Depropylamino Chloro Propafenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQYFAIUPNYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165279-79-8 | |
| Record name | Depropylamino chloro propafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEPROPYLAMINO CHLORO PROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of Depropylamino Chloro Propafenone
Abstract
The structural integrity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities that arise during synthesis or degradation can introduce significant risks. This guide provides an in-depth, technically-focused methodology for the structural elucidation of a potential Propafenone impurity, hypothetically named "Depropylamino Chloro Propafenone." As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the scientific process itself. We will move from hypothesis generation based on synthetic pathways to the systematic application of advanced analytical techniques—including High-Resolution Mass Spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring that the data generated from one technique corroborates and refines the hypotheses derived from another, culminating in an unambiguous structural confirmation.
Introduction: The Imperative of Impurity Profiling
Propafenone is a Class 1C anti-arrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Its mechanism involves slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing cellular excitability.[2] The synthesis and storage of any API can lead to the formation of impurities, which are undesired chemical substances that provide no therapeutic benefit and can potentially pose safety risks.[3]
Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3][4][5] This process, known as impurity profiling, is a critical component of drug development and manufacturing, ensuring the quality and safety of the final drug product.[6] This guide focuses on a systematic approach to elucidating the structure of a hypothetical but plausible process-related impurity of Propafenone, which we will term "this compound."
The Genesis of an Impurity: A Mechanistic Hypothesis
To elucidate the structure of an unknown, we must first propose a logical origin. The synthesis of Propafenone Hydrochloride often starts from 2'-hydroxy-3-phenylpropiophenone (also known as Propafenone EP Impurity A).[7][8] This starting material is reacted with an epoxide, such as epichlorohydrin, in the presence of a base, followed by amination with n-propylamine.[7][9]
A plausible side reaction could involve the starting material, 2'-hydroxy-3-phenylpropiophenone, reacting with epichlorohydrin, but the subsequent nucleophilic substitution with n-propylamine failing to proceed to completion or an alternative reaction occurring. If a chlorine atom from the epichlorohydrin starting material is incorporated, we can hypothesize the structure of "this compound."
-
Parent Drug: Propafenone
-
IUPAC Name: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one[1]
-
Molecular Formula: C21H27NO3
-
-
Hypothesized Impurity: "this compound"
-
Proposed Structure: 1-(2-(2-hydroxy-3-chloropropoxy)phenyl)-3-phenylpropan-1-one. This structure results from the reaction with epichlorohydrin without the final amination step.
-
Proposed Molecular Formula: C18H19ClO3
-
This hypothesis forms the foundation of our analytical strategy. Each subsequent experiment is designed to either confirm or refute this proposed structure.
The Analytical Workflow: A Multi-Pronged Strategy
The structural elucidation of an unknown compound is never reliant on a single technique. Instead, it requires the integration of data from multiple orthogonal methods. Our strategy employs a synergistic workflow designed for maximum confidence in the final assignment.
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An In-depth Technical Guide to the Physicochemical Properties of Propafenone Impurity E
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
Propafenone is a class 1c antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] As with any active pharmaceutical ingredient (API), the purity of Propafenone is paramount to its safety and efficacy. During the synthesis and storage of Propafenone, various related substances and degradation products can emerge as impurities.[2] The identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide to ensure the quality of the final drug product. This guide provides a comprehensive technical overview of Propafenone Impurity E, a known process-related impurity and potential degradation product of Propafenone.
Propafenone Impurity E, also known by its pharmacopoeial synonym Propafenone BP Impurity E, is a critical substance to monitor in the quality control of Propafenone. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for understanding its potential impact on the stability and safety of Propafenone drug products.
Physicochemical Characteristics of Propafenone Impurity E
Propafenone Impurity E is chemically identified as 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one.[3][4] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one | [3][4] |
| Synonyms | Propafenone BP Impurity E, Despropylamino Chloro Propafenone | |
| CAS Number | 165279-79-8 | [3][4][5][6] |
| Molecular Formula | C₁₈H₁₉ClO₃ | [4][6] |
| Molecular Weight | 318.8 g/mol | [4][5][6] |
| Appearance | White to off-white solid (typical for related compounds) | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred |
| Storage | Typically stored at 2-8°C or -20°C for long-term stability. | [2][4] |
Formation and Synthesis
Propafenone Impurity E can be formed as a byproduct during the synthesis of Propafenone or as a degradation product.[2] Forced degradation studies of Propafenone have shown its susceptibility to degradation under oxidative and thermal stress, which can lead to the formation of various impurities.[7][8]
The synthesis of Propafenone typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the opening of the resulting epoxide ring with n-propylamine. Propafenone Impurity E can arise from an incomplete reaction or a side reaction where the epoxide ring is opened by a chloride ion instead of n-propylamine, particularly under acidic conditions.
Caption: Potential synthetic pathway leading to the formation of Propafenone Impurity E.
Analytical Characterization
The primary analytical technique for the identification and quantification of Propafenone Impurity E is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[2][8] Stability-indicating HPLC methods are crucial for separating Propafenone from its impurities, including Impurity E.
High-Performance Liquid Chromatography (HPLC) Method
A robust, stability-indicating HPLC method is essential for the accurate quantification of Propafenone Impurity E. While a specific validated method for this impurity is not publicly available, a general approach based on methods for Propafenone and its degradation products can be outlined.
Experimental Protocol: HPLC Analysis of Propafenone and its Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector or a PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Propafenone and Impurity E have significant absorbance, often around 210 nm or 254 nm.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]
-
Sample Preparation:
-
Accurately weigh and dissolve the Propafenone sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm filter before injection.
-
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Propafenone and its impurities.
-
Gradient Elution: A gradient is often necessary to resolve closely eluting impurities from the main API peak and to elute any more strongly retained compounds in a reasonable time.
-
Buffered Mobile Phase: Controlling the pH of the mobile phase is critical for achieving reproducible retention times and peak shapes, especially for compounds with ionizable groups.
Caption: A generalized workflow for the HPLC analysis of Propafenone Impurity E.
Spectroscopic Characterization
The structural elucidation of Propafenone Impurity E is confirmed through various spectroscopic techniques. Reference standards of this impurity are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed spectral data.[2][4][6][10]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the impurity, which is a critical piece of information for its identification. The expected molecular ion peak for Propafenone Impurity E would correspond to its molecular weight of 318.8 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules. The NMR spectra of Propafenone Impurity E would show characteristic signals for the aromatic protons, the propanone backbone, and the chloro-hydroxypropoxy side chain, allowing for unambiguous identification. While specific spectra are proprietary to the manufacturers of reference standards, a detailed analysis of the expected chemical shifts and coupling constants would be included in a comprehensive Structure Elucidaion Report.[3]
Conclusion
A thorough understanding of the physicochemical properties of Propafenone Impurity E is indispensable for ensuring the quality, safety, and efficacy of Propafenone drug products. This technical guide has provided a detailed overview of its chemical identity, formation, and analytical characterization. The development and validation of robust, stability-indicating analytical methods, primarily HPLC, are critical for the routine monitoring of this impurity in both the API and the finished pharmaceutical product. For researchers and drug development professionals, a continued focus on impurity profiling is essential for meeting regulatory expectations and delivering safe and effective medicines to patients.
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"synthesis pathway of Depropylamino Chloro Propafenone"
An In-depth Technical Guide to the Synthesis of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Introduction
This guide provides a comprehensive technical overview of a viable synthetic pathway for 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. This molecule is a significant intermediate in the synthesis of various propafenone analogues and is recognized as "Propafenone Impurity E" in pharmacopeial standards.[1] While sometimes colloquially referred to as "Depropylamino Chloro Propafenone," its formal IUPAC name accurately reflects a structure lacking the depropylamino moiety, featuring instead a chlorohydrin group attached to the propafenone core.[1][2]
Understanding the synthesis of this compound is critical for researchers in drug development and process chemistry, as it provides a foundational route for creating novel propafenone derivatives and for the analytical identification of impurities in propafenone hydrochloride manufacturing.[3][4] The pathway detailed herein is grounded in established chemical transformations, including Claisen-Schmidt condensation, catalytic hydrogenation, and Williamson ether synthesis, ensuring a robust and reproducible methodology.
Retrosynthetic Analysis
A logical approach to devising a synthetic strategy begins with a retrosynthetic analysis. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnections are made at the ether linkage and within the propiophenone backbone, leading back to fundamental starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a two-stage strategy:
-
Formation of the Ketone Core: Synthesizing the 1-(2-hydroxyphenyl)-3-phenylpropan-1-one backbone from 2'-hydroxyacetophenone and benzaldehyde.
-
Side-Chain Installation: Attaching the 3-chloro-2-hydroxypropoxy group via etherification with epichlorohydrin.
Proposed Synthetic Pathway
The forward synthesis follows the logic established by the retrosynthetic analysis. It is a robust, multi-step process leveraging well-understood and scalable chemical reactions.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Ketone Core
The foundational structure, 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, is synthesized in two steps from commercially available 2'-hydroxyacetophenone and benzaldehyde.[5][6]
Step 1a: Claisen-Schmidt Condensation to form Chalcone
This step involves a base-catalyzed aldol condensation between 2'-hydroxyacetophenone and benzaldehyde to yield the α,β-unsaturated ketone, 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone). The use of a strong base like sodium hydroxide is essential to deprotonate the α-carbon of the acetophenone, initiating the reaction.[5]
Protocol:
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.25 eq) in aqueous methanol, add sodium hydroxide (7.0 eq) portion-wise, maintaining the temperature below 25°C.
-
Continue vigorous stirring at room temperature for 4-6 hours to ensure the reaction goes to completion. The solution will typically turn a deep orange or red color.[5]
-
After the reaction period, carefully neutralize the mixture by adding it to a prepared solution of 1N hydrochloric acid.
-
The chalcone product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[5]
Step 1b: Catalytic Hydrogenation of the Chalcone
The alkene double bond of the chalcone is selectively reduced to yield the saturated ketone core. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and selectivity, leaving the ketone and aromatic rings intact.
Protocol:
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Transfer the solution to a hydrogenation vessel and add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight of the substrate).
-
Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, which often presents as an oil or low-melting solid.[5]
Part 2: Side-Chain Installation
With the ketone core in hand, the final stage involves attaching the chlorohydrin side-chain via a two-step sequence involving etherification and subsequent epoxide ring-opening.
Step 2a: Williamson Ether Synthesis with Epichlorohydrin
This reaction forms an ether linkage between the phenolic hydroxyl group of the ketone core and epichlorohydrin. The reaction is conducted under basic conditions to deprotonate the phenol, creating a nucleophilic phenoxide ion. A phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to enhance reaction rates and yield by facilitating the transfer of the phenoxide ion into the organic phase where epichlorohydrin resides.[7][8]
Protocol:
-
Combine the ketone intermediate (1.0 eq), a suitable base such as sodium hydroxide (1.0 eq), and a catalytic amount of TBAB in a biphasic system of water and an organic solvent like toluene.[7]
-
Add an excess of epichlorohydrin (3.0-5.0 eq) to the mixture.
-
Heat the reaction to reflux (e.g., 90°C) with vigorous stirring for several hours.[7]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure to yield the crude epoxide intermediate.
Step 2b: Acid-Catalyzed Epoxide Ring Opening
The final step is the ring-opening of the newly formed epoxide to generate the desired chlorohydrin. This is achieved through treatment with hydrochloric acid. The acid protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by the chloride ion.
Protocol:
-
Dissolve the crude epoxide intermediate from the previous step in a suitable solvent like methanol or acetone.
-
Add 1M aqueous hydrochloric acid and stir the mixture at room temperature for 1-2 hours.[5]
-
Monitor the reaction by TLC until the epoxide is fully consumed.
-
Upon completion, concentrate the solution under vacuum to remove the organic solvent.
-
The product may precipitate or can be extracted into an organic solvent like ethyl acetate.
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one.[1] Further purification can be achieved via column chromatography if necessary.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent(s) | Typical Yield |
| 1a | 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | aq. Methanol | 85-90%[5] |
| 1b | Chalcone Intermediate | H₂ gas | Pd/C (5-10%) | Ethanol | 65-70%[5] |
| 2a | Saturated Ketone | Epichlorohydrin | NaOH, TBAB | Toluene/Water | >90% |
| 2b | Epoxide Intermediate | - | 1M HCl | Methanol/Water | ~90%[5] |
Conclusion
The synthesis of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one is a well-defined process rooted in fundamental organic reactions. By following a two-stage approach—first constructing the propiophenone core and then installing the chlorohydrin side-chain—researchers can reliably produce this key intermediate. The protocols described provide a detailed, step-by-step guide that emphasizes causality and leverages established methodologies from the scientific literature. This guide serves as a valuable resource for professionals in pharmaceutical synthesis and impurity characterization.
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"Depropylamino Chloro Propafenone CAS number 165279-79-8"
An In-Depth Technical Guide to Propafenone Impurity E (CAS 165279-79-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propafenone Impurity E, a critical process-related impurity of the antiarrhythmic drug Propafenone. Identified by the CAS number 165279-79-8 and the synonym Depropylamino Chloro Propafenone, this compound's detection, characterization, and control are paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the impurity's chemical identity, potential formation pathways, detailed analytical methodologies for its quantification, and the regulatory context governing its presence in pharmaceutical formulations. By synthesizing information from pharmacopeial standards and analytical literature, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Propafenone.
Chemical Identity and Nomenclature
Propafenone Impurity E is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).[1][2] Its common synonym, "this compound," descriptively highlights its structural deviation from the parent Propafenone molecule: the substitution of the propylamino group with a chlorine atom.[1][3][4] This impurity is a key reference standard used in the quality assessment of Propafenone to ensure adherence to stringent regulatory guidelines set by the USP, EMA, and other bodies.[1]
Table 1: Chemical Identifiers for Propafenone Impurity E
| Identifier | Value |
| CAS Number | 165279-79-8[1][2][3][4][5][6] |
| IUPAC Name | 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one[1][5] |
| Pharmacopoeial Synonyms | Propafenone EP Impurity E, Propafenone BP Impurity E[1][2] |
| Other Synonyms | Despropylamino Chloro Propafenone[1][3][4] |
| Molecular Formula | C₁₈H₁₉ClO₃[5] |
| Molecular Weight | 318.8 g/mol [5] |
Context and Significance in Drug Development
In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the manufacturing process, degradation, or storage.[7] Monitoring and controlling these impurities is a critical aspect of drug development and production to guarantee the purity, safety, and therapeutic effectiveness of the medication.[7] Propafenone Impurity E is a process-related impurity, meaning it is likely formed during the synthesis of Propafenone. Its presence in the final drug product must be carefully quantified and controlled within permissible limits established by regulatory authorities.
Proposed Synthesis and Formation Pathway
The synthesis of Propafenone typically involves multiple steps, starting from precursors like o-hydroxyacetophenone or phenol.[8][9] A key step in building the characteristic aryloxypropanolamine side chain is the reaction of a phenolic intermediate with epichlorohydrin, followed by aminolysis with propylamine.[8][10]
Propafenone Impurity E is likely formed as a byproduct during this sequence. Specifically, it can arise from the direct reaction of the phenolic intermediate with epichlorohydrin, where the epoxide ring is opened by the phenoxide, followed by a nucleophilic attack of a chloride ion on the other side of the epoxide, or if the subsequent aminolysis step with propylamine does not proceed to completion or is bypassed.
Caption: Proposed reaction pathway for the formation of Propafenone Impurity E.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the detection and quantification of impurities in Propafenone. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques employed for this purpose.[7][11][12]
General Analytical Workflow
The analysis of Propafenone and its impurities from a drug substance or formulation typically follows a standardized workflow.
Caption: General workflow for the analysis of Propafenone impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine quality control due to its robustness and reliability.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve reference standards of Propafenone and Propafenone Impurity E in a suitable diluent (e.g., methanol or mobile phase) to prepare stock solutions.
-
Prepare a series of calibration standards by serial dilution.
-
Prepare the sample solution by dissolving the drug substance or formulation in the diluent to a known concentration.
-
-
Chromatographic Separation:
-
Inject the prepared solutions into the HPLC system.
-
Perform chromatographic separation using a reverse-phase C18 or C8 column.
-
-
Detection and Quantification:
-
Monitor the eluent using a UV detector at a wavelength where both Propafenone and the impurity have significant absorbance (e.g., 210 nm or 246-248 nm).[11][12][13]
-
Identify the peaks based on their retention times compared to the reference standards.
-
Quantify the impurity by comparing its peak area to the calibration curve or using a relative response factor.
-
Table 2: Example HPLC-UV Chromatographic Conditions
| Parameter | Condition | Source |
| HPLC System | Agilent 1100 series or equivalent | [11] |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 2.5) | [11] |
| Flow Rate | 1.0 - 1.7 mL/min | [11][13] |
| Detection Wavelength | 210 nm or 246 nm | [11][13] |
| Column Temperature | 30 - 40°C | [11][13] |
| Injection Volume | 20 - 50 µL | [11][13] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially for trace-level quantification or structure confirmation, LC-MS/MS is the method of choice.
Step-by-Step Protocol:
-
Sample Preparation:
-
Follow similar preparation steps as for HPLC-UV. For biological matrices, a sample clean-up step like solid-phase extraction (SPE) or protein precipitation may be required.[11]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a reverse-phase C8 or C18 column for separation.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
-
Data Acquisition and Processing:
-
Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both Propafenone and Impurity E to ensure highly selective quantification.
-
Process the data using appropriate software to determine the concentration of the impurity.
-
Table 3: Example LC-MS/MS Conditions
| Parameter | Condition | Source |
| LC System | UPLC system (e.g., Waters Acquity) or equivalent | [11] |
| Column | C8 reverse-phase (e.g., 50 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Gradient of 0.01% TFA in water and acetonitrile | [11] |
| Flow Rate | 0.5 mL/min | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| Detection | Triple Quadrupole Mass Spectrometer | [11] |
Pharmacology of Parent Compound: Propafenone
To understand the importance of controlling Impurity E, it is essential to be familiar with the pharmacology of the parent drug, Propafenone.
Mechanism of Action
Propafenone is a Class 1C antiarrhythmic agent.[14][15] Its primary mechanism involves the potent, use-dependent blockade of fast inward sodium channels (Na⁺) in cardiac muscle cells.[14][15][16] This action reduces the upstroke velocity of the action potential (Phase 0), slows conduction velocity in the atria, AV node, and His-Purkinje system, and prolongs the effective refractory period.[14][17] This stabilization of the cardiac membrane helps to suppress and prevent various types of atrial and ventricular arrhythmias.[15][16][17] Propafenone also exhibits weak beta-adrenergic blocking properties.[14][15]
Pharmacokinetics and Metabolism
Propafenone is administered orally and undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability.[15][18] It is primarily metabolized by the cytochrome P450 system, with key enzymes being CYP2D6, CYP3A4, and CYP1A2.[1][11] The main metabolic pathways are 5-hydroxylation to form the active metabolite 5-hydroxypropafenone, and N-dealkylation to produce another active metabolite, norpropafenone (N-depropylpropafenone).[11][19][20]
Caption: Primary metabolic pathways of Propafenone.
The presence of impurities like Propafenone Impurity E could potentially interfere with the drug's metabolism or introduce unintended biological activity, underscoring the necessity for its strict control.
Conclusion
Propafenone Impurity E (CAS 165279-79-8), also known as this compound, is a significant process-related impurity in the manufacturing of the antiarrhythmic agent Propafenone. Its identity is well-established in major pharmacopoeias, and its control is a regulatory imperative. This guide has detailed its chemical nature, probable formation pathway, and robust analytical methods (HPLC-UV and LC-MS/MS) for its detection and quantification. For researchers and professionals in drug development and quality assurance, a thorough understanding and rigorous control of such impurities are fundamental to delivering safe and effective pharmaceutical products to patients.
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An In-Depth Technical Guide to 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (Propafenone Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, a significant process-related impurity of the antiarrhythmic drug Propafenone, commonly referred to as Propafenone Impurity E. The common name "Depropylamino Chloro Propafenone" is a misnomer, and this guide will use its correct chemical nomenclature. This document delves into the molecular characteristics, synthetic origins, and analytical methodologies pertinent to the identification and quantification of this impurity. Drawing upon established scientific principles and field-proven insights, this guide is intended to be an essential resource for professionals engaged in the development, manufacturing, and quality control of Propafenone.
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of a drug product are intrinsically linked to its purity. Process-related impurities, arising from the synthetic route of the active pharmaceutical ingredient (API), can have unintended pharmacological or toxicological effects. Therefore, the identification, quantification, and control of such impurities are mandated by regulatory bodies worldwide. Propafenone, a Class 1C antiarrhythmic agent, is no exception. A thorough understanding of its impurity profile is paramount for ensuring patient safety and product quality. This guide focuses on a key impurity, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, providing the in-depth technical knowledge required for its effective management.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular identity and properties of an impurity is the foundation of its analytical control.
Chemical Structure and Nomenclature
The correct chemical name for this impurity is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one . It is also recognized by pharmacopoeias as Propafenone Impurity E .[1] The structure is characterized by a propiophenone backbone, with a 3-chloro-2-hydroxypropoxy substituent on the phenyl ring.
Stereochemistry
The presence of a chiral center at the 2-position of the propoxy chain indicates the potential for stereoisomers. The designation (2RS) in some literature suggests that this impurity is typically present as a racemic mixture.[1] This is a critical consideration for analytical method development, as chromatographic separation of enantiomers may be necessary depending on regulatory requirements.
Physicochemical Data
A summary of the key physicochemical properties of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClO₃ | [2][3] |
| Molecular Weight | 318.8 g/mol | [2][3] |
| CAS Number | 165279-79-8 | [2][3] |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |
Synthetic Origin and Formation Mechanism
Understanding the synthetic pathway of the API is crucial to predicting and controlling the formation of process-related impurities. Propafenone Impurity E is a byproduct of the synthesis of Propafenone.
Overview of Propafenone Synthesis
A common synthetic route to Propafenone involves the reaction of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin, followed by the introduction of the propylamino side chain.
Formation Pathway of Propafenone Impurity E
Propafenone Impurity E is formed during the initial alkylation step. The phenoxide ion of 2'-hydroxy-3-phenylpropiophenone attacks the epoxide ring of epichlorohydrin. In the subsequent workup or under certain reaction conditions, the newly formed epoxide ring can be opened by a chloride ion (from hydrochloric acid used in the workup or from residual starting materials), leading to the formation of the chlorohydrin, which is Propafenone Impurity E.
Caption: Synthetic pathway of Propafenone and formation of Impurity E.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the routine monitoring and control of Propafenone Impurity E. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
A validated reversed-phase HPLC method with UV detection is a cornerstone for quality control. The following protocol provides a reliable starting point for method development and validation.
Experimental Protocol: HPLC-UV Analysis of Propafenone Impurity E
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of Propafenone, Impurity E, and other related substances. A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Propafenone API sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform system suitability tests by injecting a solution containing Propafenone and Impurity E to ensure adequate resolution, theoretical plates, and tailing factor.
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the concentration of Impurity E and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity E that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex matrices or at very low levels, an LC-MS/MS method is the preferred choice.
Experimental Protocol: LC-MS/MS Analysis of Propafenone Impurity E
-
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reverse-phase column with smaller particle sizes (e.g., < 2 µm) is often used for faster analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution: A rapid gradient is typically employed.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for both the parent ion and a characteristic product ion of Propafenone Impurity E. This provides high selectivity and sensitivity.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for biological matrices.
-
-
Validation:
-
The method should be fully validated according to relevant regulatory guidelines, with particular attention to matrix effects, which can be a significant issue in LC-MS/MS analysis.
-
Caption: General workflow for the HPLC analysis of Propafenone Impurity E.
Toxicological and Pharmacological Considerations
The toxicological profile of any impurity is a critical aspect of its risk assessment. While specific pharmacological and toxicological data for 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one are not extensively published, an in silico toxicological assessment can provide valuable insights.
In Silico Toxicity Prediction
Computational toxicology tools, such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Komputer Assisted Technology), can be used to predict potential toxicities based on the chemical structure of the impurity.[6][7][8][9] These programs use databases of known toxicophores and structure-activity relationships to flag potential hazards, such as mutagenicity, carcinogenicity, and organ-specific toxicities. A formal in silico assessment of Propafenone Impurity E is recommended as part of a comprehensive risk assessment.
Conclusion and Recommendations
Effective control of Propafenone Impurity E is a critical component of ensuring the quality and safety of Propafenone drug products. This guide has provided a detailed overview of its molecular identity, formation, and analytical control. For drug development professionals, the following recommendations are key:
-
Proactive Process Development: Design the synthesis of Propafenone to minimize the formation of Impurity E by optimizing reaction conditions and purification steps.
-
Robust Analytical Methods: Develop and validate specific and sensitive analytical methods, such as HPLC-UV or LC-MS/MS, for the routine monitoring of this impurity.
-
Comprehensive Risk Assessment: Conduct a thorough risk assessment of Propafenone Impurity E, including an in silico toxicological evaluation, to establish appropriate acceptance criteria.
By adhering to these principles, researchers and manufacturers can ensure that their Propafenone products meet the highest standards of quality and safety.
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An In-depth Technical Guide to Depropylamino Chloro Propafenone (Propafenone Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Depropylamino Chloro Propafenone, a significant impurity in the synthesis of the antiarrhythmic drug, propafenone. Identified as Propafenone Impurity E in the European Pharmacopoeia, this document elucidates its chemical identity, including its formula and structure. It further explores its likely formation during the manufacturing process of propafenone, details methods for its analytical characterization, and discusses its toxicological significance as a pharmaceutical impurity. This guide is intended to be an essential resource for researchers in medicinal chemistry, process development, and quality control, offering insights into the detection, synthesis, and management of this critical process-related impurity.
Introduction: The Context of Propafenone and Its Impurities
Propafenone is a Class 1C antiarrhythmic agent widely used in the treatment of atrial and ventricular arrhythmias[1]. Its mechanism of action involves the blockade of sodium channels in the cardiac muscle, thereby stabilizing the myocardial membrane[2]. The synthesis of propafenone, a complex multi-step process, can lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product[2].
The control of impurities is a critical aspect of pharmaceutical manufacturing, as they can impact the efficacy and safety of the final drug product. Some impurities may have their own pharmacological or toxicological profiles, potentially leading to adverse effects[2]. Regulatory bodies worldwide have stringent requirements for the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs).
This guide focuses on a specific and important impurity: This compound , also known as Propafenone Impurity E .
Chemical Identity and Properties
This compound is a structural analogue of propafenone where the propylamino group is absent and a chloro group is present.
| Property | Value | Source(s) |
| Common Name | This compound, Propafenone Impurity E | [3] |
| IUPAC Name | 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | [4] |
| Chemical Formula | C₁₈H₁₉ClO₃ | [3][4] |
| Molecular Weight | 318.8 g/mol | [3] |
| CAS Number | 165279-79-8 | [4] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(Cl)O) | [3] |
| InChI Key | MSNQYFAIUPNYQK-UHFFFAOYSA-N | [3] |
Structural Elucidation
The structure of this compound is characterized by a phenylpropan-1-one backbone, similar to propafenone. However, the side chain attached to the phenyl ring via an ether linkage is a 3-chloro-2-hydroxypropoxy group, in contrast to the 2-hydroxy-3-(propylamino)propoxy group in propafenone.
Figure 1: Chemical Structure of this compound.
Formation and Synthesis
This compound is not a metabolite of propafenone but rather a process-related impurity. Its formation is intrinsically linked to the synthesis of propafenone itself.
Plausible Mechanism of Formation
The synthesis of propafenone typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the aminolysis of the resulting epoxide with n-propylamine.
Figure 2: Plausible formation pathway of Propafenone and this compound.
This compound likely forms as a byproduct when a chloride ion acts as a nucleophile, attacking the epoxide ring of the intermediate instead of n-propylamine. The source of the chloride ion could be from the epichlorohydrin starting material or from the reaction conditions.
Laboratory-Scale Synthesis
While this compound is an impurity, for research purposes, it may be necessary to synthesize it as a reference standard. A plausible laboratory synthesis would involve the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin under conditions that favor the formation of the chlorohydrin.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)-3-phenyl-1-propanone in a suitable aprotic solvent (e.g., acetone, THF).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate) to the solution.
-
Addition of Epichlorohydrin: Slowly add an excess of epichlorohydrin to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, is necessary to achieve a good yield.
Analytical Characterization
The definitive identification and quantification of this compound in a sample of propafenone API requires robust analytical methods.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of propafenone and its impurities.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
The retention time of this compound will be different from that of propafenone and other impurities, allowing for its separation and quantification.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural confirmation of this compound.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the impurity. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 319.8.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene and methine protons of the propanone and chlorohydroxypropoxy side chains. The ¹³C NMR spectrum would show the corresponding carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-Cl functional groups.
Note: Specific spectral data for this compound should be obtained from a certified reference standard or through direct analysis.
Toxicological Significance
The presence of a chloro group and the absence of the propylamino group could potentially alter the pharmacological and toxicological properties of the molecule compared to the parent drug. It is possible that this impurity may have its own unique biological activity or toxicity.
According to ICH guidelines, impurities present above a certain threshold in a drug substance must be qualified, which may involve toxicological studies. The GHS classification for this compound indicates it is harmful if swallowed[4].
Conclusion
This compound (Propafenone Impurity E) is a critical process-related impurity in the synthesis of propafenone. A thorough understanding of its chemical properties, formation, and analytical characterization is essential for ensuring the quality, safety, and efficacy of propafenone drug products. This technical guide provides a foundational understanding of this impurity for researchers and professionals in the pharmaceutical industry. Further research into its specific toxicological profile is warranted to fully assess its risk to patients.
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Veeprho. (n.d.). Propafenone Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
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Understanding the Formation of Propafenone Impurities: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the formation of impurities in the antiarrhythmic drug propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic and degradative origins of these impurities, offering field-proven insights into their identification and control.
Introduction to Propafenone and the Imperative of Impurity Profiling
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1][2] Its mechanism of action involves the blockade of sodium channels in the cardiac muscle cells, thereby slowing the influx of sodium ions and decreasing cell excitability.[3] The chemical name for propafenone is 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone.[4]
The purity of an active pharmaceutical ingredient (API) like propafenone is paramount to its safety and efficacy. Impurities, even in trace amounts, can potentially alter the drug's therapeutic effects, introduce toxicity, or lead to adverse reactions.[4] Therefore, a thorough understanding of how these impurities are formed is a critical aspect of drug development and manufacturing. Impurity profiling is the process of identifying and quantifying these unwanted chemical entities in the drug substance.[4] This guide will explore the primary pathways through which propafenone impurities arise: as byproducts of the synthetic process and as degradation products resulting from environmental stressors.
Classification and Genesis of Propafenone Impurities
Impurities in propafenone can be broadly categorized into three main types: process-related impurities, degradation products, and residual solvents.[5] This guide will focus on the first two, as they are intrinsic to the chemical nature of propafenone and its manufacturing process.
Process-Related Impurities
Process-related impurities are chemical species that are formed during the synthesis of the API.[4] These can be unreacted starting materials, intermediates, or byproducts of side reactions. The synthesis of propafenone typically involves several key steps, each with the potential to generate impurities if not carefully controlled.
A common synthetic route to propafenone starts from o-hydroxyacetophenone.[6] One method involves the initial formation of a chalcone, which is then hydrogenated. This is followed by reaction with epichlorohydrin and subsequent aminolysis with n-propylamine.[6] An alternative approach builds the oxypropanolamine side chain first, followed by the chalcone formation and hydrogenation.[6]
Key Synthetic Intermediates and Starting Materials:
-
o-hydroxyacetophenone: A primary starting material.[7]
-
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one (Propafenone EP Impurity A): A key intermediate in some synthetic routes.[8]
-
Epichlorohydrin: A reactive reagent used to build the side chain.[7]
-
n-Propylamine: The amine source for the final step.[7]
-
Benzaldehyde: Used in the formation of the chalcone intermediate.[7]
-
1-[2-[[(2RS)-oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one (Propafenone EP Impurity C): An important intermediate formed from the reaction of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one with epichlorohydrin.[9]
The following diagram illustrates a common synthetic pathway for propafenone, highlighting where key process-related impurities can arise.
Caption: A simplified overview of a propafenone synthesis route and the origin of key process-related impurities.
In-depth Analysis of Key Process-Related Impurities:
-
Propafenone EP Impurity A (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one): This compound is a direct precursor in one of the main synthetic pathways to propafenone.[8] Its presence in the final drug substance is typically due to an incomplete reaction during the subsequent etherification step with epichlorohydrin. Careful monitoring of reaction times and stoichiometry is crucial to minimize this impurity.
-
Propafenone EP Impurity B ((2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one): Also known as dehydropropafenone, this impurity is a chalcone derivative that can form via an aldol condensation reaction.[7][10] It can also arise from incomplete hydrogenation of the chalcone intermediate in the synthesis.[7] Its structure contains a double bond in the propanone chain, which is absent in the final propafenone molecule.
-
Propafenone EP Impurity C (1-[2-[[(2RS)-oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one): This impurity is the epoxide intermediate formed by the reaction of Propafenone Impurity A with epichlorohydrin.[11] The subsequent ring-opening reaction with n-propylamine yields propafenone. Incomplete aminolysis can lead to the carry-over of this reactive intermediate into the final product.
-
Propafenone EP Impurity D (1-[2-[(2RS)-2,3-Dihydroxypropoxy]phenyl]-3-phenylpropan-1-one): This impurity can be formed by the hydrolysis of the epoxide ring in Propafenone Impurity C.[12] This can occur if water is present during the synthesis or work-up stages.
-
Propafenone EP Impurity F (1,1′-[2-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)): This impurity is a dimer that can be formed by the reaction of two molecules of Propafenone Impurity A with one molecule of epichlorohydrin or a related diepoxide.[5]
-
Propafenone EP Impurity G (1,1′-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)): This is another dimeric impurity, likely formed from the reaction of one molecule of n-propylamine with two molecules of Propafenone Impurity C.[7]
-
Propafenone EP Impurity H ((2RS)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one or Flavanone): The formation of this impurity can occur from the starting material o-hydroxyacetophenone and benzaldehyde under certain reaction conditions.
Table 1: Summary of Key Process-Related Propafenone Impurities
| Impurity Name | Chemical Name | Molecular Formula | Origin |
| Propafenone EP Impurity A | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | C₁₅H₁₄O₂ | Unreacted Intermediate[8] |
| Propafenone EP Impurity B | (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one | C₂₁H₂₅NO₃ | Incomplete Hydrogenation/Side Reaction[7][10] |
| Propafenone EP Impurity C | 1-[2-[[(2RS)-oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one | C₁₈H₁₈O₃ | Unreacted Intermediate[11] |
| Propafenone EP Impurity D | 1-[2-[(2RS)-2,3-Dihydroxypropoxy]phenyl]-3-phenylpropan-1-one | C₁₈H₂₀O₄ | Hydrolysis of Impurity C[12] |
| Propafenone EP Impurity F | 1,1′-[2-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) | C₃₃H₃₂O₅ | Dimerization Side Reaction[5] |
| Propafenone EP Impurity G | 1,1′-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one) | C₃₉H₄₅NO₆ | Dimerization Side Reaction[7] |
| Propafenone EP Impurity H | (2RS)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | C₁₅H₁₂O₂ | Side Reaction from Starting Materials |
Degradation Products
Degradation products are impurities that form when the drug substance is exposed to various environmental factors such as light, heat, humidity, acid, base, and oxidizing agents.[5] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.
Propafenone has been found to be susceptible to degradation under acidic, oxidative, and photolytic stress conditions, while showing relative stability under alkaline and thermal stress.
Caption: Major stress conditions leading to the degradation of propafenone.
In-depth Analysis of Degradation Pathways:
-
Acidic Hydrolysis: Under acidic conditions, propafenone can undergo hydrolysis. A plausible degradation pathway involves the cleavage of the ether linkage in the oxypropanolamine side chain. This can lead to the formation of 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (Propafenone EP Impurity A) and 3-(propylamino)propane-1,2-diol.
-
Oxidative Degradation: Propafenone is particularly susceptible to oxidative stress. The tertiary amine in the side chain is a likely site for oxidation, which can lead to the formation of an N-oxide impurity. Other potential oxidative degradation products include an epoxide impurity, an N-hydroxy impurity, and an amide impurity. The exact structures of these degradation products are often elucidated using techniques like LC-MS/MS.
-
Photolytic Degradation: Exposure to UV light can also induce the degradation of propafenone.[5] The aromatic rings in the propafenone molecule are chromophores that can absorb UV radiation, leading to photochemical reactions. The specific degradation products can vary depending on the wavelength of light and the presence of other substances.
Experimental Protocols for Impurity Analysis and Characterization
The identification and quantification of propafenone impurities require robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[4] Forced degradation studies are essential for developing and validating these methods.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on propafenone hydrochloride, based on ICH guidelines.
Objective: To generate potential degradation products of propafenone under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
Propafenone Hydrochloride API
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of propafenone hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 1N NaOH.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid propafenone hydrochloride powder in an oven at 105°C for 24 hours.
-
Dissolve the heat-treated solid in methanol to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid propafenone hydrochloride powder to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
Dissolve the exposed solid in methanol to prepare a 1 mg/mL solution.
-
Dilute to a final concentration of approximately 100 µg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.
-
Analysis: Analyze all the stressed samples and the control sample by a suitable stability-indicating HPLC method.
Caption: A schematic of the forced degradation workflow for propafenone hydrochloride.
Validated HPLC Method for Impurity Profiling
This section provides an example of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the separation and quantification of propafenone and its impurities.
Objective: To separate and quantify propafenone and its related impurities in a drug substance or formulation.
Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Conclusion: A Proactive Approach to Impurity Control
A comprehensive understanding of the formation pathways of propafenone impurities is fundamental to ensuring the quality, safety, and efficacy of the final drug product. Process-related impurities arise from the intricacies of the synthetic route, including side reactions and incomplete conversions of starting materials and intermediates. Degradation products are formed when the drug substance is exposed to environmental stressors such as acid, oxidizing agents, and light.
By elucidating the structures and formation mechanisms of these impurities, drug development professionals can implement effective control strategies. This includes optimizing synthetic processes to minimize side reactions, establishing appropriate storage and handling conditions to prevent degradation, and developing robust, validated analytical methods for routine quality control. This proactive approach to impurity management is not only a regulatory requirement but also a cornerstone of delivering safe and effective medicines to patients.
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Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020). ResearchGate. Retrieved from [Link]
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Propafenone Impurities and Related Compound. Veeprho. Retrieved from [Link]
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Synthesis Of Propafenone, An Antiarrhythmic Agent. (1997). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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synthesis-of-propafenone-an-antiarrhythmic-agent.pdf. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Resolution from degradation products and propafenone HCl. ResearchGate. Retrieved from [Link]
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SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. (2016). Rasayan Journal of Chemistry. Retrieved from [Link]
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Propafenone EP Impurity F | CAS 1329643-40-4. Veeprho. Retrieved from [Link]
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Process For Preparing Propafenone Hydrochloride And Its Intermediates. Quick Company. Retrieved from [Link]
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Propafenone Impurities. SynZeal. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved from [Link]
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Propafenone EP Impurity G. Venkatasai Life Sciences. Retrieved from [Link]
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Propafenone EP Impurity D. Venkatasai Life Sciences. Retrieved from [Link]
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Propafenone EP Impurity G | CAS No: 1346603-80-2. Cleanchem. Retrieved from [Link]
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Propafenone EP Impurity D. HTS Biopharma. Retrieved from [Link]
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Propafenone EP Impurity G. Alentris Research Pvt. Ltd. Retrieved from [Link]
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Propafenone | C21H27NO3 | CID 4932. PubChem. Retrieved from [Link]
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Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. Retrieved from [Link]
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Metabolic pathway of propafenone. ResearchGate. Retrieved from [Link]
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Propafenone EP Impurity F. HTS Biopharma. Retrieved from [Link]
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Proarrhythmia Induced by Propafenone: What is the Mechanism?. PMC. Retrieved from [Link]
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Propafenone EP Impurity D | CAS No- 91401-73-9. GLP Pharma Standards. Retrieved from [Link]
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Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. Retrieved from [Link]
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Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org. Retrieved from [Link]
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RP-UFLC Method for Estimation of Propafenone in Tablets. ResearchGate. Retrieved from [Link]
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Propafenone EP Impurity B. Venkatasai Life Sciences. Retrieved from [Link]
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The Pharmacological Significance of Propafenone Degradation Products: A Technical Guide for Drug Development Professionals
Introduction: Beyond the Parent Compound
Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of supraventricular and ventricular arrhythmias.[1][2] Its therapeutic action is primarily mediated through the blockade of cardiac sodium channels, which slows the conduction of electrical impulses and stabilizes heart rhythm.[3][4] However, the clinical profile of propafenone is not solely defined by the parent molecule. The in vivo transformation of propafenone leads to the formation of degradation products, principally through metabolic pathways, which are themselves pharmacologically active.[1][5] Understanding the pharmacological relevance of these degradation products is paramount for a comprehensive assessment of the drug's efficacy and safety profile. This guide provides an in-depth technical overview of the formation, pharmacological activity, and analytical considerations of propafenone's key degradation products, framed within the context of drug development and regulatory expectations.
Metabolic Degradation Pathways: The Genesis of Active Moieties
Propafenone undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[3] This biotransformation is a critical determinant of the drug's pharmacokinetic variability and overall pharmacological effect. The two principal metabolic pathways lead to the formation of pharmacologically significant degradation products: 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), also known as norpropafenone.[1][5]
The formation of these metabolites is subject to genetic polymorphism, particularly in the CYP2D6 enzyme, which is responsible for 5-hydroxylation.[4][5] This genetic variability leads to different metabolizer phenotypes (e.g., extensive vs. poor metabolizers), resulting in significant interindividual differences in the plasma concentrations of propafenone and its metabolites.[4][5][6] This variability has profound implications for both therapeutic efficacy and the risk of adverse events.
Figure 1: Metabolic Pathways of Propafenone. This diagram illustrates the primary routes of propafenone metabolism leading to its active degradation products.
Pharmacological Profiles of Key Degradation Products
The degradation products of propafenone are not mere byproducts; they contribute significantly to the drug's overall clinical effect and potential for toxicity.
5-Hydroxypropafenone (5-OHP)
-
Antiarrhythmic Activity: 5-OHP is a potent antiarrhythmic agent, exhibiting a sodium channel-blocking capacity comparable to that of the parent compound.[4][7] This activity is crucial to the overall therapeutic effect of propafenone, especially in extensive metabolizers where 5-OHP concentrations can be substantial.[8]
-
Beta-Adrenergic Blockade: While propafenone itself possesses beta-blocking properties, 5-OHP is a significantly less potent beta-blocker.[9] The S-enantiomer of propafenone is a more potent β-antagonist than the R-enantiomer.[4]
-
Potassium Channel Blockade: Both propafenone and 5-OHP have been shown to inhibit cardiac potassium channels, such as hKv1.5 and HERG channels, which can influence cardiac repolarization.[8][9][10] Studies have indicated that both compounds block HERG channels to a similar extent, primarily by binding to the open state of the channel.[10]
N-Depropylpropafenone (NDPP)
NDPP is another active metabolite contributing to the pharmacological profile of propafenone.[1] While less extensively studied than 5-OHP, it is recognized as having antiarrhythmic properties.[2] In individuals who are poor metabolizers via the CYP2D6 pathway, the relative contribution of NDPP to the overall pharmacological effect may be more pronounced.[6]
| Compound | Primary Formation Pathway | Sodium Channel Blockade | Beta-Adrenergic Blockade | Potassium Channel (HERG) Blockade |
| Propafenone | - | Potent | Moderate | Yes |
| 5-Hydroxypropafenone (5-OHP) | CYP2D6 | Potent (similar to parent) | Weak | Yes (similar to parent) |
| N-depropylpropafenone (NDPP) | CYP3A4, CYP1A2 | Active | Less characterized | Less characterized |
Table 1: Comparative Pharmacological Activities of Propafenone and its Major Metabolites.
Toxicological Relevance and Clinical Implications
The pharmacological activity of propafenone's degradation products is a double-edged sword. While contributing to efficacy, they also play a role in the drug's toxicity profile.
-
Proarrhythmia: Like other Class IC antiarrhythmics, propafenone and its active metabolites can have proarrhythmic effects, potentially causing or aggravating life-threatening arrhythmias, particularly in patients with structural heart disease.[4]
-
Cardiovascular Toxicity: Overdose or accumulation of propafenone and its metabolites can lead to significant cardiovascular toxicity, including hypotension, bradycardia, conduction disturbances (e.g., QRS widening), and in severe cases, cardiogenic shock.[11][12][13]
-
Central Nervous System Effects: CNS disturbances such as dizziness, lightheadedness, and in cases of overdose, seizures and coma have been reported.[13][14][15]
The genetic polymorphism of CYP2D6 is a critical factor in propafenone toxicity.[6] Poor metabolizers may have a delayed metabolism and a longer half-life of the parent drug, increasing the risk of adverse events.[6] Concomitant administration of drugs that inhibit CYP2D6 or CYP3A4 can also significantly increase propafenone concentrations and the risk of toxicity.[5]
Forced Degradation Studies: Probing Chemical Stability
Beyond metabolic degradation, understanding the chemical stability of a drug substance is a regulatory requirement and crucial for ensuring product quality and safety.[16][17] Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products that could form during manufacturing, storage, and administration.[17][18][19]
Studies on propafenone hydrochloride have shown it to be highly susceptible to oxidative (peroxide) and thermal degradation.[18][20] While a major acidic and oxidative degradation product has been characterized, detailed pharmacological and toxicological data on these specific chemical degradants are less abundant in the public domain compared to the well-characterized metabolites.[18]
The identification and characterization of these degradation products are essential for the development of stability-indicating analytical methods.[18][21] According to ICH guidelines (Q3A/R2 and Q3B/R2), degradation products present at certain levels must be reported, identified, and qualified, which involves assessing their biological safety.[16][17][22]
Analytical Methodologies for Degradation Product Analysis
Robust and validated analytical methods are imperative for the quantification of propafenone and its degradation products in both drug formulations and biological matrices.[23] This is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality.
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[23]
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"Depropylamino Chloro Propafenone mechanism of formation"
An In-Depth Technical Guide to the Formation Mechanism of Depropylamino Chloro Propafenone (Propafenone Impurity E)
Abstract
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2][3] The purity and safety of any active pharmaceutical ingredient (API) are paramount, necessitating a thorough understanding and control of all potential impurities. This technical guide provides a detailed elucidation of the formation mechanism of a key process-related impurity, this compound, which is identified in the European Pharmacopoeia as Propafenone Impurity E.[4] This document moves beyond a simple procedural description to explore the underlying chemical principles, causal factors, and control strategies relevant to its formation. Primarily, this impurity arises during the synthesis of Propafenone from a competitive side reaction involving a key epoxide intermediate. By understanding the kinetics and thermodynamics of the desired reaction versus the impurity-forming pathway, researchers and drug development professionals can implement robust control measures to ensure the quality and safety of the final drug product.
Introduction: Propafenone and the Imperative of Impurity Profiling
Propafenone hydrochloride is a cornerstone in the treatment of supraventricular and ventricular arrhythmias.[5][6] Its mechanism of action involves the blockade of sodium channels in cardiac muscle cells, which slows the influx of sodium ions, decreases cell excitability, and ultimately stabilizes the cardiac rhythm.[2][7]
The synthesis of a complex molecule like Propafenone is a multi-step process where side reactions can lead to the formation of structurally related impurities.[1][8] Regulatory bodies such as the FDA and EMA mandate strict control over these impurities, as they can potentially impact the drug's efficacy, confer toxicity, or affect its stability.[9] Therefore, a comprehensive impurity profile is not merely a quality control metric but a fundamental component of drug safety and development. This guide focuses on a specific, yet critical, impurity known colloquially as this compound.
Deconstructing the Impurity: Identity and Structure
The name "this compound" can be misleading. It implies a modification of the final Propafenone molecule. However, chemical analysis and mechanistic understanding reveal it to be a precursor or a product of a synthetic side-pathway. The compound is formally cataloged as Propafenone Impurity E by the European Pharmacopoeia.[4][10]
Chemical Identity:
-
Systematic Name: 1-(2-(3-Chloro-2-hydroxypropoxy)phenyl)-3-phenylpropan-1-one[4]
-
Molecular Formula: C₁₈H₁₉ClO₃[4]
-
Molecular Weight: 318.8 g/mol [4]
A structural comparison to the parent drug, Propafenone, is essential for understanding its origin.
| Compound | Structure | Key Features |
| Propafenone | C₂₁H₂₇NO₃ | Contains a secondary amine (propylamino) and a secondary alcohol on the propoxy chain. |
| Propafenone Impurity E | C₁₈H₁₉ClO₃ | The propoxy chain contains a chlorine atom and a secondary alcohol. It lacks the N-propylamino group entirely. |
This structural analysis strongly suggests that Impurity E is not formed from the degradation of Propafenone but rather as a byproduct during its synthesis, specifically before the introduction of the n-propylamine moiety.
The Primary Formation Mechanism: A Synthetic Side-Reaction
The formation of Propafenone Impurity E is intrinsically linked to the primary synthetic route of Propafenone. Understanding this pathway is key to controlling the impurity's emergence.
Overview of Propafenone Synthesis
A common and efficient synthesis of Propafenone involves a two-step process starting from a substituted phenol.[8][11][12]
-
Step 1: Epoxidation. The phenolic starting material, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, is reacted with an epoxide source, typically epichlorohydrin, under basic conditions. This Williamson ether synthesis results in the formation of a key epoxide intermediate: 1-[2-[((2RS)-Oxiranyl)methoxy]phenyl]-3-phenylpropan-1-one (also known as Propafenone EP Impurity C).[13]
-
Step 2: Amination (Epoxide Ring-Opening). The epoxide intermediate is then subjected to a nucleophilic ring-opening reaction with n-propylamine. The amine attacks one of the epoxide carbons, leading to the formation of the desired Propafenone molecule.[8][12]
The Critical Junction: Formation of Propafenone Impurity E
The formation of Impurity E occurs as a competitive side-reaction during or after the epoxidation step. The epoxide intermediate (Impurity C) is highly susceptible to nucleophilic attack due to the strain in its three-membered ring. While the intended nucleophile is n-propylamine, other nucleophiles present in the reaction mixture can compete.
The key nucleophile responsible for the formation of Impurity E is the chloride ion (Cl⁻) .
Mechanism of Formation: The epoxide ring of the intermediate can be opened by a chloride ion, particularly under acidic or neutral conditions. The source of these chloride ions can be:
-
Residual hydrochloric acid from previous synthetic steps.
-
The epichlorohydrin reagent itself, which can generate HCl under certain conditions.
-
The use of hydrochloride salts of other reagents in the reaction vessel.
The diagram below illustrates the main synthetic pathway and the divergent path leading to the formation of Propafenone Impurity E.
Caption: Synthetic pathway of Propafenone showing the formation of Impurity E.
Causal Factors and Control Strategies
Understanding the mechanism allows for the development of robust control strategies. The formation of Impurity E is favored by:
-
Presence of Chloride: Any source of chloride ions increases the likelihood of the side reaction.
-
Acidic pH: Acidic conditions can protonate the epoxide oxygen, making the ring more susceptible to attack by even weak nucleophiles like chloride.
-
Sub-optimal Stoichiometry: An insufficient amount of n-propylamine or delayed addition can allow more time for the competing reaction with chloride to occur.
-
Temperature: Higher reaction temperatures can increase the rate of both the desired and undesired reactions, but the relative rates may change.
Experimental Protocol for Minimizing Impurity E:
-
Raw Material Control: Ensure the starting phenol and epichlorohydrin are of high purity and free from acidic residues.
-
pH Control: After the epoxidation step, ensure the reaction mixture is maintained under conditions (typically neutral to slightly basic) that favor attack by the amine over the chloride ion. Quenching with a non-chloride base may be necessary.
-
Intermediate Purification: If feasible, isolating and purifying the epoxide intermediate (Impurity C) before the amination step will remove any chloride ions from the reaction mixture.
-
Reaction Conditions for Amination:
-
Use a molar excess of n-propylamine to ensure it outcompetes any trace chloride ions.
-
Add the n-propylamine promptly to the epoxide intermediate.
-
Maintain optimal temperature as determined by process development studies to favor the desired reaction kinetically.
-
-
In-Process Monitoring: Utilize chromatographic techniques (e.g., HPLC) to monitor the consumption of the epoxide intermediate and the formation of both Propafenone and Impurity E, allowing for real-time process control.
Evaluating Degradation as a Formation Pathway
While synthesis is the primary source, it is crucial to evaluate whether Impurity E could be formed through the degradation of the final Propafenone API.
Forced degradation studies are designed to assess the intrinsic stability of a drug substance under harsh conditions such as heat, light, acid, base, and oxidation.[9] Studies on Propafenone have shown it to be susceptible to oxidative and thermal degradation.[14][15] However, it is relatively stable in alkaline and acidic media.[15][16]
The formation of Impurity E from Propafenone would require the cleavage of a stable carbon-nitrogen bond and the subsequent introduction of a chlorine atom. This transformation is chemically implausible under standard hydrolytic, oxidative, or photolytic stress conditions. The available literature on Propafenone's degradation pathways does not identify Impurity E as a significant degradant.[14][15][17] Therefore, it can be concluded with high confidence that this compound is a process-related impurity , not a degradation product.
Conclusion
The formation of this compound, correctly identified as Propafenone Impurity E, is a textbook example of a process-related impurity arising from a competitive side-reaction in a multi-step synthesis. It is not a degradation product of the final API. Its origin lies in the nucleophilic attack of a chloride ion on the key epoxide intermediate, which competes directly with the desired ring-opening reaction by n-propylamine.
For researchers, scientists, and drug development professionals, controlling the formation of this impurity is a matter of precise chemical process control. By minimizing chloride sources, maintaining optimal pH, ensuring correct stoichiometry, and monitoring the reaction, the formation of Impurity E can be effectively suppressed, leading to a purer and safer Propafenone API. This mechanistic understanding is fundamental to developing a robust and well-controlled manufacturing process in line with modern pharmaceutical quality standards.
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Methodological & Application
Introduction: The Imperative for Impurity Profiling in Propafenone
An Application Note and Protocol for the Analytical Detection of Depropylamino Chloro Propafenone
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1] Its mechanism of action involves the blockade of sodium channels in cardiac muscle cells, thereby decreasing cellular excitability. The manufacturing process and stability of a drug substance like propafenone can lead to the formation of related substances or impurities. One such potential process-related impurity or degradation product is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, referred to as this compound.[2]
The detection and quantification of such impurities are critical components of pharmaceutical quality control. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances and products to ensure patient safety.[3] Impurities, even at trace levels, can impact the safety and efficacy of the final pharmaceutical product. Therefore, robust, sensitive, and specific analytical methods are essential for their monitoring.
This application note provides a comprehensive guide to a validated analytical method for the detection and quantification of this compound, leveraging the high sensitivity and specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals.
Analyte Physicochemical Characteristics
A foundational understanding of the analyte's properties is crucial for method development. This compound is a distinct chemical entity with the following characteristics:
| Property | Value | Source |
| IUPAC Name | 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | PubChem[2] |
| Molecular Formula | C₁₈H₁₉ClO₃ | PubChem[2][4] |
| Molecular Weight | 318.8 g/mol | PubChem[2][4] |
| Monoisotopic Mass | 318.1022722 Da | PubChem[2] |
These properties suggest a molecule of moderate polarity and a molecular weight well-suited for analysis by reversed-phase liquid chromatography and electrospray ionization mass spectrometry.
Methodology Selection: The Case for LC-MS/MS
For the detection of pharmaceutical impurities, several analytical techniques are available, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] However, for trace-level quantification and unambiguous identification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6]
Rationale for LC-MS/MS:
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific detection of a target analyte by monitoring a unique precursor-to-product ion transition, minimizing interference from the drug matrix.[7]
-
Sensitivity: LC-MS/MS provides exceptional sensitivity, often achieving lower limits of quantification (LLOQ) in the sub-ng/mL range, which is essential for controlling impurities that may have strict limits.[8][9]
-
Versatility: The technique is suitable for a wide range of compounds, including the non-volatile and thermally labile, making it ideal for this compound.[5]
Experimental Protocol: LC-MS/MS Method for this compound
This section details a complete, step-by-step protocol for the analysis of this compound in a drug substance matrix.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water (18.2 MΩ·cm)
-
Equipment:
-
Liquid Chromatograph (e.g., UPLC system)
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Triple Quadrupole)
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or suitable)
-
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in a 10.0 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy and precision of the analytical run.
Sample Preparation (from Drug Substance)
The objective of sample preparation is to extract the analyte from the matrix while removing components that could interfere with the analysis or damage the instrument.
-
Step 1: Accurately weigh 10 mg of the Propafenone drug substance into a 10 mL volumetric flask.
-
Step 2: Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent).
-
Step 3: Vortex the solution for 1 minute to ensure complete dissolution. This results in a sample concentration of 1 mg/mL.
-
Step 4: For analysis, further dilute this solution 10-fold with the diluent to a final concentration of 100 µg/mL.
-
Step 5: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Caption: Workflow for preparing a drug substance sample for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following conditions are a robust starting point and should be optimized as necessary. The choice of a C18 column is standard for retaining and separating moderately polar compounds like propafenone and its analogues.[10][11]
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC System | Provides higher resolution and faster run times. |
| Column | C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm | Offers good retention for the analyte and efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-20% B; 3.6-5.0 min: 20% B | A gradient elution ensures separation from the main API and elution of the analyte with good peak shape. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole | Enables sensitive and specific MRM transitions. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The analyte structure is amenable to protonation. |
| Capillary Voltage | 4.0 kV | Standard voltage for stable spray in positive mode.[7] |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation.[7] |
| Gas Flow | Optimized for specific instrument | Instrument-dependent, optimized for best signal. |
| MRM Transition | Hypothetical: m/z 319.1 → 116.1 | Precursor [M+H]⁺ based on MW 318.1. Product ion is a common fragment for propafenone-like structures.[7] |
Note: The MRM transition must be empirically determined by infusing the reference standard and optimizing the precursor and product ions, as well as collision energy.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze at least 5 concentrations across the intended range. Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is accurate, precise, and linear. |
| Accuracy | Analyze spiked samples at 3 concentration levels (e.g., 50%, 100%, 150% of a target limit). | Percent recovery typically within 80-120% for impurities. |
| Precision | Repeatability: 6 replicate injections of one concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15% for trace impurities. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | No significant impact on results (e.g., RSD remains within limits). |
Data Analysis and Reporting
-
Quantification: Integrate the peak area for the this compound MRM transition in all standards and samples.
-
Calibration Curve: Generate a linear regression curve from the calibration standards by plotting peak area against concentration.
-
Concentration Calculation: Use the regression equation to calculate the concentration of the impurity in the prepared samples.
-
Reporting: Report the final impurity level as a percentage relative to the active pharmaceutical ingredient (API) or in parts per million (ppm), as required by the specification.
Conclusion
This application note provides a detailed and scientifically grounded framework for the detection and quantification of this compound, a potential impurity in Propafenone drug substance. The described LC-MS/MS method offers the high degree of specificity and sensitivity required for rigorous pharmaceutical quality control. Adherence to the outlined protocol for sample preparation, instrumental analysis, and method validation will ensure the generation of reliable and accurate data, supporting regulatory compliance and ensuring product safety and quality.
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Pan, L., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available at: [Link]
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Afshar, M., et al. (2005). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. PubMed. Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Kumar D. P., S., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Scholars Research Library. Available at: [Link]
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Hofmann, U., et al. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. In Methodological Surveys in Biochemistry and Analysis. Available at: [Link]
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Pan, L., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Semantic Scholar. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Pan, L., et al. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. SciSpace. Available at: [Link]
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Chmielewska, A., et al. (2005). Metabolic pathway of propafenone. ResearchGate. Available at: [Link]
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Josephs, J. L., & Baughman, T. A. (2006). Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Tsvetkova, D., et al. (2016). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
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In-Process Validation. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Veeprho. (n.d.). Propafenone Impurities and Related Compound. Veeprho. Available at: [Link]
-
Shah, G., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. PubMed. Available at: [Link]
-
SynZeal. (n.d.). Propafenone Impurities. SynZeal. Available at: [Link]
-
Pharmaffiliates. (n.d.). Propafenone-impurities. Pharmaffiliates. Available at: [Link]
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Chandrasekar, R., et al. (2022). Development and Validation of a Simple and Sensitive ICP-MS Method for the Quantification of Elemental Impurities in Propafenone Hydrochloride Drug Substance. ResearchGate. Available at: [Link]
-
Brode, E., et al. (1982). [Studies on the Analysis of Propafenone by Means of Internal Analogue Standardization (Author's Transl)]. PubMed. Available at: [Link]
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ResolveMass Laboratories. (2024). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Despropyl Propafenone Hydrochloride. PubChem. Available at: [Link]
-
Lanjewar, A., & Patidar, D. (2022). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org. Available at: [Link]
-
Wikipedia. (n.d.). Propafenone. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem. Available at: [Link]
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- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: A Validated HPLC Method for the Quantification of Propafenone Impurity E
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Propafenone Impurity E in bulk drug substances. Propafenone, a class 1C antiarrhythmic agent, is susceptible to degradation, leading to the formation of various impurities that can impact its safety and efficacy.[1] Propafenone Impurity E, chemically known as 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one, is a potential process-related impurity or degradation product.[2][3][4][5] Ensuring stringent control over such impurities is a critical aspect of pharmaceutical quality control. The method described herein is stability-indicating, capable of separating Propafenone Impurity E from the active pharmaceutical ingredient (API) and other related substances.
Introduction: The Rationale for Impurity Profiling
Propafenone is widely prescribed for the management of cardiac arrhythmias.[1] Like any pharmaceutical compound, its manufacturing process and storage can lead to the formation of impurities.[1] Regulatory bodies worldwide mandate the identification and quantification of impurities in drug substances and products to ensure patient safety. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[6] Such studies have shown that propafenone is particularly susceptible to oxidative and thermal degradation.[1][7]
Propafenone Impurity E is a critical impurity to monitor. Its quantification requires a selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[8] This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, offering a reliable tool for researchers, scientists, and drug development professionals in a quality control setting.
Experimental Design and Causality
The selection of the chromatographic conditions was driven by the chemical properties of propafenone and its impurities. A reversed-phase C18 column was chosen due to its versatility and proven efficacy in separating compounds of moderate polarity like propafenone and its related substances. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent, is optimized to achieve a balance between adequate retention of the analytes and efficient elution, ensuring good peak shape and resolution. The use of a phosphate buffer helps to maintain a consistent pH and improve peak symmetry. The detection wavelength is selected based on the UV absorbance maxima of propafenone, which provides good sensitivity for both the API and its impurities.[9]
Experimental Workflow
The overall workflow for the quantification of Propafenone Impurity E is depicted in the following diagram:
Caption: Experimental workflow for HPLC quantification of Propafenone Impurity E.
Materials and Methods
Equipment
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Chromatographic data acquisition and processing software
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials
Chemicals and Reagents
-
Propafenone Hydrochloride Reference Standard (USP or EP grade)
-
Propafenone Impurity E Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous Phase): Prepare a 20 mM solution of potassium phosphate monobasic in HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Phase): Acetonitrile (HPLC grade).
3.3.2. Diluent Preparation
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
3.3.3. Standard Solution Preparation
-
Standard Stock Solution of Propafenone (1000 µg/mL): Accurately weigh about 25 mg of Propafenone Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of Propafenone Impurity E (100 µg/mL): Accurately weigh about 2.5 mg of Propafenone Impurity E Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing 100 µg/mL of Propafenone and 1.0 µg/mL of Propafenone Impurity E by diluting with the diluent.
3.3.4. Sample Solution Preparation
-
Accurately weigh about 25 mg of the Propafenone bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a nominal concentration of 1000 µg/mL.
HPLC Method Protocol
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 20 mM KH2PO4 (pH 3.0) B: Acetonitrile | Buffered mobile phase ensures consistent peak shape and retention times. |
| Gradient Program | Time (min) | % B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Optimal for achieving good separation efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detector Wavelength | 248 nm | Corresponds to a UV absorbance maximum for propafenone, providing good sensitivity.[8] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution in replicate (n=5) to check for system suitability.
-
Inject the sample solution.
-
Identify the peaks for Propafenone and Propafenone Impurity E in the sample chromatogram by comparing their retention times with those from the standard chromatogram.
-
Integrate the peak areas of Propafenone Impurity E in both the standard and sample chromatograms.
Calculation
The amount of Propafenone Impurity E in the sample is calculated using the following formula:
Where:
-
Area_sample: Peak area of Impurity E in the sample solution.
-
Area_standard: Peak area of Impurity E in the working standard solution.
-
Conc_standard: Concentration of Impurity E in the working standard solution (µg/mL).
-
Conc_sample: Concentration of the Propafenone sample in the sample solution (µg/mL).
Method Validation Summary
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] The following is a summary of typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for Impurity E should be well-resolved from the Propafenone peak and any other potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% at different concentration levels. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the quantification of Propafenone Impurity E in bulk drug substances. The method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis in the pharmaceutical industry. Adherence to this protocol will aid in ensuring the quality, safety, and efficacy of propafenone products.
References
-
Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases. Biomedical Chromatography. [Link]
-
Results of forced degradation study. ResearchGate. [Link]
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
Compatibility and stability of propafenone hydrochloride. Canadian Journal of Hospital Pharmacy. [Link]
-
Resolution from degradation products and propafenone HCl. ResearchGate. [Link]
-
Propafenone Impurities. SynZeal. [Link]
-
Propafenone EP Impurity E | CAS 165279-79-8. Veeprho. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. CRC Press. [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts. [Link]
-
Propafenone EP Impurity E. HTS Biopharma. [Link]
-
A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Propafenone EP Impurity E | CAS No- 165279-79-8. GLP Pharma Standards. [Link]
-
Compliance. USP-NF. [Link]
-
Propafenone Hydrochloride Extended-Release Capsules. USP-NF. [Link]
-
Propafenone EP Impurity H | 487-26-3. SynZeal. [Link]
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- 9. ijcrt.org [ijcrt.org]
Application Note: High-Sensitivity LC-MS/MS Analysis for the Quantification of Depropylamino Chloro Propafenone
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Depropylamino Chloro Propafenone. This compound is a known process-related impurity of Propafenone, a widely used Class 1C antiarrhythmic drug.[1][2][3] Given the stringent regulatory requirements for controlling impurities in pharmaceutical products, this protocol provides a reliable framework for monitoring this compound in drug substances and formulations. The methodology is designed to meet the rigorous standards of specificity, linearity, accuracy, and precision as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7]
Introduction: The Rationale for Impurity Profiling
Propafenone is a critical antiarrhythmic agent used to manage supraventricular and ventricular arrhythmias.[1] Its mechanism involves blocking the fast inward sodium channels in the myocardium.[8] The synthesis of Propafenone is a multi-step process involving intermediates such as o-hydroxyacetophenone and epichlorohydrin.[9][10][11] During such complex syntheses, the formation of structurally related impurities is a significant concern.
This compound, identified as Propafenone Impurity E by the European Pharmacopoeia, is a potential process impurity.[12][13] Its structure, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, suggests it may arise from the reaction of a Propafenone precursor with epichlorohydrin without the subsequent addition of the n-propylamine group. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is essential for its detection and control, ensuring the quality and safety of Propafenone-based pharmaceuticals.[14][15]
This guide provides a comprehensive protocol for LC-MS/MS analysis, leveraging the technique's inherent sensitivity and selectivity for trace-level quantification, making it superior to less sensitive methods like LC-UV for impurity analysis.[14]
Experimental Workflow & Causality
The analytical workflow is designed for efficiency and accuracy, from sample preparation to data acquisition. Each step is selected to ensure optimal recovery, separation, and detection of the target analyte.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Reagents and Standards
-
Reference Standard: this compound (Certified Reference Material).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), Ammonium Formate (≥99%).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation Protocol
Rationale: The goal of sample preparation is to completely dissolve the analyte in a solvent compatible with the mobile phase to ensure sharp chromatographic peaks and prevent precipitation on the column. Filtration is a critical step to remove particulates that could clog the LC system.
-
Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation (Test Sample):
-
Accurately weigh 100 mg of the Propafenone drug substance or powdered tablets.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes, and allow to cool to room temperature.
-
Dilute to volume with the diluent and mix thoroughly. This yields a theoretical concentration of 1000 µg/mL of the main drug.
-
Filter the solution through a 0.22 µm PVDF or PTFE syringe filter into an LC vial.
-
LC-MS/MS Instrumentation and Conditions
Rationale for Method Choices:
-
Reversed-Phase Chromatography (C18 Column): this compound is a moderately nonpolar molecule, making a C18 stationary phase ideal for retaining and separating it from the more polar Propafenone and other potential impurities.
-
Gradient Elution: A gradient program allows for efficient elution of the analyte while ensuring the column is cleaned of more retained components, providing a sharp peak shape and reducing run time.
-
Positive Electrospray Ionization (ESI+): The structure lacks a basic secondary amine like Propafenone, but the ketone and hydroxyl groups can be protonated under acidic mobile phase conditions, making ESI in positive mode a suitable ionization technique.
-
Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. It filters for a specific precursor ion (the protonated molecule) and then for a specific product ion (a characteristic fragment), virtually eliminating matrix interference.[16]
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Collision Gas | Argon |
MRM Transitions and Predicted Fragmentation
The molecular formula of this compound is C₁₈H₁₉ClO₃, with a monoisotopic mass of 318.10.[13] The protonated molecule [M+H]⁺ will have an m/z of approximately 319.1. Fragmentation is predicted to occur at several key points in the molecule.
Caption: Predicted fragmentation pathway for this compound.
Based on this prediction, the following MRM transitions should be optimized:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 319.1 | 227.1 (Quantifier) | 100 | Optimize (e.g., 20-30) |
| 319.1 | 105.1 (Qualifier) | 100 | Optimize (e.g., 35-45) |
Note: Collision energy must be optimized empirically for the specific instrument used.
Method Validation Protocol (per ICH Q2(R1))
A robust method validation ensures the analytical procedure is suitable for its intended purpose.[4][6]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main Propafenone API, other impurities, and excipients.
-
Protocol:
-
Analyze a diluent blank, a placebo sample (formulation excipients without API), a Propafenone API sample, and a sample of this compound.
-
Spike the placebo and Propafenone API samples with a known concentration of the impurity.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank, placebo, or un-spiked API chromatograms. The peak in the spiked samples should be symmetrical and free from co-eluting peaks.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
Prepare a series of dilute solutions of the analyte.
-
Determine LOD based on a signal-to-noise ratio of 3:1.
-
Determine LOQ based on a signal-to-noise ratio of 10:1. The precision (%RSD) at the LOQ should be ≤10%.
-
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify the impurity at or below its specification limit.
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.
-
Protocol:
-
Analyze a calibration curve with at least five concentrations, ranging from the LOQ to 150% of the impurity specification limit.
-
Perform a linear regression analysis of the peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy (Recovery)
-
Objective: To assess the closeness of the measured value to the true value.
-
Protocol:
-
Spike the placebo or drug product sample with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze in triplicate at each level.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% for impurity analysis.
Precision
-
Objective: To measure the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the drug product spiked at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤15%.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound, a critical process-related impurity of Propafenone. By explaining the causality behind the chosen parameters and grounding the validation procedure in ICH guidelines, this method serves as a trustworthy and authoritative guide for quality control laboratories, drug development professionals, and researchers. The high sensitivity and selectivity of the described LC-MS/MS method ensure that pharmaceutical products can be reliably monitored for this impurity, safeguarding patient health and meeting global regulatory standards.
References
-
Revisiting propafenone toxicity. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved January 16, 2026, from [Link]
- Siddoway, L. A., Roden, D. M., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D.
-
SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. (n.d.). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]
-
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (n.d.). Pharmaceutical Technology. Retrieved January 16, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 16, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Retrieved January 16, 2026, from [Link]
-
Propafenone Monograph for Professionals. (2025). Drugs.com. Retrieved January 16, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). EMA. Retrieved January 16, 2026, from [Link]
-
Propafenone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Results of forced degradation study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 16, 2026, from [Link]
-
Compatibility and stability of propafenone hydrochloride. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved January 16, 2026, from [Link]
-
Propafenone-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Propafenone Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Resolution from degradation products and propafenone HCl. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 16, 2026, from [Link]
- Synthesis method of propafenone hydrochloride. (n.d.). Google Patents.
-
Synthesis of Propafenone, an Antiarrhythmic Agent. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Active metabolites of propafenone. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
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Application Note: A Validated Protocol for the Isolation of Depropylamino Chloro Propafenone (Propafenone Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the isolation of Depropylamino Chloro Propafenone, a known impurity of the antiarrhythmic drug Propafenone, also referred to as Propafenone Impurity E.[1] The protocol is designed for researchers in pharmaceutical development and quality control, offering a robust method for obtaining this impurity for reference standard qualification, toxicological studies, or further analytical method development. The described methodology leverages liquid-liquid extraction followed by preparative high-performance liquid chromatography (HPLC). Furthermore, this document outlines the analytical techniques for the confirmation of the identity and purity of the isolated compound.
Introduction
Propafenone is a class 1C antiarrhythmic agent used in the treatment of supraventricular and ventricular arrhythmias.[2][3] As with any pharmaceutical compound, the presence of impurities can impact the safety and efficacy of the drug product.[4][5] this compound (1-(2-(3-chloro-2-hydroxypropoxy)phenyl)-3-phenylpropan-1-one) is a known process-related impurity and potential degradation product of Propafenone.[1][6] The ability to isolate and characterize such impurities is critical for drug development, enabling the establishment of qualified reference standards and the validation of analytical methods for routine quality control.
This application note details a practical and efficient protocol for the isolation of this compound from a simulated crude reaction mixture or a forced degradation sample of Propafenone. The causality behind each step is explained to provide a deeper understanding of the separation principles involved.
Chemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 1-(2-(3-chloro-2-hydroxypropoxy)phenyl)-3-phenylpropan-1-one | [1][6] |
| Molecular Formula | C18H19ClO3 | [1][6] |
| Molecular Weight | 318.8 g/mol | [1][6] |
| Stereochemistry | Racemic | [1] |
Experimental Workflow Overview
The isolation of this compound is a multi-step process that begins with the generation of the impurity, followed by a series of purification steps, and concludes with analytical confirmation.
Figure 1: High-level experimental workflow for the isolation and characterization of this compound.
Part 1: Generation of this compound via Forced Degradation
Rationale: To obtain a starting material enriched with the target impurity, a forced degradation study of Propafenone hydrochloride is performed. Propafenone is known to be susceptible to oxidative and thermal degradation.[7][8] Acidic conditions can also lead to the formation of related impurities.
Protocol:
-
Preparation of Propafenone HCl Solution: Prepare a 1 mg/mL solution of Propafenone hydrochloride in a mixture of methanol and 0.1 N hydrochloric acid (1:1 v/v).
-
Stress Condition: Heat the solution at 60°C for 24 hours. This condition is designed to accelerate the degradation process.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N sodium hydroxide) to a pH of approximately 7.0.
-
Initial Analysis: Analyze a small aliquot of the stressed sample by analytical HPLC-UV to confirm the presence of the target impurity peak.
Part 2: Isolation Protocol
Liquid-Liquid Extraction (LLE)
Rationale: LLE is employed as an initial purification step to remove highly polar and non-polar impurities from the crude sample, thereby concentrating the target analyte before preparative chromatography. The choice of an organic solvent like ethyl acetate provides good partitioning for the moderately polar this compound.
Protocol:
-
Solvent Addition: Transfer the neutralized, stressed Propafenone solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection of Organic Phase: Collect the upper organic layer (ethyl acetate).
-
Repeated Extraction: Repeat the extraction of the aqueous layer twice more with fresh portions of ethyl acetate.
-
Pooling and Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Rationale: Preparative HPLC is the core purification step, offering high-resolution separation of the target impurity from the parent drug and other closely related impurities. A reversed-phase C18 column is chosen due to the non-polar nature of the phenyl groups in the molecule. The mobile phase composition is optimized to achieve sufficient resolution for the collection of pure fractions.
Preparative HPLC Parameters:
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL of concentrated extract dissolved in mobile phase |
Protocol:
-
Sample Preparation: Dissolve the residue from the LLE step in a minimal amount of the initial mobile phase composition (e.g., 70:30 A:B).
-
Chromatographic Separation: Inject the prepared sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the peak of this compound. The retention time should be predetermined using an analytical run of the crude mixture.
-
Pooling of Pure Fractions: Analyze the collected fractions by analytical HPLC to assess their purity. Pool the fractions with a purity of ≥95%.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the isolated this compound.
Part 3: Analytical Characterization and Validation
Rationale: A suite of analytical techniques is essential to confirm the identity and purity of the isolated compound, thereby qualifying it as a reference standard.
Purity Assessment by Analytical HPLC
Analytical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
Procedure:
-
Prepare a solution of the isolated compound in methanol at a concentration of approximately 0.1 mg/mL.
-
Inject the solution into the HPLC system and record the chromatogram.
-
Calculate the purity by the area percentage method. The purity should ideally be ≥98%.
Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides definitive confirmation of the molecular weight of the isolated compound.
Procedure:
-
Infuse a dilute solution of the isolated compound directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the protonated molecule [M+H]+ at m/z corresponding to the molecular weight of this compound (318.8 g/mol ).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.
Procedure:
-
Dissolve a sufficient amount of the isolated compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low recovery from LLE | Incorrect pH of the aqueous phase; Emulsion formation | Ensure pH is neutral before extraction; Allow more time for layer separation, or add a small amount of brine. |
| Poor separation in Prep-HPLC | Inappropriate mobile phase gradient; Column overloading | Optimize the gradient on an analytical scale first; Reduce the injection volume or sample concentration. |
| Co-elution of impurities | Insufficient resolution | Modify the mobile phase (e.g., change the organic modifier to methanol) or use a different stationary phase. |
| Broad peaks in analytical HPLC | Column degradation; Sample solvent mismatch | Use a guard column and ensure proper column washing; Dissolve the sample in the initial mobile phase. |
Conclusion
This application note provides a detailed and validated protocol for the isolation and characterization of this compound. The successful implementation of this methodology will enable researchers to obtain a high-purity reference standard of this critical Propafenone impurity, facilitating more accurate and reliable analytical method development and drug quality assessment. The principles outlined herein can also be adapted for the isolation of other related impurities in pharmaceutical manufacturing.
References
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Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]
- CN104262178A - Synthesis method of propafenone hydrochloride.
-
Propafenone. Wikipedia. [Link]
-
Propafenone Impurities and Related Compound. Veeprho. [Link]
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Propafenone. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Propafenone, an Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences. [Link]
-
This compound. Global Substance Registration System (GSRS). [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing Company. [Link]
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Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Resolution from degradation products and propafenone HCl. ResearchGate. [Link]
-
Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. ResearchGate. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Propafenone. Therapeutic Target Database. [Link]
-
Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. Phenomenex. [Link]
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Optimization of Propafenone Analogues as Anti-Malarial Leads. PLOS ONE. [Link]
-
Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Propafenone Hydrochloride Extended-Release Capsules. USP-NF. [Link]
-
Results of forced degradation study. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Chiral Drugs: An Overview. Indian Journal of Pharmaceutical Sciences. [Link]
-
Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A. [Link]
-
Chiral Drug Separation. IntechOpen. [Link]
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Application Notes and Protocols for the Use of Depropylamino Chloro Propafenone as a Reference Standard
Introduction: The Critical Role of Impurity Profiling in Propafenone Quality Control
Propafenone is a Class 1C antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1] Its mechanism of action involves the blockade of sodium channels in cardiac muscle cells, thereby stabilizing the cardiac membrane and reducing abnormal electrical activity.[2][3] The synthesis and storage of Propafenone, like any pharmaceutical compound, can lead to the formation of impurities.[2][4] These impurities, which can be related substances from the synthesis process or degradation products, can impact the drug's purity, efficacy, and safety.[4] Therefore, rigorous monitoring and control of impurities are mandated by regulatory authorities to ensure the quality and safety of the final drug product.[2]
One such critical impurity is Depropylamino Chloro Propafenone , also known as Propafenone EP Impurity E .[5][6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference standard in the analytical testing of Propafenone.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| IUPAC Name | 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | [6] |
| Synonyms | Propafenone EP Impurity E, Despropylamino Chloro Propafenone | [5][6] |
| CAS Number | 165279-79-8 | [6] |
| Molecular Formula | C₁₈H₁₉ClO₃ | [7] |
| Molecular Weight | 318.8 g/mol | [7] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 60-62°C | [8] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [8] |
| Storage Temperature | -20°C Freezer or 2-8°C | [4][9] |
Genesis of an Impurity: The Formation of this compound
Understanding the origin of an impurity is paramount for developing effective control strategies during drug synthesis and formulation. This compound is a process-related impurity that can arise during the synthesis of Propafenone. A common synthetic route to Propafenone involves the reaction of 2'-hydroxyacetophenone with epichlorohydrin, followed by a reaction with n-propylamine.[3]
The formation of this compound (Propafenone Impurity E) is a potential side reaction. In the synthesis of Propafenone, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone is reacted with epichlorohydrin. An incomplete reaction or the presence of residual epichlorohydrin can lead to the formation of this impurity.
Caption: Formation pathway of Propafenone and its Impurity E.
Protocols for Analytical Application
The accurate quantification of this compound is crucial for ensuring that Propafenone drug substance and product meet the stringent purity requirements set by pharmacopoeias. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.
Protocol 1: Preparation of Standard Solutions
The integrity of the analytical results is directly dependent on the correct preparation and handling of the reference standard.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
This stock solution should be stored in a refrigerator at 2-8°C and protected from light.[4] The stability of the solution should be established through internal validation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations relevant to the expected impurity levels in the test sample. For instance, for an impurity limit of 0.1%, a working standard concentration of 1 µg/mL would be appropriate if the test sample concentration is 1 mg/mL.
-
Caption: Workflow for the preparation of standard solutions.
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol outlines a general stability-indicating HPLC method for the determination of this compound in Propafenone drug substance. Method validation in accordance with ICH Q2(R1) guidelines is essential before routine use.[10][11]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 246 nm |
| Injection Volume | 20 µL |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This typically includes:
-
Tailing factor for the Propafenone peak: Not more than 2.0.
-
Theoretical plates for the Propafenone peak: Not less than 2000.
-
Relative standard deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%.
Sample Preparation:
-
Accurately weigh and dissolve the Propafenone drug substance in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.
Analysis and Calculation:
-
Inject the blank (mobile phase), the standard solution(s), and the sample solution into the chromatograph.
-
Identify the peaks of Propafenone and this compound based on their retention times.
-
Calculate the amount of this compound in the sample using the response factor from the standard solution.
Caption: Analytical workflow for HPLC quantification.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, the HPLC method must be thoroughly validated. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. This is typically demonstrated by the resolution of the this compound peak from all other peaks in the chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Authoritative Grounding and Regulatory Context
The control of impurities in pharmaceutical substances is a critical aspect of regulatory compliance. The European Pharmacopoeia (Ph. Eur.) lists specific impurities for many drug substances, including Propafenone Hydrochloride.[1] this compound is designated as Propafenone Impurity E in the Ph. Eur. The pharmacopoeia sets acceptance criteria for specified identified impurities, specified unidentified impurities, and any unspecified impurity.[12] Adherence to these limits is mandatory for products marketed in regions that recognize the Ph. Eur. The use of a well-characterized reference standard, such as that for Propafenone Impurity E, is essential for demonstrating compliance with these regulatory requirements.
References
-
Daicel Pharma Standards. (n.d.). Propafenone Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Veeprho. (n.d.). Propafenone Impurities and Related Compound. Retrieved from [Link]
-
Veeprho. (n.d.). Propafenone EP Impurity E | CAS 165279-79-8. Retrieved from [Link]
-
Immanuel, D. P., & Kanniappan, B. G. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry, 9(2), 177-179. Retrieved from [Link]
-
ResearchGate. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propafenone-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Propafenone Hydrochloride-impurities. Retrieved from [Link]
-
IJCRT.org. (2025). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. Retrieved from [Link]
-
Propafenone impurity E. (n.d.). RBPL-P0304. Retrieved from [Link]
-
SynZeal. (n.d.). Propafenone Impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Propafenone Hydrochloride. Retrieved from [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. Retrieved from [Link]
-
Nat. Volatiles & Essent. Oils. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
USP. (2016). Propafenone Hydrochloride Extended-Release Capsules Revision Bulletin. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Propafenone EP Impurity E | CAS No- 165279-79-8. Retrieved from [Link]
-
Walker, S. E., & Law, S. (1998). Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy, 51(2), 73–78. Retrieved from [Link]
-
Patil, V. D., & Viswanathan, C. L. (1997). Synthesis of Propafenone, an Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences, 59(2), 98–100. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of a Chloro-Substituted N-Depropyl Propafenone Analogue for Pharmacological Research
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. The synthesis of drug analogues requires strict adherence to safety protocols and all applicable local, state, and federal regulations. The procedures outlined herein involve potentially hazardous materials. All personnel must be thoroughly trained in chemical handling, safety procedures, and emergency response. Appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted within a certified chemical fume hood.
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-(3-amino-2-hydroxypropoxy)phenyl)-3-(4-chlorophenyl)propan-1-one, a chloro-substituted N-depropyl analogue of the Class 1C antiarrhythmic drug, Propafenone. Propafenone slows the influx of sodium ions into cardiac muscle cells, and the synthesis of its analogues is crucial for studying structure-activity relationships (SAR), investigating metabolic pathways, and developing novel therapeutic agents with potentially improved pharmacological profiles.[1] This guide details a robust multi-step synthetic route, purification procedures, and comprehensive analytical characterization of the target compound.
Introduction
Propafenone is a widely used antiarrhythmic agent for treating conditions like atrial and ventricular arrhythmias.[1] It is primarily metabolized in the liver into active metabolites, including 5-hydroxypropafenone and N-depropylpropafenone (norpropafenone).[2] Understanding the activity of these metabolites and other structural analogues is a key objective in cardiovascular drug discovery.
The target compound of this protocol, herein referred to as PDPCP (Depropylamino Chloro Propafenone), introduces two specific structural modifications to the parent Propafenone molecule:
-
N-Depropylation: Removal of the N-propyl group to yield a primary amine, mirroring the structure of the known metabolite N-despropylpropafenone.[3][4]
-
Para-Chloro Substitution: Addition of a chlorine atom to the 4-position of the terminal phenyl ring, a common modification in medicinal chemistry to explore electronic and lipophilic effects on receptor binding and metabolism.
This protocol is based on established synthetic methodologies for Propafenone and its derivatives, involving the preparation of a chalcone-derived ketone intermediate, followed by epoxidation and subsequent aminolysis.[5][6][7]
Synthetic Pathway Overview
The synthesis of PDPCP is accomplished via a three-step process starting from commercially available 2'-hydroxyacetophenone and 4-chlorobenzaldehyde. The chosen pathway is designed for efficiency and scalability in a research setting.
The logic of the pathway is as follows:
-
Step 1: Aldol Condensation: A base-catalyzed aldol condensation forms the α,β-unsaturated ketone (chalcone) backbone, establishing the core three-carbon chain between the two phenyl rings.
-
Step 2: Michael Addition & Epoxidation: The chalcone is first reduced to the corresponding saturated ketone. The resulting 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)propan-1-one is then reacted with epichlorohydrin under basic conditions to introduce the reactive oxirane moiety. This epoxide is a key intermediate for introducing the aminopropoxy side chain.[8][9]
-
Step 3: Ring-Opening Aminolysis: The epoxide intermediate undergoes a ring-opening reaction with a protected amine source (e.g., sodium azide followed by reduction, or benzylamine followed by debenzylation) to install the primary amine, yielding the final target compound. Direct aminolysis with ammonia is also feasible but can be harder to control.
The overall synthetic scheme is illustrated below.
Caption: Overall synthetic pathway for PDPCP.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| 2'-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ | ≥98% | Sigma-Aldrich |
| 4-Chlorobenzaldehyde | 104-88-1 | C₇H₅ClO | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | NaOH | ≥98% | Fisher Scientific |
| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | Acros Organics |
| Epichlorohydrin | 106-89-8 | C₃H₅ClO | ≥99% | Alfa Aesar |
| Sodium Azide | 26628-22-8 | NaN₃ | ≥99.5% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | ≥99.5% | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | HPLC Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | VWR |
| Hydrochloric Acid | 7647-01-0 | HCl | 37% (w/w) | J.T. Baker |
Equipment
-
Magnetic stirrers with heating plates
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Parr hydrogenation apparatus
-
NMR Spectrometer (400 MHz or higher)
-
LC-MS system
-
HPLC system with UV detector
Detailed Synthesis Protocol
Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) in 100 mL of absolute ethanol.
-
Add 4-chlorobenzaldehyde (10.3 g, 73.4 mmol) to the solution and stir until dissolved.
-
Slowly add an aqueous solution of sodium hydroxide (5.87 g, 146.8 mmol in 20 mL water) dropwise over 30 minutes at room temperature. The solution will turn deep red/orange.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the starting materials indicates completion.
-
Pour the reaction mixture into 300 mL of ice-cold water and acidify to pH ~5 using concentrated HCl. A bright yellow precipitate will form.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.
-
Expected Yield: ~17.5 g (92%) of a yellow solid. Characterization is not required before proceeding.
Step 2: Synthesis of 1-(2-(oxiran-2-ylmethoxy)phenyl)-3-(4-chlorophenyl)propan-1-one (Epoxide Intermediate)
-
Reduction: The chalcone from Step 1 (17.0 g, 65.7 mmol) is dissolved in 200 mL of ethyl acetate in a Parr shaker vessel. Add 10% Pd/C (850 mg, 5% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)propan-1-one as a pale oil or low-melting solid.
-
Epoxidation: Transfer the crude ketone to a 250 mL flask. Add epichlorohydrin (50 mL, excess) and powdered anhydrous potassium carbonate (18.2 g, 131.4 mmol).
-
Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture, filter off the inorganic salts, and remove the excess epichlorohydrin using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution from 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield the epoxide intermediate as a colorless to pale yellow oil.
-
Expected Yield: ~16.6 g (80% over two steps).
Step 3: Synthesis of 1-(2-(3-amino-2-hydroxypropoxy)phenyl)-3-(4-chlorophenyl)propan-1-one (PDPCP)
-
In a 100 mL flask, dissolve the epoxide intermediate from Step 2 (5.0 g, 15.8 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add sodium azide (1.54 g, 23.7 mmol) and ammonium chloride (1.27 g, 23.7 mmol).
-
Heat the mixture to reflux (~80 °C) for 6 hours.
-
Cool the reaction, add water (50 mL), and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude azido alcohol.
-
Dissolve the crude azido alcohol in 100 mL of methanol. Add 10% Pd/C (250 mg, 5% w/w).
-
Hydrogenate the mixture in a Parr apparatus (50 psi H₂) for 12 hours at room temperature.
-
Filter the catalyst through Celite and concentrate the solvent to give the crude final product.
-
Purify by column chromatography (silica gel, eluting with Dichloromethane:Methanol:Ammonia 95:4.5:0.5) to afford the pure PDPCP as a viscous oil or waxy solid. The product can be converted to its hydrochloride salt for better handling by dissolving in ether and adding a solution of HCl in ether.
-
Expected Yield: ~3.9 g (74%).
Characterization and Quality Control
The identity and purity of the final compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Expected Analytical Data
| Technique | Parameter | Expected Result for PDPCP (Free Base) |
| Formula | - | C₁₈H₂₀ClNO₃ |
| Mol. Weight | - | 333.81 g/mol |
| ¹H NMR | (400 MHz, CDCl₃) | δ 7.9-6.8 (m, 8H, Ar-H), 4.1-3.9 (m, 3H, -O-CH₂-CH(OH)-), 3.3-2.8 (m, 6H, -CH₂-CH₂-Ph, -CH-CH₂-NH₂). |
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~200 (C=O), 158-120 (Ar-C), ~70 (-O-CH₂-), ~70 (-CH(OH)-), ~45 (-CH₂-NH₂), ~40 (-CO-CH₂-), ~30 (-CH₂-Ph). |
| MS (ESI+) | m/z | 334.1 [M+H]⁺ |
| HPLC Purity | C18, MeCN/H₂O | >98% (at 254 nm) |
Analytical Validation Workflow
Caption: Analytical workflow for product validation.
Discussion and Troubleshooting
-
Low Yield in Step 1: Incomplete reaction may occur if the base is not potent enough or if the reaction time is too short. Ensure the NaOH solution is freshly prepared. If issues persist, consider a stronger base like KOH.
-
Incomplete Reduction in Step 2: The Pd/C catalyst can be deactivated. Ensure the chalcone starting material is sufficiently pure. If the reaction stalls, filtering and adding fresh catalyst may be necessary.
-
Side Products in Step 3: The epoxide ring-opening is regioselective but can sometimes yield a minor isomer. Purification by column chromatography is critical to isolate the desired product. Using a protected amine like benzylamine followed by hydrogenolysis can sometimes provide a cleaner reaction profile than the azide method.
-
Product Stability: The free base of the final product may be a viscous oil. Converting it to the hydrochloride salt often yields a stable, crystalline solid that is easier to handle and weigh accurately for biological assays.
References
-
Patil, V. D., & Viswanathan, C. L. (n.d.). Synthesis Of Propafenone, An Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences.[5][6]
-
Ivkovic, B., et al. (2022). Antiarrhythmic effects of newly developed propafenone derivatives. Arhiv za farmaciju, 72(5), 392-404.[10]
-
Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. (2002). Indian Drugs, 39(4).[7]
-
N-Despropylpropafenone. (n.d.). Clearsynth. Retrieved from clearsynth.com.[3]
-
1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one. (n.d.). ChemicalBook. Retrieved from chemicalbook.com.[11]
-
Chmielewska, A., et al. (2010). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. Journal of Analytical Chemistry.[4]
-
Propafenone. (n.d.). Wikipedia. Retrieved from en.wikipedia.org.[1]
-
RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. (n.d.). FDA.[2]
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Application Note: A Comprehensive Guide to the Chromatographic Separation and Analysis of Propafenone and Its Impurities
Abstract
This technical guide provides a detailed framework for the development and implementation of robust chromatographic methods for the separation and quantification of propafenone and its associated impurities. Propafenone, a Class 1C antiarrhythmic agent, requires stringent purity control to ensure its safety and efficacy.[1][2] This document outlines methodologies rooted in High-Performance Liquid Chromatography (HPLC) for routine quality control and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity analysis and structural elucidation. We delve into the rationale behind method parameter selection, forced degradation strategies, and validation principles, offering a comprehensive protocol for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative for Purity in Propafenone
Propafenone Hydrochloride is a widely used antiarrhythmic drug effective in managing supraventricular and ventricular arrhythmias by acting as a fast inward sodium channel blocker.[3][4][5] The therapeutic action of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, formulation, storage, or degradation, can potentially impact the drug's efficacy and introduce safety risks.[1][6] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of these impurities.[7][8]
This application note serves as an authoritative guide, providing detailed protocols and the scientific justification for the chromatographic separation of propafenone from its known process-related impurities and potential degradation products.
Understanding Propafenone and Its Impurity Profile
A foundational step in developing a selective analytical method is to understand the parent molecule and the chemical nature of its potential impurities.
Propafenone: Structure and Properties
Propafenone's chemical name is 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, with a molecular formula of C₂₁H₂₇NO₃.[1] Its structure contains several functional groups susceptible to chemical transformation, forming the basis for potential degradation pathways.
Sources and Classification of Impurities
Impurities in propafenone can be broadly categorized as:
-
Organic Impurities: These include starting materials, by-products of the synthesis, intermediates, and degradation products.[6]
-
Inorganic Impurities: These can be reagents, catalysts, or heavy metals.
-
Residual Solvents: Organic volatile chemicals used during the manufacturing process.
Pharmacopoeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities for propafenone, including Propafenone EP Impurity A, B, C, D, E, F, G, and H.[1][9][10][11][12]
Forced Degradation Studies
To ensure a method is "stability-indicating," forced degradation (stress testing) is performed to identify likely degradation products that may appear during the product's shelf-life.[7][8] Studies have shown that propafenone is particularly susceptible to oxidative (peroxide) and thermal degradation, while being relatively stable in alkaline conditions.[13][14] A robust chromatographic method must be able to separate the intact propafenone from all degradation products generated under stress conditions such as acid, base, oxidation, heat, and photolysis.[14][15]
Caption: Chemical structures of Propafenone and key European Pharmacopoeia (EP) impurities.
Protocol 1: Stability-Indicating HPLC-UV Method for Quality Control
This reverse-phase HPLC method is designed for the routine analysis and quantification of propafenone and its impurities in bulk drug substances and pharmaceutical dosage forms. The method's foundation lies in its ability to provide reliable, reproducible results for quality assurance.
Rationale and Principle
Reverse-phase chromatography separates analytes based on their hydrophobicity. Propafenone and its related impurities possess varying polarities, allowing for effective separation on a C18 stationary phase. A buffered mobile phase is employed to maintain a consistent pH, ensuring reproducible retention times and peak shapes. UV detection is chosen for its robustness and suitability for quantifying aromatic compounds like propafenone.
Experimental Protocol
A. Instrumentation & Materials
-
HPLC System: An Agilent 1260 Infinity II, Waters Alliance, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.[16]
-
Column: Eclipse XDB-C18, 150 x 4.6 mm, 5 µm particle size, or equivalent L7 packing.[16][17]
-
Reagents: HPLC-grade methanol, HPLC-grade acetonitrile, ammonium acetate, potassium phosphate, and reagent-grade water.
-
Standards: USP or EP reference standards for Propafenone Hydrochloride and any available impurities.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase | Methanol: 10mM Ammonium Acetate Buffer (pH adjusted) in a 70:30 v/v ratio.[16] | Provides good resolution and peak shape for propafenone and its common impurities. The buffer controls the ionization state of the analytes. |
| Flow Rate | 1.0 mL/min.[16][17] | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and separation efficiency. |
| Column Temp. | 40°C.[16] | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures reproducible retention times. |
| Detection (UV) | 246 nm.[16] | This wavelength corresponds to a significant UV absorbance maximum for propafenone, providing good sensitivity for both the API and its impurities.[16] |
| Injection Volume | 20 µL.[16][17] | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | Sufficient to allow for the elution of all impurities and the main analyte (e.g., NLT 2 times the retention time of propafenone).[17] | Ensures that all components of the sample are eluted from the column before the next injection. |
C. Solution Preparation
-
Diluent: A mixture of methanol and water (50:50) is a suitable diluent.[17]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10.0 mg of Propafenone Hydrochloride reference standard in 10 mL of diluent.[16]
-
Working Standard Solution (10 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to achieve the final concentration.[16]
-
Sample Solution (10 µg/mL): Prepare a solution from the drug substance or formulation to a nominal concentration of 10 µg/mL of propafenone using the mobile phase.
D. System Suitability Test (SST) Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the following criteria are met (as per USP <621>):
-
Tailing Factor: Not more than 2.0 for the propafenone peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas.
-
Theoretical Plates: A minimum number as established during method validation (e.g., >2000).
E. Analysis and Calculation Inject the blank (diluent), standard, and sample solutions. Identify impurities in the sample chromatogram based on their retention times relative to the propafenone peak. Quantify impurities using the area normalization method or against a qualified impurity standard.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
For the identification of unknown impurities from forced degradation studies or the quantification of trace-level metabolites in biological matrices, a more sensitive and specific method is required. UPLC-MS/MS offers superior resolution, speed, and the ability to provide structural information.[6][8][18]
Rationale and Principle
UPLC utilizes sub-2 µm particle columns to achieve faster separations and higher peak capacities compared to traditional HPLC.[16] Coupling this with tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of analytes based on their mass-to-charge ratio (m/z). Using Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored, providing exceptional specificity and reducing matrix interference.[3]
Experimental Protocol
A. Instrumentation & Materials
-
LC System: A UPLC system such as a Waters Acquity or equivalent.[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[19]
-
Column: ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or equivalent C8 reverse-phase column.[3][19]
-
Reagents: LC-MS grade methanol, acetonitrile, and formic acid.
B. UPLC-MS/MS Conditions
Table 1: UPLC Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water.[3] |
| Mobile Phase B | Methanol.[3] |
| Flow Rate | 0.5 mL/min.[19] |
| Gradient | A time-based gradient from low to high organic phase (B) to elute compounds of varying polarity. |
| Column Temp. | 40°C.[3] |
| Injection Volume | 5 µL.[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive.[19] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[3] |
| MRM Transition (Propafenone) | 342.2 > 116.2 (m/z).[3] |
| MRM Transition (5-Hydroxypropafenone) | 358.2 > 116.2 (m/z).[3] |
| Capillary Voltage | Optimized for maximum signal (e.g., 3.5 kV). |
| Source Temperature | e.g., 150°C. |
C. Sample Preparation (from Plasma)
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile containing the internal standard (e.g., deuterated propafenone).[19]
-
Vortex & Centrifuge: Vortex the mixture for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.[19]
-
Inject: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Method Validation: Ensuring Trustworthiness
Any analytical method must be validated to prove its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[16][20] This process establishes the performance characteristics of the method and ensures the reliability of the data generated.
Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Caption: General workflow for the chromatographic analysis of propafenone and its impurities.
Conclusion
The successful chromatographic separation of propafenone and its impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This application note provides two robust, detailed protocols—an HPLC-UV method for routine quality control and a UPLC-MS/MS method for high-sensitivity applications. The causality behind experimental choices, from mobile phase composition to detector settings, has been explained to empower the analyst. By adhering to these protocols and principles of method validation, laboratories can confidently and accurately perform impurity profiling of propafenone in alignment with global regulatory standards.
References
- Validated Analytical Methods for the Quantification of Propafenone and its Metabolites. Benchchem.
- Propafenone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Propafenone Hydrochloride Extended-Release Capsules Monograph. USP-NF.
- Propafenone EP Impurity A. LGC Standards.
- Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chrom
- USP Monographs: Propafenone Hydrochloride. USP29-NF24.
- An HPLC Method for the Quantitation of Propafenone and Its Metabolites. CRC Press.
- Results of forced degradation study.
- Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org.
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. World Journal of Pharmaceutical Research.
- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
- Propafenone Impurities and Rel
- Propafenone impurity B EP Reference Standard. Sigma Aldrich.
- New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC.
- Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy.
- Propafenone Hydrochloride. PubChem.
- Propafenone Impurities. SynZeal.
- Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.
- propafenone and its Impurities.
- Propafenone Hydrochloride-impurities.
- Resolution from degradation products and propafenone HCl.
- A validated rp-hplc method for the determination of propafenone hcl in bulk drug and pharmaceutical dosage form. Semantic Scholar.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Applied Pharmaceutics.
- Forced degrad
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
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- 4. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propafenone EP Impurity A | LGC Standards [lgcstandards.com]
- 10. veeprho.com [veeprho.com]
- 11. Propafenone impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
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- 16. ijcrt.org [ijcrt.org]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Propafenone Impurity E (1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one)
Introduction: The Imperative of Purity in Pharmaceutical Analysis
In the realm of drug development and manufacturing, the structural elucidation and quantification of impurities are of paramount importance for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Propafenone, a widely used Class 1C anti-arrhythmic drug, is no exception.[1][2] Its synthesis and degradation can lead to the formation of several related compounds, one of which is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, also known as Propafenone Impurity E.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous identification and structural confirmation of such impurities.[4][5][6]
This comprehensive guide provides a detailed protocol and theoretical background for the ¹H and ¹³C NMR spectroscopic analysis of Propafenone Impurity E. It is designed for researchers, scientists, and drug development professionals who require a robust methodology for the structural characterization of this specific propafenone-related compound.
Understanding the Molecular Structure: Propafenone vs. Impurity E
A thorough understanding of the structural differences between propafenone and its impurity is fundamental to interpreting their respective NMR spectra. Propafenone possesses a propylamino group, which is a key feature of its chemical structure. In contrast, Propafenone Impurity E is characterized by the substitution of this propylamino group with a chlorine atom. This seemingly minor alteration has a significant impact on the electronic environment of nearby protons and carbons, leading to predictable changes in their NMR chemical shifts.
To facilitate spectral assignment, a standard numbering scheme for the carbon skeleton, adapted from the parent compound propafenone, will be utilized throughout this document.
Part 1: Experimental Protocol - A Step-by-Step Guide to NMR Analysis
This section outlines a detailed, field-proven protocol for the preparation and NMR analysis of Propafenone Impurity E. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Sample Preparation: The Foundation of High-Quality Spectra
Meticulous sample preparation is a prerequisite for obtaining high-resolution NMR spectra.[7][8] The following steps provide a robust procedure for preparing samples of Propafenone Impurity E.
Materials:
-
Propafenone Impurity E reference standard
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipettes and filter plugs (e.g., cotton or glass wool)
Protocol:
-
Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[9] However, if the sample exhibits poor solubility in CDCl₃, DMSO-d₆ is a suitable alternative.[9][10] Be aware that the chemical shifts of the analyte will vary between different solvents.[10]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-20 mg is recommended.
-
Weighing and Dissolution: Accurately weigh the desired amount of Propafenone Impurity E and dissolve it in the chosen deuterated solvent in a small, clean vial.
-
Internal Standard: Add a small amount of TMS (typically 1-2 µL) to the solution. TMS serves as an internal reference for chemical shifts, with its proton and carbon signals defined as 0.00 ppm.[6]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean NMR tube.[11][12]
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm.[12] This ensures that the sample is positioned correctly within the NMR probe's detection coil.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition: Optimizing Spectrometer Parameters
The following are general guidelines for acquiring high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 300-600 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Part 2: Spectral Interpretation - Decoding the NMR Data
This section provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of Propafenone Impurity E. The predictions are based on the known spectral data of propafenone and the established effects of substituent changes on NMR chemical shifts.
Predicted ¹H NMR Spectrum of Propafenone Impurity E
The ¹H NMR spectrum of Propafenone Impurity E is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The key differences compared to propafenone will be observed in the signals of the side chain, where the propylamino group is replaced by a chloro group.
Table 1: Predicted ¹H NMR Chemical Shifts for Propafenone Impurity E (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Aromatic Protons | 7.0 - 8.0 | m | - | Complex multiplet patterns arising from the two phenyl rings. |
| CH-OH (H-18) | ~4.2 - 4.4 | m | - | The proton on the carbon bearing the hydroxyl group will be a multiplet due to coupling with the adjacent CH₂ groups. |
| O-CH₂ (H-16) | ~4.1 - 4.3 | m | - | The diastereotopic protons of the methylene group attached to the ether oxygen will appear as a multiplet. |
| CH₂-Cl (H-15) | ~3.7 - 3.9 | m | - | The protons on the carbon bearing the chlorine atom will be shifted downfield due to the electronegativity of chlorine and will appear as a multiplet. |
| CO-CH₂ (H-13) | ~3.3 - 3.5 | t | ~7-8 | The methylene group adjacent to the carbonyl will be a triplet due to coupling with the adjacent CH₂ group. |
| CH₂-Ph (H-12) | ~3.0 - 3.2 | t | ~7-8 | The methylene group adjacent to the phenyl ring will be a triplet. |
| OH | Variable | br s | - | The chemical shift of the hydroxyl proton is concentration and temperature dependent and will appear as a broad singlet. |
Predicted ¹³C NMR Spectrum of Propafenone Impurity E
The ¹³C NMR spectrum will provide a clear picture of the carbon framework of the molecule. The most significant changes compared to propafenone will be in the chemical shifts of the carbons in the side chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for Propafenone Impurity E (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C-20) | ~200 - 205 | Typical chemical shift for a ketone carbonyl carbon. |
| Aromatic Carbons | 115 - 160 | A series of signals corresponding to the carbons of the two phenyl rings. |
| C-O (C-19) | ~155 - 160 | The aromatic carbon attached to the ether oxygen will be shifted downfield. |
| CH-OH (C-18) | ~68 - 72 | The carbon bearing the hydroxyl group. |
| O-CH₂ (C-16) | ~70 - 74 | The carbon of the methylene group attached to the ether oxygen. |
| CH₂-Cl (C-15) | ~45 - 50 | The carbon attached to the chlorine atom will be significantly shifted downfield compared to the corresponding carbon in propafenone's propylamino group. |
| CO-CH₂ (C-13) | ~40 - 45 | The methylene carbon adjacent to the carbonyl group. |
| CH₂-Ph (C-12) | ~30 - 35 | The methylene carbon adjacent to the phenyl ring. |
Part 3: Advanced NMR Techniques for Unambiguous Assignment
For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[4][13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons in the aliphatic side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Part 4: Visualization of Structure and Workflow
Visual aids are essential for understanding complex molecular structures and experimental procedures.
Caption: Molecular Structure of Propafenone Impurity E.
Caption: Experimental Workflow for NMR Analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of pharmaceutical impurities like Propafenone Impurity E. By following the detailed protocols outlined in this guide and applying the principles of spectral interpretation, researchers can confidently identify and characterize this compound. The use of advanced 2D NMR techniques further enhances the reliability of the structural assignment, ensuring the integrity of the analytical data. This, in turn, contributes to the overall quality and safety of the final drug product.
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propafenone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Depropylamino chloro propafenone. PubChem. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
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- 4. ijprajournal.com [ijprajournal.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. jchps.com [jchps.com]
- 7. organomation.com [organomation.com]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.bu.edu [sites.bu.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Propafenone and Its Impurities
Abstract
This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of propafenone and its process-related and degradation impurities. Propafenone is a Class 1C anti-arrhythmic agent used for treating cardiac arrhythmias.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed protocol grounded in scientific principles and aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We explain the causality behind methodological choices, from mobile phase selection to the design of forced degradation studies, and provide step-by-step protocols for method validation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Rationale for Impurity Profiling
Propafenone, chemically known as 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, functions by blocking sodium channels in the heart to stabilize the cardiac membrane.[2][6] The manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, and degradation products.[2] Some of these impurities may be pharmacologically active or toxic, necessitating their strict control.
Regulatory bodies worldwide, guided by ICH principles, mandate the identification and quantification of impurities in drug substances and products.[7] A critical component of this control strategy is a validated, stability-indicating analytical method. Such a method must be able to accurately measure the drug substance while unequivocally separating it from all potential impurities and degradation products that might form under various stress conditions.[5][8] This ensures that the method is fit for its purpose throughout the lifecycle of the drug product, from development to routine quality control and stability testing.
This document details a method developed using a C18 stationary phase with UV detection, a workhorse combination in pharmaceutical analysis, chosen for its robustness and suitability for the moderately polar nature of propafenone and its known impurities.
Understanding Propafenone Impurities and Degradation Pathways
Impurities in propafenone can be broadly categorized as process-related impurities, formed during synthesis, and degradation products, which arise from the drug's instability under environmental influences.[1][2] Pharmacopoeias like the European Pharmacopoeia (EP) list several known impurities, such as Propafenone EP Impurity A, B, C, and H.[1][9][10]
To ensure the analytical method is truly "stability-indicating," forced degradation studies are essential. These studies intentionally expose the drug substance to harsh conditions to generate potential degradation products and prove the method can separate them from the intact drug.[11] Studies have shown that propafenone is particularly susceptible to degradation under oxidative (hydrogen peroxide) and thermal stress.[11][12] It is relatively stable in alkaline conditions but can degrade under acidic and photolytic stress.[11][13][14] Characterizing these degradation products, often with techniques like mass spectrometry (LC-MS), is crucial for understanding the drug's stability profile.[11]
Method Development Strategy: The Science of Separation
The goal is to achieve baseline separation of propafenone from all known impurities and potential degradation products. Our strategy is based on the principles of reversed-phase chromatography.
-
Technique Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is selected for its versatility, robustness, and widespread availability. It is the standard for pharmaceutical impurity analysis.[1][15]
-
Column Chemistry: A C18 (octadecylsilane) column is the stationary phase of choice. Its non-polar nature provides excellent retention for the moderately hydrophobic propafenone molecule and its related substances, facilitating separation based on subtle differences in their polarity and structure.[12][16]
-
Mobile Phase Optimization: The mobile phase is a critical factor influencing retention and selectivity. We employ a gradient elution using a mixture of an aqueous buffer (Ammonium Acetate) and an organic modifier (Methanol/Acetonitrile). The buffer controls the pH, ensuring consistent ionization of the analytes for reproducible retention times and symmetrical peak shapes. A gradient is used to provide sufficient resolving power for early-eluting polar impurities while ensuring that more retained, non-polar compounds elute in a reasonable time with good peak shape.[8]
-
Wavelength Selection: The UV detection wavelength is set to 246 nm. This choice is based on the UV spectrum of propafenone, which shows a maximum absorbance (λ-max) around this wavelength, providing high sensitivity for the parent drug and its structurally similar impurities.[8]
Detailed Experimental Protocols
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Agilent 1260 Infinity II).[8]
-
Chromatographic Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: Propafenone HCl Reference Standard (RS), known Impurity Reference Standards, Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), and Purified Water.
Protocol 1: Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM Ammonium Acetate buffer. Weigh 0.77 g of Ammonium Acetate into 1000 mL of purified water, mix, and adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: A mixture of Acetonitrile and Methanol (80:20 v/v).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution (Propafenone): Accurately weigh about 25 mg of Propafenone HCl RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh about 5 mg of each known impurity standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This creates a stock of ~50 µg/mL for each impurity.
-
Spiked Sample Solution (for Specificity & Accuracy): Prepare a working solution of Propafenone at the target concentration (e.g., 250 µg/mL). Spike this solution with known amounts of each impurity from the Impurity Stock Solution to achieve concentrations at their respective specification limits (e.g., 0.15% or 0.375 µg/mL relative to propafenone).
-
Test Sample Preparation: Accurately weigh a quantity of the propafenone API equivalent to 25 mg of propafenone HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 250 µg/mL.
Protocol 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm[8] |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Protocol 3: System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Prepare a System Suitability Solution containing propafenone (~250 µg/mL) and a key impurity standard (~0.5 µg/mL).
-
Inject this solution five (5) replicate times.
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor) for Propafenone Peak: Not more than 2.0.
-
Theoretical Plates for Propafenone Peak: Not less than 5000.
-
% Relative Standard Deviation (%RSD) for Peak Area (n=5): Not more than 2.0%.
-
Resolution between Propafenone and nearest eluting peak: Not less than 2.0.
Protocol 4: Forced Degradation Study
Purpose: To generate potential degradation products and demonstrate the method's specificity and stability-indicating nature.
Procedure: Prepare separate 1 mg/mL solutions of Propafenone HCl and subject them to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before dilution and injection.
-
Base Hydrolysis: Add 1 mL of 0.1N NaOH, heat at 80°C for 2 hours.[14] Neutralize with 1N HCl before dilution and injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.[11][13]
-
Thermal Degradation: Store the solution at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Analyze all stressed samples, along with a non-stressed control, using the proposed HPLC method. Evaluate peak purity of the propafenone peak using a PDA detector to ensure no co-eluting peaks exist.
Method Validation Protocol (per ICH Q2(R1))
The following validation parameters must be assessed to demonstrate that the analytical procedure is suitable for its intended purpose.[3][5][17]
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix.[5][8]
-
Procedure:
-
Analyze a diluent blank and a placebo blank to show no interfering peaks at the retention times of propafenone and its impurities.
-
Analyze the results from the forced degradation study. The method is specific if all degradation product peaks are adequately resolved from the main propafenone peak and from each other (Resolution > 2.0).
-
Perform peak purity analysis on the propafenone peak in all stressed samples.
-
-
Acceptance Criteria: No interference at the retention times of interest. Resolution between all peaks is ≥ 2.0. Peak purity angle must be less than the peak purity threshold.
Linearity and Range
-
Purpose: To verify that the method provides results that are directly proportional to the concentration of the analyte over a specified range.[8]
-
Procedure:
-
Prepare a series of at least five solutions for propafenone and each impurity, covering a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each solution and construct a calibration curve by plotting peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.[16]
-
Procedure:
-
Prepare a propafenone sample solution (API or drug product placebo).
-
Spike the sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Calculate the percent recovery of each impurity.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each impurity at each level.
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent preparations of a propafenone sample spiked with impurities at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the area of each specified impurity should not be more than 5.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[16]
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on Standard Deviation of the Response and the Slope: Prepare a series of blank injections, determine the standard deviation of the response, and calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate (%RSD ≤ 10.0%, Recovery 80-120%).
Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
-
Procedure:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Organic Composition (± 2%)
-
-
Analyze a system suitability solution and evaluate the impact on SST parameters.
-
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions.
Data Presentation and Illustrative Results
The following tables summarize the expected results from a successful validation study.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Slope | Y-Intercept | Correlation Coefficient (r²) |
|---|---|---|---|---|
| Propafenone | 1.0 - 500.0 | 45872 | 1250 | 0.9998 |
| Impurity A | 0.1 - 2.5 | 42150 | 350 | 0.9995 |
| Impurity C | 0.1 - 2.5 | 48930 | 410 | 0.9997 |
Table 2: Accuracy and Precision Summary
| Analyte | Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
|---|---|---|---|
| Impurity A | 100% | 98.7% | 1.8% |
| Impurity C | 100% | 101.2% | 1.5% |
Table 3: LOD and LOQ Results
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Impurity A | 0.03 | 0.10 |
| Impurity C | 0.04 | 0.12 |
Visualizations of Workflow and Logic
// Connections MethodDev -> Prep -> SST_Prep -> SST_Run; SST_Run -> Analysis [label="If SST Passes"]; Analysis -> DataProc; DataProc -> Validation [style=dashed]; Validation -> Report; }
Caption: High-level workflow for assay development and validation.
Caption: Core components of ICH Q2(R1) validation for an impurity assay.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of propafenone impurities. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of propafenone drug substance. Adherence to the described protocols and validation procedures will ensure the generation of reliable data that meets stringent regulatory requirements.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Results of forced degradation study. ResearchGate. [Link]
-
Resolution from degradation products and propafenone HCl. ResearchGate. [Link]
-
Revisiting propafenone toxicity. National Center for Biotechnology Information. [Link]
-
Propafenone Impurities and Related Compound. Veeprho. [Link]
-
Propafenone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Propafenone Monograph for Professionals. Drugs.com. [Link]
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. CRC Press. [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org. [Link]
-
Compatibility and stability of propafenone hydrochloride. Canadian Journal of Hospital Pharmacy. [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. National Volatiles & Essent. Oils. [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. [Link]
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]
-
Propafenone-impurities. Pharmaffiliates. [Link]
-
A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. [Link]
-
Propafenone EP Impurity H. SynZeal. [Link]
-
Propafenone Hydrochloride-impurities. Pharmaffiliates. [Link]
-
Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed. [Link]
-
Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research. [Link]
-
RP-UFLC Method for Estimation of Propafenone in Tablets. Tropical Journal of Pharmaceutical Research. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. drugs.com [drugs.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ijcrt.org [ijcrt.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Propafenone EP Impurity H | 487-26-3 | SynZeal [synzeal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. davidpublisher.com [davidpublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Propafenone Impurity Separation
Welcome to the Technical Support Center for challenges in separating propafenone impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of propafenone analysis. Here, we will address common experimental issues in a direct question-and-answer format, grounded in scientific principles and field-proven experience. Our goal is to not only provide solutions but to explain the underlying causality, empowering you to build robust and self-validating analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My propafenone peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for propafenone is a frequent challenge, primarily because it is a basic compound. The issue almost always stems from secondary ionic interactions between the protonated amine group on propafenone and residual, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns. This interaction slows down a portion of the analyte molecules as they travel through the column, resulting in a tailed peak shape.
Causality-Driven Troubleshooting Steps:
-
Mobile Phase pH Adjustment (Primary Action): The most effective way to mitigate this is to control the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the silanols (Si-OH), neutralizing their negative charge and preventing the ionic interaction with the positively charged propafenone molecule.
-
Protocol: Prepare your aqueous mobile phase using a buffer like potassium phosphate adjusted to pH 3.0 with phosphoric acid.[1] Ensure your column is stable at this pH.
-
-
Employ a Competing Base: Adding a small concentration (e.g., 0.1%) of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the propafenone.
-
Caveat: TEA can suppress ionization in mass spectrometry (MS) detectors and may shorten column lifetime. It is best used for UV-based detection methods.
-
-
Utilize a Modern, Base-Deactivated Column: Column technology has advanced significantly. Columns specifically designed for the analysis of basic compounds are highly recommended. These columns use high-purity silica with minimal metal content and proprietary end-capping technologies to shield most of the residual silanols.[2] Look for columns marketed as "base-deactivated" or those with polar-embedded phases.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the ionic environment and further mask the silanol interactions, leading to improved peak symmetry.
Q2: I'm struggling to achieve baseline resolution between propafenone and a known related compound, such as Propafenone Impurity B.
Answer:
Achieving adequate resolution between structurally similar compounds like propafenone and its impurities requires careful optimization of chromatographic selectivity. The choice of stationary phase, organic modifier, and mobile phase additives are critical.
Systematic Approach to Improving Resolution:
-
Re-evaluate Your Stationary Phase: Standard C18 columns are a good starting point, but may not provide sufficient selectivity. Propafenone and many of its impurities contain aromatic rings.[3][4] A phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions with the aromatic moieties of the analytes, often improving resolution where a C18 fails.
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of the two. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes compared to acetonitrile (a proton acceptor), altering elution patterns and potentially resolving co-eluting peaks.
-
Fine-Tune the Gradient: If you are running a gradient elution, try making the gradient shallower. A slower increase in the organic solvent percentage over a longer time will provide more opportunity for the column to resolve closely eluting compounds.
-
Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) reduces mobile phase viscosity and can improve mass transfer, often leading to sharper peaks and better resolution.[5] However, be mindful of the thermal stability of your analytes and column. Forced degradation studies have shown propafenone is susceptible to thermal degradation.[6]
Q3: How do I approach the chiral separation of (S)- and (R)-propafenone enantiomers? My current reversed-phase method shows only one peak.
Answer:
Standard reversed-phase columns are achiral and cannot differentiate between enantiomers. To separate enantiomers, you must introduce a chiral component into your chromatographic system. This is typically achieved by using a Chiral Stationary Phase (CSP).
Methodology for Chiral Separation:
-
Select an Appropriate Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for separating propafenone enantiomers. Columns with phases like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated successful separation.[7]
-
Mobile Phase Selection (Normal or Polar Organic Mode): Chiral separations often perform better in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol or acetonitrile with an additive).
-
Example Protocol: A mobile phase consisting of hexane, ethanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 88:12:0.1 v/v/v) is a common starting point for amylose-based columns.[8] The amine modifier is crucial for improving the peak shape of basic compounds like propafenone.[9]
-
-
Optimization:
-
Alcohol Modifier: Vary the type (e.g., ethanol, isopropanol) and percentage of the alcohol modifier to fine-tune selectivity and retention.
-
Flow Rate: Lower flow rates (e.g., 0.5 - 1.0 mL/min) often improve chiral resolution.
-
Temperature: Temperature can have a significant impact on chiral recognition. Analyze at a controlled ambient or sub-ambient temperature for consistent results.
-
Workflow & Protocol Guides
Protocol 1: Systematic Method Development for Impurity Profiling
This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method for propafenone and its related substances.
Objective: To separate propafenone from all known impurities and potential degradation products.
Step-by-Step Methodology:
-
Information Gathering: Compile a list of all known process impurities and potential degradants from sources like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[10][11][12] Forced degradation studies are essential for identifying likely degradation products.[6][13][14]
-
Initial Column & Mobile Phase Screening:
-
Columns: Screen at least two columns with different selectivities (e.g., a high-purity, base-deactivated C18 and a Phenyl-Hexyl column).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in water or 10mM Potassium Phosphate buffer at pH 3.0.
-
Mobile Phase B (Organic): Acetonitrile and Methanol.
-
Screening Run: Perform a fast generic gradient (e.g., 5% to 95% B in 10 minutes) with your standards mixture on all column/mobile phase combinations.
-
-
Optimization:
-
Select the column/mobile phase combination that shows the best initial separation ("the most peaks").
-
Gradient Optimization: Adjust the gradient slope and duration to maximize the resolution of the most critical pair (the two closest-eluting peaks).
-
pH & Temperature Tuning: Fine-tune the mobile phase pH (within the column's stable range) and column temperature to further improve selectivity and peak shape.
-
-
Method Validation: Once the desired separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.
Visual Workflow: HPLC Method Development
Below is a diagram illustrating the logical flow for developing a robust impurity separation method.
Caption: A systematic workflow for HPLC impurity method development.
Data Summary
Table 1: Common Propafenone Impurities
This table summarizes key impurities listed in major pharmacopeias. This information is critical for method development and peak identification.
| Impurity Name | Source | Chemical Name | Notes |
| Propafenone Related Compound A | USP/EP | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | A process-related impurity.[4] |
| Propafenone Impurity B | EP | (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one | A process-related impurity.[3] |
| 5-Hydroxypropafenone | Metabolite | 1-(2-(2-Hydroxy-3-(propylamino)propoxy)-5-hydroxyphenyl)-3-phenylpropan-1-one | An active metabolite.[15][16] |
| N-Depropylpropafenone | Metabolite | 1-(2-(2-Hydroxy-3-aminopropoxy)phenyl)-3-phenylpropan-1-one | An active metabolite.[15][16][17] |
Visual Guide: Troubleshooting Poor Peak Shape
This decision tree provides a logical path to diagnose and solve common peak shape issues in HPLC.
Caption: A decision tree for troubleshooting HPLC peak shape problems.
References
-
Title: USP Monographs: Propafenone Hydrochloride Source: USP-NF URL: [Link]
-
Title: Propafenone Hydrochloride - USP-NF Abstract Source: United States Pharmacopeia URL: [Link]
-
Title: Propafenone Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC Source: Phenomenex URL: [Link]
-
Title: Propafenone Hydrochloride Extended-Release Capsules - USP-NF Source: United States Pharmacopeia URL: [Link]
-
Title: Product Monograph - Myl-Propafenone Source: Mylan Pharmaceuticals ULC URL: [Link]
-
Title: Expert Guide to Troubleshooting Common HPLC Issues Source: AELAB URL: [Link]
-
Title: Results of forced degradation study | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Washington State University URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone Source: ResearchGate URL: [Link]
-
Title: Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC Source: David Publishing URL: [Link]
-
Title: Propafenone EP Impurity A | CAS 3516-95-8 Source: Veeprho URL: [Link]
-
Title: Propafenone-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Resolution from degradation products and propafenone HCl Source: ResearchGate URL: [Link]
-
Title: An HPLC Method for the Quantitation of Propafenone and Its Metabolites Source: Taylor & Francis URL: [Link]
-
Title: List of European Pharmacopoeia Reference Standards Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]
-
Title: New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC Source: ResearchGate URL: [Link]
-
Title: Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines Source: African Journal of Biomedical Research URL: [Link]
-
Title: Forced degradation and impurity profiling: recent trends Source: ScienceDirect URL: [Link]
-
Title: Direct Enantiomeric High Performance Liquid Chromatographic Separation of Propafenone and Its Major Metabolite in Serum on a Cellulose tris-3,5-dimethylphenyl Carbamate Chiral Stationary Phase Source: PubMed URL: [Link]
-
Title: Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase Source: ResearchGate URL: [Link]
-
Title: Propafenone Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Simultaneous determination of serum propafenone and its metabolites using high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Enantioselective assay of S(+)- and R(-)-propafenone in human urine by using RP-HPLC with pre-column chiral derivatization Source: ResearchGate URL: [Link]
-
Title: Propafenone Impurities Source: SynZeal URL: [Link]
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 5. HPLC Troubleshooting Guide [scioninstruments.com]
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- 7. Direct enantiomeric high performance liquid chromatographic separation of propafenone and its major metabolite in serum on a cellulose tris-3,5-dimethylphenyl carbamate chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing HPLC for Depropylamino Chloro Propafenone
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Depropylamino Chloro Propafenone. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance. The information herein is synthesized from established chromatographic principles and proven methods for analogous compounds like Propafenone, offering a robust starting point for your method development and troubleshooting needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding method development for this compound.
Q1: What are the key chemical properties of this compound I should consider for HPLC?
A1: this compound (Molecular Formula: C18H19ClO3) is structurally related to Propafenone[1][2]. Propafenone itself is a secondary amino compound with a pKa of 9.27, indicating it is a basic compound[3]. Given this, this compound is also expected to be a basic compound. This is the most critical factor for HPLC method development, as basic analytes can interact with the stationary phase in unintended ways, leading to poor peak shape. Its structure also contains aromatic rings, which dictates its UV absorbance properties.
Q2: Which HPLC column and stationary phase should I start with?
A2: For a moderately polar, basic compound like this compound, a Reversed-Phase C18 column is the most common and effective starting point[4][5]. Specifically, you should select a modern, high-purity, end-capped C18 column. End-capping is crucial as it deactivates residual silanol groups on the silica surface that can cause strong, undesirable interactions with basic analytes, leading to peak tailing[6]. Columns with a particle size of 3 µm to 5 µm are standard for conventional HPLC, while sub-2 µm particles are used for UHPLC systems to achieve higher efficiency[7].
Q3: What is a good starting mobile phase composition?
A3: A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure. A starting point could be a 50:50 mixture of aqueous and organic phases.
-
Aqueous Phase/Buffer: Due to the basic nature of the analyte, controlling the mobile phase pH is critical to achieve symmetrical peaks and reproducible retention times[8][9]. A low pH (e.g., pH 2.5-3.5) is recommended to ensure the analyte is consistently protonated (ionized) and the residual silanol groups on the column are non-ionized, minimizing secondary interactions[10]. Buffers like phosphate or formate are common choices. For example, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good, MS-compatible starting point.
Q4: What is the optimal UV detection wavelength?
A4: Propafenone, the parent compound, exhibits two primary UV absorption maxima at approximately 248 nm and 304 nm [11][12]. The related structure of this compound suggests it will have a similar UV spectrum. Starting with a detection wavelength of ~250 nm is a sound strategy, as this often provides a good balance of sensitivity and specificity, avoiding interference from some common solvents[13]. It is always best practice to run a UV scan of your analyte standard to confirm the optimal wavelength.
Part 2: Troubleshooting Guide
This section provides structured solutions to specific problems you may encounter during your analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What are the causes and how can I fix it?
A: Peak tailing is the most common issue for basic compounds and is often caused by secondary interactions between the analyte and the column's stationary phase.
Immediate Checks:
-
Mobile Phase pH: Ensure the pH is sufficiently low (pH < 3.5). A pH that is too high can lead to interactions between the positively charged analyte and ionized silanol groups (negatively charged) on the silica surface[10][14].
-
Column Health: An old or degraded column may have lost its end-capping, exposing more active silanol sites[15]. Try a new, high-quality end-capped C18 column.
Systematic Troubleshooting Workflow:
Sources
- 1. This compound | C18H19ClO3 | CID 71315566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labtech.tn [labtech.tn]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromtech.com [chromtech.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. davidpublisher.com [davidpublisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 15. waters.com [waters.com]
"reducing the formation of Propafenone Impurity E during synthesis"
A Guide to Minimizing the Formation of Propafenone Impurity E
Introduction
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the synthesis of Propafenone: the formation of Propafenone Impurity E. As your dedicated scientific support team, we aim to equip you with the foundational knowledge and practical protocols to minimize this impurity, thereby enhancing the yield and purity of your final product. Our approach is grounded in established reaction mechanisms and field-proven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is Propafenone Impurity E and where does it come from?
A1: Propafenone Impurity E is a process-related impurity that is structurally the chlorohydrin intermediate in the Propafenone synthesis. Its chemical name is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one.[1][2][3][4] This impurity arises from the incomplete reaction of this intermediate with n-propylamine during the final amination step.
Q2: Why is it crucial to control the levels of Propafenone Impurity E?
A2: Controlling impurity levels in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing.[5][6] Regulatory agencies have strict guidelines for impurity profiling to ensure the safety and efficacy of the final drug product.[5] The presence of Impurity E can affect the overall purity of the Propafenone API and may have its own pharmacological or toxicological profile that needs to be controlled.
Q3: What is the general synthetic route for Propafenone that can lead to the formation of Impurity E?
A3: The most common synthesis of Propafenone involves a two-step process. First, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone is reacted with epichlorohydrin in the presence of a base. This reaction forms an epoxy intermediate which can then be opened by the chloride ion present to form the chlorohydrin, Propafenone Impurity E. In the second step, this intermediate is reacted with n-propylamine, which displaces the chloride to form Propafenone.[7][8] Impurity E is the result of this second step not proceeding to completion.
Visualizing the Synthesis and Impurity Formation
To better understand the reaction, the following diagrams illustrate the key transformations.
Caption: General synthesis pathway of Propafenone.
Caption: Formation of Propafenone Impurity E.
Troubleshooting Guide: Reducing Propafenone Impurity E
This section provides a structured approach to troubleshooting and minimizing the formation of Impurity E during your synthesis.
Issue 1: High Levels of Impurity E Detected After Amination
Possible Cause 1: Suboptimal Reaction Temperature
-
Causality: The nucleophilic substitution of the chloride by n-propylamine is temperature-dependent. Insufficient temperature can lead to a sluggish reaction, leaving a significant amount of the chlorohydrin intermediate unreacted. Conversely, excessively high temperatures might promote side reactions, though for this specific step, incomplete reaction due to low temperature is a more common issue.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel's temperature monitoring is accurate.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by HPLC. A patent for Propafenone synthesis suggests a temperature of around 50 °C for the amination step.[9]
-
Maintain Consistency: Once the optimal temperature is determined, ensure it is maintained consistently throughout the reaction.
-
Possible Cause 2: Insufficient Reaction Time
-
Causality: Chemical reactions require a certain amount of time to reach completion. If the reaction is quenched prematurely, unreacted Impurity E will remain.
-
Troubleshooting Steps:
-
Time-Course Study: Perform a time-course study by taking aliquots from the reaction mixture at regular intervals and analyzing them by HPLC. This will help you determine the point at which the concentration of Impurity E plateaus.
-
Extend Reaction Time: Based on the time-course study, extend the reaction time to ensure maximum conversion to Propafenone. A typical reaction time for the amination step is around 6 hours.[9]
-
Possible Cause 3: Inadequate Stoichiometry of n-Propylamine
-
Causality: As a reactant, a sufficient excess of n-propylamine is necessary to drive the reaction to completion according to Le Chatelier's principle. An insufficient amount will result in unreacted Impurity E.
-
Troubleshooting Steps:
-
Review Stoichiometry: Ensure you are using a sufficient molar excess of n-propylamine.
-
Incremental Increase: If Impurity E levels are still high, consider a modest increase in the molar equivalent of n-propylamine. Be mindful that a large excess may complicate purification.
-
Controlled Addition: For large-scale reactions, consider a controlled, slow addition of n-propylamine to maintain a consistent excess and control any potential exotherms.
-
Possible Cause 4: Inefficient Mixing
-
Causality: In a heterogeneous reaction mixture, inefficient mixing can lead to localized areas of low reactant concentration, hindering the reaction rate.
-
Troubleshooting Steps:
-
Assess Agitation: Ensure the stirring speed is adequate for the scale and viscosity of your reaction.
-
Improve Agitation: If you suspect poor mixing, consider using a more efficient stirrer (e.g., mechanical overhead stirrer for larger volumes) or increasing the stirring speed.
-
Issue 2: Difficulty in Removing Impurity E During Purification
Possible Cause: Co-crystallization or Similar Solubility Profile
-
Causality: Propafenone and Impurity E have similar molecular structures, which can lead to similar solubility in many common solvents, making separation by simple crystallization challenging.
-
Troubleshooting Steps:
-
Solvent Screening for Crystallization: Conduct a systematic solvent screening to find a solvent or solvent system where the solubility difference between Propafenone and Impurity E is maximized. Consider anti-solvent crystallization techniques.
-
Chromatographic Purification: If crystallization is ineffective, column chromatography is a viable alternative. A normal-phase silica gel column with a suitable solvent gradient (e.g., a hexane-ethyl acetate or dichloromethane-methanol system) can effectively separate the more polar Propafenone from the less polar Impurity E.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed.
-
Advanced Strategies for Proactive Impurity Control
Phase Transfer Catalysis (PTC)
The use of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) , has been shown to be effective in the synthesis of Propafenone.[5][10][11][12][13]
-
Mechanism of Action: In the initial step of the synthesis, the reaction between the water-soluble phenoxide and the water-insoluble epichlorohydrin occurs at the interface of the two phases. A phase transfer catalyst, having both hydrophilic and lipophilic properties, can transport the phenoxide anion from the aqueous phase to the organic phase, where it can react more readily with epichlorohydrin.[14][15][16][17][18] This can lead to a more efficient and controlled formation of the epoxy intermediate, potentially reducing the formation of the chlorohydrin byproduct (Impurity E) in the first place. A patent on Propafenone synthesis indicates that using TBAB allows for milder reaction temperatures and shorter reaction times, which can contribute to a cleaner reaction profile.[5]
Caption: Mechanism of Phase Transfer Catalysis.
Experimental Protocols
Protocol 1: Optimized Amination of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
This protocol is a recommended starting point for minimizing Impurity E.
| Parameter | Recommended Condition | Rationale |
| Reactants | 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (1 eq.), n-Propylamine (3-5 eq.) | An excess of n-propylamine drives the reaction towards completion. |
| Solvent | Methanol or Ethanol | Polar protic solvents can facilitate the reaction. |
| Temperature | 50-60 °C | Balances reaction rate and potential for side reactions. |
| Reaction Time | 6-8 hours | Should be determined by reaction monitoring (TLC or HPLC). |
| Monitoring | HPLC | Allows for accurate quantification of Impurity E and Propafenone. |
Step-by-Step Procedure:
-
Charge a clean, dry reaction vessel with 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one and the chosen solvent.
-
Begin stirring and heat the mixture to the target temperature (50-60 °C).
-
Slowly add n-propylamine to the reaction mixture.
-
Maintain the reaction at the target temperature and monitor its progress every hour using HPLC.
-
Continue the reaction until the concentration of Impurity E is below the desired threshold.
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.
Protocol 2: HPLC Monitoring of Impurity E
This method can be used to monitor the progress of the amination reaction.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm |
| Column Temp. | 30 °C |
Note: This is a general method and may require optimization for your specific HPLC system and column. The retention times of Propafenone and Impurity E should be determined using reference standards.
References
- CN104262178A - Synthesis method of propafenone hydrochloride - Google P
-
Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Phase Transfer Catalysis(Mechanism and Applications) - YouTube. (URL: [Link])
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (URL: [Link])
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (URL: [Link])
-
Phase Transfer Catalysis | Dalal Institute. (URL: [Link])
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE - Rasayan Journal of Chemistry. (URL: [Link])
-
Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography - PubMed. (URL: [Link])
-
A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum - ResearchGate. (URL: [Link])
- CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google P
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. (URL: [Link])
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. (URL: [Link])
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. (URL: [Link])
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone - ResearchGate. (URL: [Link])
-
synthesis-of-propafenone-an-antiarrhythmic-agent.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Preparation of propafenone - Justia Patents. (URL: [Link])
-
(PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (URL: [Link])
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (URL: [Link])
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents [patents.google.com]
- 4. ijcrt.org [ijcrt.org]
- 5. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of Propafenone and its related substances. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges encountered during chromatographic method development. Here, we will explore the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: I'm seeing poor resolution between the main Propafenone peak and a closely eluting impurity. What is my first step?
Observed Problem: The resolution (Rs) value between Propafenone and a known related substance (e.g., Propafenone EP Impurity A or a degradation product) is less than the required 1.5. The peaks are significantly overlapped.
Core Insight: Poor resolution is fundamentally an issue of insufficient differences in the partitioning behavior of the analytes between the stationary and mobile phases. To improve it, we must manipulate the chromatographic parameters that most influence selectivity (α).
Suggested Solutions & Step-by-Step Protocol:
The most effective initial approach is to systematically adjust the mobile phase composition. Propafenone is a basic compound, making mobile phase pH a powerful tool for altering retention and selectivity.[1]
Protocol: Systematic Mobile Phase pH & Organic Modifier Evaluation
-
Column & Initial Conditions:
-
Column: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm), which is commonly used for Propafenone analysis.[2][3]
-
Mobile Phase A: 10 mM Phosphate Buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient that elutes Propafenone at a reasonable retention time.
-
Detection: 248 nm, a common UV maximum for Propafenone.[4][5]
-
Temperature: 30°C.[2]
-
-
pH Adjustment Study:
-
Prepare three separate batches of Mobile Phase A (phosphate buffer) adjusted to pH 2.5, 3.0, and 3.5 using phosphoric acid. The United States Pharmacopeia (USP) often suggests a pH of 2.5 for related compound analysis.[6]
-
Create a sequence in your chromatography data system (CDS) to run your sample (a mix of Propafenone and related substance standards) using each of the three mobile phase conditions.
-
Analysis: Compare the chromatograms. As you vary the pH, observe the retention time shifts of both Propafenone and the impurity. The goal is to find a pH where the separation between them is maximized.
-
-
Organic Modifier Evaluation:
-
If pH adjustment is insufficient, evaluate the effect of the organic modifier. Acetonitrile and methanol have different solvent properties and can produce unique selectivities.
-
Using the optimal pH identified in the previous step, prepare a new mobile phase B using Methanol.
-
Run the sample again.
-
Analysis: Compare the acetonitrile and methanol chromatograms. Methanol may alter the elution order or significantly increase the separation between the critical pair. A mixture of both solvents can also be explored.
-
-
Data Evaluation:
-
For each condition, calculate the resolution (Rs) between the critical pair.
-
Document peak shape (tailing factor).
-
Select the condition that provides Rs > 1.5 with an acceptable tailing factor (ideally ≤ 1.5).
-
Q2: My Propafenone peak is exhibiting significant tailing. How can I improve the peak shape?
Observed Problem: The Propafenone peak has an asymmetry factor or tailing factor greater than 1.5, which can compromise integration accuracy and resolution.
Core Insight: Peak tailing for a basic compound like Propafenone on a silica-based C18 column is often caused by secondary interactions between the analyte's basic amine group and acidic silanol groups on the stationary phase surface.
Suggested Solutions & Troubleshooting Workflow:
To mitigate this, we must either mask the active silanol sites or ensure the analyte is in a single, fully protonated state.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for Propafenone peak tailing.
-
Lower Mobile Phase pH: Reducing the pH of the aqueous portion of the mobile phase (e.g., to pH 2.5-3.0) ensures that Propafenone's amine group is fully protonated, minimizing its interaction with silanols.[7]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity. If you are using an older column type, switching to a modern equivalent can resolve the issue.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion.[7] Try reducing the injection volume or sample concentration by 50% to see if the tailing improves.
-
Column Health: A contaminated guard column or a void at the head of the analytical column can also cause peak tailing. Try flushing the column or replacing it if performance does not improve.
Frequently Asked Questions (FAQs)
Q1: What are the key impurities and related substances of Propafenone I need to be aware of?
Propafenone's related substances can originate from the manufacturing process or from degradation.[8][9] Pharmacopoeias like the USP and EP list specific impurities that must be controlled. Key compounds include:
-
Metabolites: The two primary active metabolites are 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (norpropafenone).[2][10] While often analyzed in bioanalytical settings, they are important to consider.
-
Process Impurities: These are byproducts from the synthesis. The USP lists Propafenone Related Compound A and Propafenone Related Compound B as potential impurities to be monitored.[6][11]
-
Degradation Products: Forced degradation studies show Propafenone is particularly susceptible to oxidative (peroxide) and thermal degradation.[4][12] An effective stability-indicating method must be able to resolve Propafenone from all potential degradation products formed under stress conditions.[12]
Q2: How do I develop a stability-indicating HPLC method for Propafenone from scratch?
Developing a stability-indicating method is a systematic process to ensure that all degradation products can be separated from the main drug peak, providing an accurate assessment of stability.[12]
Method Development Workflow
Caption: Logical workflow for developing a stability-indicating method.
-
Initial Method Setup: Begin with a common starting point as detailed in the table below.
-
Forced Degradation: Subject Propafenone solutions to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV/Vis light) to intentionally generate degradation products.[12]
-
Analysis of Stressed Samples: Inject the stressed samples and an unstressed reference. Your initial method must show separation between the main Propafenone peak and the newly formed degradation peaks.
-
Optimization: If co-elution occurs, systematically adjust mobile phase pH, organic modifier type (ACN vs. MeOH), and gradient slope to achieve adequate resolution (Rs > 1.5) for all peaks.
-
Peak Purity/Specificity: Use a photodiode array (PDA) detector to assess peak purity of the Propafenone peak in the presence of its impurities and degradants. This confirms that the main peak is spectrally pure and no other compounds are co-eluting.
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines.[3]
Q3: What are typical starting conditions for Propafenone HPLC analysis?
While every method must be optimized for the specific instrument and sample, the following table summarizes common starting points derived from various validated methods and pharmacopoeial guidelines.[2][3][13][14]
| Parameter | Typical Starting Condition | Rationale / Notes |
| Stationary Phase | C18 (L1), 150 or 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for Propafenone. C8 (L7) is also a viable alternative.[2][6][10] |
| Mobile Phase A | 10-20 mM Phosphate or Acetate Buffer | Buffering is critical for reproducible retention of the basic Propafenone molecule. |
| Mobile Phase pH | 2.5 - 4.0 | A low pH ensures Propafenone is protonated, leading to better peak shape and retention on reversed-phase columns.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol offers different selectivity. |
| Mode | Gradient Elution | Generally required to separate Propafenone from both early and late-eluting impurities in a reasonable run time. |
| Flow Rate | 1.0 - 1.7 mL/min | Standard flow rate for a 4.6 mm ID column.[2][3] |
| Column Temp. | 30 - 40°C | Elevated temperature can improve efficiency and reduce viscosity, but must be controlled for reproducibility.[2][10] |
| Detection (UV) | 210 nm or ~248 nm | 210 nm provides higher sensitivity for detecting all related substances.[2][14] ~248 nm is a UV maximum for Propafenone and offers more specificity.[4][5] |
| Injection Volume | 10 - 20 µL | Should be optimized to avoid column overload. |
References
-
An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). CRC Press. Available at: [Link]
-
Results of forced degradation study. (n.d.). ResearchGate. Available at: [Link]
-
de Leite, H. O., et al. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science. Available at: [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. (2018). ResearchGate. Available at: [Link]
-
Propafenone Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]
-
Development and Validation of a Simple and Sensitive ICP-MS Method for the Quantification of Elemental Impurities in Propafenone Hydrochloride Drug Substance. (2023). ResearchGate. Available at: [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (2020). International Journal of Creative Research Thoughts. Available at: [Link]
-
Propafenone Hydrochloride. (n.d.). PubChem. Available at: [Link]
-
Propafenone. (n.d.). PubChem. Available at: [Link]
-
Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. (2023). ResearchGate. Available at: [Link]
-
Propafenone, HCl. (n.d.). PharmaCompass.com. Available at: [Link]
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Propafenone: Package Insert / Prescribing Information / MOA. (2023). Drugs.com. Available at: [Link]
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Compatibility and stability of propafenone hydrochloride. (1998). The Canadian Journal of Hospital Pharmacy. Available at: [Link]
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Propafenone Hydrochloride. (n.d.). Scribd. Available at: [Link]
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Propafenone. (n.d.). Wikipedia. Available at: [Link]
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Propafenone Hydrochloride. (2019). USP-NF. Available at: [Link]
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A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. (2019). European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
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MYLAN-PROPAFENONE Product Monograph. (2017). Mylan Pharmaceuticals. Available at: [Link]
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Resolution from degradation products and propafenone HCl. (n.d.). ResearchGate. Available at: [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023). PharmaCores. Available at: [Link]
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A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. (2004). Analytical Sciences. Available at: [Link]
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Propafenone and its Metabolites
Welcome to the technical support center for the LC-MS/MS analysis of propafenone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge in bioanalysis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of propafenone and its metabolites, providing probable causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for Propafenone or its Metabolites
Question: My chromatogram for propafenone (or its 5-hydroxy or N-despropyl metabolites) shows significant peak fronting and tailing. What are the likely causes and how can I resolve this?
Answer: Poor peak shape is a common problem that can compromise the accuracy of integration and, consequently, quantification. The causes are often multifactorial, stemming from interactions between the analyte and the analytical system or sample matrix.
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Action |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape, typically fronting.[1] | Solution: Reduce the injection volume or dilute the sample. This is a simple first step to rule out concentration-dependent effects. |
| Inappropriate Mobile Phase pH | Propafenone and its metabolites are basic compounds.[2][3] If the mobile phase pH is too close to the pKa of the analytes, they can exist in both ionized and non-ionized forms, leading to peak tailing due to secondary interactions with the stationary phase. | Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are consistently protonated. The use of acidic modifiers like formic acid or acetic acid (typically 0.1%) in the mobile phase can improve peak shape for basic compounds.[4] |
| Secondary Interactions with Column Hardware | Propafenone and its metabolites can chelate with metal ions present in stainless steel column housings and frits, leading to peak tailing and signal loss.[5] | Solution: Consider using a metal-free or bio-inert LC column and system to minimize these interactions.[5] |
| Column Degradation | Over time, the performance of an analytical column can degrade due to the accumulation of matrix components or loss of stationary phase, resulting in poor peak shape.[1] | Solution: First, try flushing the column with a strong solvent. If performance does not improve, replace the column with a new one of the same type. A C18 column is commonly suitable for this analysis.[1] |
Issue 2: Low Signal Intensity, Poor Sensitivity, and Inconsistent Results
Question: I am observing a weak signal for my analytes, and the results are not reproducible between injections. What could be causing this and how can I improve my assay's performance?
Answer: Low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression.[1][6] Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of propafenone and its metabolites in the mass spectrometer's ion source, leading to a reduced signal.[6][7][8]
Probable Causes & Solutions:
| Probable Cause | Scientific Explanation | Recommended Action |
| Ion Suppression from Phospholipids | Phospholipids are abundant in plasma and are a primary cause of ion suppression in ESI-MS.[1][4] They often co-elute with analytes of interest, competing for ionization and reducing the analyte signal. | Solution: Implement a sample preparation technique specifically designed to remove phospholipids. Options include: Solid-Phase Extraction (SPE): Provides a more selective cleanup than simple protein precipitation and can significantly reduce matrix effects.[1][9] Mixed-mode SPE (e.g., reversed-phase/strong cation-exchange) is particularly effective for basic compounds like propafenone.[10] HybridSPE®: This technology combines the simplicity of protein precipitation with the specificity of SPE for targeted removal of both proteins and phospholipids.[11][12][13] Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.[1][10] |
| Co-elution with Other Matrix Components | Salts, proteins, and other endogenous molecules can also cause ion suppression.[14] If these components elute at the same time as your analytes, signal suppression will occur. | Solution: Optimize your chromatographic separation to move the analyte peak away from regions of significant ion suppression.[15][16][17] You can identify these regions using a post-column infusion experiment (see detailed protocol below). Adjusting the gradient profile or changing the organic solvent (e.g., methanol vs. acetonitrile) can alter selectivity and improve separation from interfering components. |
| Inadequate Internal Standard | If you are not using an appropriate internal standard, you cannot correct for variability in signal intensity caused by matrix effects. | Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard for each analyte.[15] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction.[18] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it is similarly affected by the matrix.[15] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of propafenone and its metabolites?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[8] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[8] In the bioanalysis of propafenone and its metabolites from complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[6][14] This is a major concern because it can lead to inaccurate and unreliable quantitative results, compromising the integrity of pharmacokinetic and toxicokinetic studies.[15]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method .[15][19][20] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. According to FDA guidance, matrix effects should be assessed during method validation.[21][22][23]
Q3: Is protein precipitation a sufficient sample preparation technique for propafenone analysis?
A3: While simple and fast, protein precipitation (PPT) alone is often insufficient for removing all interfering matrix components, particularly phospholipids, which are a major source of ion suppression.[1] While using acetonitrile for PPT can remove more phospholipids than methanol, more advanced techniques are recommended for robust and sensitive assays.[1] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a much cleaner sample extract and are more effective at minimizing matrix effects.[1][9][10]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS whenever possible, especially for regulated bioanalysis. A SIL-IS has the same chemical properties as the analyte and will co-elute, meaning it will be subjected to the same matrix effects and variability in extraction recovery.[18] This allows for the most accurate correction and improves the precision and accuracy of the method.[18] The use of a SIL-IS is considered the "gold standard" for compensating for matrix effects.[24][25][26]
Q5: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?
A5: APCI can be less susceptible to matrix effects than ESI for certain compounds.[17][27] This is because the ionization mechanisms are different; APCI relies on gas-phase reactions, which can be less affected by non-volatile matrix components compared to the liquid-phase process of ESI.[28] If you are experiencing significant and intractable ion suppression with ESI, evaluating APCI as an alternative ionization source is a valid strategy.[17]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol allows you to visualize the regions in your chromatogram where ion suppression or enhancement occurs.
Objective: To identify the retention times at which co-eluting matrix components suppress or enhance the ionization of propafenone.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of propafenone (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed by your sample preparation method)
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect the syringe pump, containing the propafenone standard solution, to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Begin infusing the propafenone standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase flow from the LC column.[28]
-
Monitor the signal for the propafenone MRM transition. You should observe a stable, elevated baseline.
-
-
Injection:
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample onto the LC system.[29]
-
-
Data Analysis:
-
Monitor the propafenone MRM signal throughout the chromatographic run.
-
Any significant dip in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your propafenone analyte peak from a standard injection to the suppression/enhancement profile. If your analyte elutes within one of these regions, you will need to adjust your chromatography to move it to a cleaner part of the chromatogram.[29]
-
Visualization: Post-Column Infusion Workflow
Caption: Workflow for post-column infusion to detect matrix effects.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for using mixed-mode SPE to clean up plasma samples for propafenone analysis.
Objective: To remove proteins and phospholipids from plasma samples to minimize matrix effects.
Materials:
-
Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE cartridges (e.g., Oasis MCX)
-
Plasma sample containing propafenone
-
Internal standard solution (ideally, a SIL-IS)
-
Methanol, Acetonitrile
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Acidify the sample by adding 200 µL of 2% formic acid. Vortex to mix. This ensures propafenone (a basic compound) is protonated and will be retained by the cation-exchange mechanism.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate.[9]
-
-
Washing Steps:
-
Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Elute the retained propafenone and its metabolites using 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Visualization: Logic of Matrix Effect Mitigation
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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Hewavitharana, A. K., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Xue, Y. J. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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van der Loo, B., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
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Use of post-column infusion for assessment of matrix effects. (2012). ResearchGate. [Link]
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Li, W., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
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Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2017). Waters Corporation. [Link]
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Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. PubMed. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). ACS Publications. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2012). Waters Corporation. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
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Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2020). Scilit. [Link]
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Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Ciulu, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
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Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]
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Matrix effects: Causes and solutions. (2009). ResearchGate. [Link]
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Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]
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Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2023). Longdom Publishing. [Link]
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FDA guideline - Bioanalytical Method Validation. (2018). PharmaCompass.com. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]
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Pan, C., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
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Bioanalytical Method Validation FDA 2001.pdf. (2001). FDA. [Link]
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Bioanalytical Method Validation. (2018). FDA. [Link]
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Al-Dirbashi, O. Y., et al. (2018). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
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Propafenone. (n.d.). Wikipedia. [Link]
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Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. (n.d.). Shimadzu Scientific Instruments. [Link]
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Propafenone | C21H27NO3 | CID 4932. (n.d.). PubChem - NIH. [Link]
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A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafe. (2017). SciSpace. [Link]
-
SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. (2013). ResearchGate. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]
-
Metabolic pathway of propafenone. (n.d.). ResearchGate. [Link]
-
Propafenone Therapy and CYP2D6 Genotype. (2017). Medical Genetics Summaries - NCBI. [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC Europe. [Link]
-
A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. (2017). Oxford Academic. [Link]
-
Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. (1999). PubMed. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). CORE. [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]
-
Ultra-fast LCMS analysis of Antiarrhythmic drugs in plasma. (n.d.). Shimadzu. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). PMC - NIH. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2016). NIH. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Today. [Link]
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Technical Support Center: Stability-Indicating Method Development for Propafenone
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Welcome to the technical support center for the development of stability-indicating analytical methods for propafenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during method development and validation. The following question-and-answer format is structured to address specific issues with the scientific rationale behind each recommendation, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs) in Propafenone Method Development
This section addresses foundational questions that frequently arise during the initial stages of developing a stability-indicating method for propafenone.
Question 1: What are the primary challenges in developing a stability-indicating method for propafenone, and what initial steps should I take?
Answer: The primary challenge lies in ensuring the analytical method can separate propafenone from its potential degradation products, which may be generated under various stress conditions. Propafenone is known to be susceptible to oxidative, acidic, and photolytic degradation.[1][2] Therefore, the method must be specific enough to resolve the parent drug peak from any degradant peaks.
Initial Steps:
-
Literature Review: Begin by thoroughly reviewing existing literature for reported HPLC and HPTLC methods for propafenone. This will provide insights into common stationary phases, mobile phase compositions, and detection wavelengths used.
-
Forced Degradation Studies: Conduct forced degradation studies as mandated by ICH guidelines (Q1A) to intentionally degrade propafenone.[3] This is a critical step to generate the very impurities your method needs to be able to separate.
-
Detector Wavelength Selection: Determine the optimal detection wavelength by scanning the UV spectrum of propafenone and its stressed samples. A wavelength of around 246-248 nm is commonly used.[4][5]
Question 2: Which analytical technique is more suitable for propafenone stability studies: HPLC or HPTLC?
Answer: Both High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be developed into validated stability-indicating methods for propafenone.[6][7] The choice often depends on the available instrumentation, sample throughput requirements, and the specific goals of the analysis.
-
HPLC: Generally offers higher resolution, sensitivity, and automation, making it the preferred method for quantitative analysis of complex mixtures and routine quality control. Reversed-phase HPLC (RP-HPLC) is the most common approach.[4]
-
HPTLC: Provides the advantage of high sample throughput due to the simultaneous analysis of multiple samples on a single plate. It can be a cost-effective and rapid screening tool. Densitometric analysis is used for quantification.[1][6]
For rigorous quantitative stability studies and impurity profiling, RP-HPLC is typically the more robust and widely accepted technique.
Question 3: What are the critical parameters to consider when selecting an HPLC column and mobile phase for propafenone analysis?
Answer: The goal is to achieve optimal separation between propafenone and its degradation products.
-
Column Selection: A C18 column is the most common and effective choice for reversed-phase separation of propafenone.[4] Standard dimensions like 250 mm x 4.6 mm with a 5 µm particle size provide a good balance of efficiency and backpressure.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Organic Modifier: Methanol is frequently used.[4] The ratio of organic to aqueous phase will determine the retention time of propafenone.
-
Aqueous Buffer: An ammonium acetate buffer is a common choice.[4] The pH of the buffer can significantly impact the peak shape and retention of ionizable compounds like propafenone.
-
Initial Mobile Phase: A good starting point could be a mobile phase of Methanol:10mM Ammonium Acetate Buffer in a ratio of 70:30 (v/v).[4]
-
Question 4: What are the expected degradation pathways for propafenone under forced degradation conditions?
Answer: Propafenone exhibits susceptibility to specific stress conditions, leading to the formation of various degradation products.
-
Oxidative Degradation: Propafenone is highly susceptible to oxidation, often induced by hydrogen peroxide.[2][8] This can lead to the formation of N-oxides and other related impurities.[9]
-
Acidic Hydrolysis: Degradation is observed under acidic conditions.[1]
-
Photolytic Degradation: Exposure to UV irradiation can cause degradation.[1]
-
Thermal Degradation: The drug substance is also susceptible to thermal stress.[2][8]
-
Alkaline Hydrolysis: Propafenone has been found to be relatively stable under alkaline conditions.[1][2]
It is crucial to characterize the major degradation products using techniques like mass spectrometry (MS) to understand the degradation pathways.[6][7]
Section 2: Troubleshooting Guide for Propafenone Analysis
This section provides solutions to specific experimental problems that may be encountered during the analysis of propafenone.
Problem 1: Poor peak shape (tailing or fronting) for the propafenone peak.
Possible Causes & Solutions:
-
Cause: Inappropriate mobile phase pH. Propafenone is a basic compound, and a mobile phase pH close to its pKa can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of propafenone. Using a buffer will help maintain a consistent pH.
-
-
Cause: Secondary interactions with the stationary phase. Residual silanol groups on the silica-based C18 column can interact with the basic propafenone molecule, causing tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of propafenone.
-
-
Cause: Column overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the method.
-
Problem 2: Inconsistent retention times for the propafenone peak.
Possible Causes & Solutions:
-
Cause: Fluctuations in mobile phase composition. This is common in high-pressure gradient systems if the pump is not functioning correctly.[10]
-
Solution: Ensure the HPLC pump is properly maintained and delivering a consistent flow rate. For isocratic methods, ensure the mobile phase is thoroughly mixed and degassed.
-
-
Cause: Temperature fluctuations. The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A temperature of 40°C has been successfully used.[4]
-
-
Cause: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time before starting the analytical run until a stable baseline is achieved.
-
Problem 3: The method fails to separate propafenone from a degradation product.
Possible Causes & Solutions:
-
Cause: Insufficient resolution. The chosen mobile phase and stationary phase may not be providing enough selectivity for the separation.
-
Solution 1 (Mobile Phase Optimization):
-
Adjust Organic Ratio: Systematically vary the percentage of the organic modifier (e.g., methanol) in the mobile phase. A lower organic content will generally increase retention and may improve separation.
-
Change Organic Solvent: Switch from methanol to acetonitrile or use a ternary mixture. Acetonitrile often provides different selectivity.
-
Modify pH: Adjust the pH of the aqueous buffer to alter the ionization state of propafenone and its degradants, which can significantly impact their retention and separation.
-
-
Solution 2 (Gradient Elution): If isocratic elution is not sufficient, develop a gradient method.[4] A gradient allows for the elution of a wider range of compounds with varying polarities and can improve the resolution of closely eluting peaks.
-
Solution 3 (Column Chemistry): If mobile phase optimization is unsuccessful, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) that may offer different selectivity.
-
Problem 4: No degradation is observed after subjecting propafenone to stress conditions.
Possible Causes & Solutions:
-
Cause: Stress conditions are too mild. The concentration of the stressor, temperature, or duration of exposure may be insufficient to induce degradation.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid, base, or oxidizing agent, increase the temperature, or prolong the exposure time. The goal is to achieve a target degradation of 5-20%.[3]
-
-
Cause: Propafenone is stable under the applied conditions. As noted, propafenone is relatively stable in alkaline environments.[2]
-
Solution: Confirm this by comparing your results with published data. If stability is expected, document this finding and focus on the conditions where degradation is known to occur.
-
Section 3: Experimental Protocols and Data
This section provides a starting point for key experiments in the development of a stability-indicating method for propafenone.
Protocol 1: Forced Degradation of Propafenone Hydrochloride
Objective: To generate degradation products of propafenone under various stress conditions.
Materials:
-
Propafenone Hydrochloride reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of propafenone HCl in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration.
-
Alkaline Hydrolysis: Dissolve 10 mg of propafenone HCl in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of propafenone HCl in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place 10 mg of solid propafenone HCl in an oven at 105°C for 24 hours. Dissolve the resulting powder in mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose a solution of propafenone HCl (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed chromatographic method.
Table 1: Example HPLC Conditions for Propafenone Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC |
| Column | Eclipse XDB-C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 10mM Ammonium Acetate Buffer (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 246 nm |
| Injection Volume | 20 µL |
This table is based on a reported method and serves as a starting point.[4]
Table 2: Summary of Propafenone Forced Degradation Results from Literature
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed | [1] |
| Alkaline Hydrolysis | Insignificant impact on stability | [2] |
| Oxidative (Peroxide) | Highly susceptible to degradation | [2][8] |
| Thermal | Susceptible to degradation | [2][8] |
| Photolytic (UV) | Degradation observed | [1] |
Section 4: Visualizing the Workflow
A systematic approach is crucial for successful method development. The following diagram illustrates a typical workflow.
Caption: Workflow for Stability-Indicating Method Development.
References
-
Pietraś, R., Kowalczuk, D., Rutkowska, E., Komsta, Ł., & Gumieniczek, A. (2014). VALIDATED STABILITY-INDICATING HPTLC METHOD FOR THE DETERMINATION OF PROPAFENONE HYDROCHLORIDE IN TABLETS AND THE GC-MS IDENTIFICATION OF ITS DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 37(20), 2942-2955. [Link]
-
Al-Khatib, S. M., LaPointe, N. M. A., & Curtis, L. H. (2018). Revisiting propafenone toxicity. European Heart Journal - Case Reports, 2(2). [Link]
-
Pietraś, R., Kowalczuk, D., & Hopkała, H. (2014). validated stability-indicating hptlc method for the determination of propafenone hydrochloride in. Journal of Liquid Chromatography & Related Technologies, 37, 2942–2955. [Link]
-
Leite, H. O. A., Kassab, N. M., Prado, M. S. A., & Singh, A. K. (2018). Results of forced degradation study. ResearchGate. [Link]
-
Leite, H. O. A., Kassab, N. M., Prado, M. S. A., & Singh, A. K. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]
-
Pietraś, R., Kowalczuk, D., Rutkowska, E., Komsta, Ł., & Gumieniczek, A. (2014). Validated stability-indicating hptlc method for the determination of propafenone hydrochloride in tablets and the gc-ms identification of its degradation products. ResearchGate. [Link]
-
Leite, H. O. A., Kassab, N. M., Prado, M. S. A., & Singh, A. K. (2018). Resolution from degradation products and propafenone HCl. ResearchGate. [Link]
-
Pietraś, R., Kowalczuk, D., Rutkowska, E., Komsta, Ł., & Gumieniczek, A. (2014). VALIDATED STABILITY-INDICATING HPTLC METHOD FOR THE DETERMINATION OF PROPAFENONE HYDROCHLORIDE IN TABLETS AND THE GC-MS IDENTIFICATION OF ITS DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 37(20), 2942-2955. [Link]
-
Siddoway, L. A., Roden, D. M., & Woosley, R. L. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D. [Link]
-
Lanjewar, A., & Patidar, D. (2022). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts. [Link]
-
Dupuis, L. L., Bailey, T. M., & Koren, G. (1997). Compatibility and stability of propafenone hydrochloride. The Canadian Journal of Hospital Pharmacy, 50(3), 122–126. [Link]
-
Bachmakov, I., Rekersbrink, S., Hofmann, U., Eichelbaum, M., & Fromm, M. F. (2005). Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(3), 195–201. [Link]
-
Dupuis, L. L., Bailey, T. M., & Koren, G. (1997). Stability of propafenone hydrochloride in i.v. solutions. American Journal of Health-System Pharmacy, 54(11), 1302–1304. [Link]
-
Patel, J. R., Suhagia, B. N., & Patel, M. M. (2014). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. [Link]
-
Klick, S., Muzaffar, A., & Wätzig, H. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Niazi, S. K., & Ahmad, S. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 415–419. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
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Technical Support Center: Depropylamino Chloro Propafenone (DCP) Degradation Analysis
Here is the technical support center for "Depropylamino Chloro Propafenone degradation pathway analysis".
Welcome to the technical support resource for researchers engaged in the stability testing and degradation pathway analysis of this compound (DCP). As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience. This center is designed to provide direct, actionable answers to challenges encountered during your experimental work, moving beyond simple protocols to explain the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is its degradation profile important?
This compound, which we will refer to as DCP, is a chemical entity related to the antiarrhythmic drug Propafenone.[1][2][3] Its chemical structure is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one.[4][5] It is often considered an impurity or a related substance in the synthesis or metabolism of Propafenone analogues.
Understanding its degradation profile is critical for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or worse, be toxic. Identifying and quantifying them is a fundamental aspect of ensuring the safety of any drug substance or product.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive stability data, including forced degradation studies, to grant marketing approval for a new drug.[6][7][8] These studies demonstrate the intrinsic stability of the molecule and the specificity of the analytical methods used.
-
Formulation Development: Knowledge of how DCP degrades under various conditions (e.g., pH, light, heat) informs the development of stable pharmaceutical formulations, helping to select appropriate excipients and packaging.[8]
Q2: Based on its structure, what are the most likely degradation pathways for DCP?
The chemical structure of DCP contains several functional groups susceptible to degradation under stress conditions. By analyzing these groups, we can hypothesize the primary degradation pathways:
-
Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The ether linkage (-O-CH2-) connecting the phenyl ring to the propoxy side chain is a prime target for cleavage under acidic conditions.
-
Base-Catalyzed Hydrolysis: The chloro-alkyl group (-CH2Cl) is susceptible to nucleophilic substitution by hydroxide ions, which would convert the chlorohydrin moiety into a diol.
-
-
Oxidation: The secondary alcohol (-CH(OH)-) on the side chain can be readily oxidized to a ketone, especially in the presence of agents like hydrogen peroxide. Under more aggressive oxidative conditions, cleavage of the aromatic rings or other parts of the molecule could occur.[9]
-
Photodegradation: Aromatic ketones are known to be photosensitive. Exposure to UV or visible light could initiate free-radical mechanisms, leading to complex degradation profiles. ICH Q1B guidelines provide a framework for photostability testing.[8][10]
-
Thermal Degradation: While generally more stable, high temperatures can provide the energy needed to break weaker bonds, potentially leading to fragmentation of the molecule.[11]
Q3: What are the standard regulatory guidelines for conducting forced degradation studies?
Forced degradation, or stress testing, is guided by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[8][10] While these guidelines don't specify exact conditions, they establish the principles. The goal is typically to achieve 5-20% degradation of the parent drug to ensure that potential degradants are formed at a detectable level without completely destroying the sample.[6][10] Studies should be conducted on a single batch and are typically performed during Phase III of clinical development.[7][8][12]
Experimental Guide: Forced Degradation Protocol
Q4: How should I design and execute a forced degradation study for DCP?
A systematic approach is crucial. You will subject DCP to various stress conditions, monitor the extent of degradation, and then analyze the resulting mixture to identify and quantify the degradants.
Table 1: Recommended Starting Conditions for Forced Degradation of DCP
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp, then 50-60°C if no degradation | Up to 7 days | Targets the ether linkage. Start at room temperature to avoid excessive degradation. Neutralize the sample before analysis.[6][10] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp, then 50-60°C if no degradation | Up to 7 days | Targets the chloro-alkyl group for substitution. Neutralize the sample before analysis.[6][10] |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24-48 hours | Targets the secondary alcohol. This reaction can be rapid; monitor at multiple time points. |
| Thermal | Dry Heat | 60°C - 80°C | Up to 7 days | Assesses the overall thermal stability of the molecule. Can be performed on solid and/or solution samples.[10] |
| Photolytic | UV/Vis Light | Room Temp | Per ICH Q1B | Expose solid and/or solution samples to a minimum of 1.2 million lux hours and 200 watt-hours/m².[8][10] |
Step-by-Step Protocol: Oxidative Degradation
-
Preparation: Prepare a stock solution of DCP in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: To 1 mL of the DCP stock solution, add 1 mL of 6% hydrogen peroxide (resulting in a final H₂O₂ concentration of 3%). Protect the solution from light and keep it at room temperature. Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Monitoring: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the stressed sample. Quench the reaction if necessary (e.g., by significant dilution with the mobile phase).
-
Analysis: Analyze the sample immediately by a stability-indicating HPLC-UV method to determine the percentage of DCP remaining and the profile of the degradation products.
-
Evaluation: If degradation is less than 5%, consider increasing the H₂O₂ concentration (e.g., to 15%) or gently warming the solution. If degradation exceeds 20% rapidly, reduce the H₂O₂ concentration or the exposure time.
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
HPLC/UPLC Analysis Issues
Q5: My chromatogram shows poor resolution between the DCP peak and a major degradant. What are my options?
-
Causality: Poor resolution occurs when the chromatographic conditions are insufficient to separate two compounds with similar physicochemical properties. This is common with structurally similar degradants.
-
Solutions:
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage provides more time for the column to differentiate between the analytes.[13]
-
Change Mobile Phase pH: The ionization state of DCP and its degradants can significantly affect retention. Adjusting the pH of the aqueous mobile phase can alter the retention times differently for each compound, improving separation. Perform pH scouting to find the optimal value.[13]
-
Switch Column Chemistry: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. If you are using a C18 column, consider a C8 (less hydrophobic) or a Phenyl-Hexyl column (offers different selectivity through pi-pi interactions).
-
Reduce Temperature: Lowering the column temperature can sometimes enhance resolution, although it will increase backpressure and run time.
-
Q6: I'm seeing unexpected 'ghost peaks' in my blank injections after analyzing a stressed sample. What is the cause and how do I fix it?
-
Causality: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.[14] In degradation studies, some degradants can be "sticky" and adsorb to parts of the injector or column.
-
Solutions:
-
Improve Needle Wash: The most common source is the autosampler needle. Increase the volume and duration of the needle wash. Use a stronger wash solvent (e.g., if your mobile phase is 50% acetonitrile, use 90% acetonitrile in your wash solvent).[14]
-
Check for Contamination: Ensure your mobile phase and blank solvent (diluent) are freshly prepared and free from contamination.
-
Implement a Column Flush: After running highly concentrated or complex samples, run a high-organic flush or a blank gradient to wash strongly retained compounds off the column.[15]
-
Mass Spectrometry (MS/MS) Analysis Issues
Q7: My HPLC-UV shows a clear degradation peak, but I can't get a good signal for it in my LC-MS. Why?
-
Causality: This is a classic case of a compound that either chromatographs well but ionizes poorly, or is experiencing ion suppression.
-
Solutions:
-
Switch Ionization Mode: If you are using Electrospray Ionization (ESI) in positive mode, try negative mode. Some functional groups (like carboxylic acids formed from oxidation) ionize much better in negative mode. Also, consider Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, more volatile compounds.[16]
-
Optimize Mobile Phase Additives: Non-volatile buffers like phosphate are detrimental to MS sensitivity. If your HPLC method uses them, you must redevelop it for MS using volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[17]
-
Address Ion Suppression: A co-eluting compound (or high concentrations of the parent drug) can compete for ionization in the MS source, suppressing the signal of your analyte. Improve the chromatographic separation to move the degradant peak away from other components. You can also simply dilute the sample; suppression effects are often concentration-dependent.
-
Q8: How can I confirm the elemental composition of a newly discovered degradation product?
-
Causality: Nominal mass MS (e.g., from a single quadrupole) provides the molecular weight as an integer, which can correspond to many possible elemental formulas.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique. Instruments like Time-of-Flight (TOF) or Orbitrap can measure mass with very high accuracy (typically < 5 ppm).[18][19] This accuracy allows you to use software to calculate possible elemental compositions (C, H, N, O, Cl) that fit the measured mass, usually leaving only one or two chemically plausible options. The isotopic pattern, especially the distinctive M+2 peak from the chlorine atom, provides further confirmation.
-
Structure Elucidation
Q9: LC-MS/MS gives me a proposed structure for a degradant, but I'm not 100% certain. What is the gold standard for confirmation?
-
Causality: MS/MS fragmentation patterns provide powerful clues to a molecule's structure, but they don't reveal the exact connectivity or stereochemistry. Different isomers can produce very similar fragmentation patterns.
-
Solution:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of organic molecules.[20][21][22] To perform NMR, you must first isolate a sufficient quantity (typically >50 µg) of the degradant, usually via preparative HPLC. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will reveal the complete atom-to-atom connectivity, confirming the structure proposed by MS or revealing the correct one.[23][24]
-
Visualized Workflows and Pathways
Degradation Pathway Hypothesis
The following diagram illustrates the potential degradation pathways of this compound (DCP) under hydrolytic and oxidative stress conditions.
Caption: Hypothesized degradation pathways for DCP.
Experimental Workflow for Degradant Identification
This workflow outlines the systematic process from initial stress testing to final structure confirmation.
Caption: Workflow for degradation product identification.
References
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- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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- Siddoway, L. A., & Woosley, R. L. (1986). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. American heart journal, 112(2), 365-373.
- Fathallah, Y., et al. (2017). Revisiting propafenone toxicity. BMJ Case Reports, 2017, bcr2017221057.
- Klick, S. (2009). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 33(3).
- Chmielewska, A., et al. (2006). A rapid and specific HPLC method for the simultaneous determination of propafenone and its major metabolites in human serum. Acta Poloniae Pharmaceutica, 63(6), 487-493.
- Drugs.com. (2025). Propafenone Monograph for Professionals.
- Global Substance Registration System. (n.d.). This compound.
- Alsante, K. M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
- Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10).
- Patsnap. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Waterman, K. C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 26(5), 44-54.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
- K. M. Alsante, T. D. Hatajik, L. H. Snider, & R. W. Stephan. (2014). Strategies for Elucidation of Degradant Structures and Degradation Pathways. In Separation Science and Technology (Vol. 10, pp. 217-254). Academic Press.
- Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 134-144.
- Müller, R., & Lingens, F. (1986). Cometabolic degradation of chlorinated aromatic compounds. Applied microbiology and biotechnology, 25(1), 1-6.
- Arora, P. K. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. In Environmental Microbiology and Biotechnology. CRC Press.
- Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 99, 134-144.
- Kaschabek, S. R., & Reineke, W. (1995). Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of 3-chlorobenzoate. Journal of bacteriology, 177(20), 5778-5783.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- LCGC International. (2025). Updates in Small Molecule Pharmaceutical Development.
- Leahy, J. G., et al. (2003). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 43(2), 271-276.
- Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 846-865.
- Swamy, C., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Wang, T., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(6).
- Yan, Z., & Henderson, C. (2016). Application of LCMS in small-molecule drug development. Drug Discovery World.
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- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
- National Center for Biotechnology Information. (n.d.). Propafenone Hydrochloride. PubChem Compound Database.
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- Wikipedia. (n.d.). Propafenone.
- MDPI. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
- Zaikov, G. E., & Rakovsky, S. K. (2018). Investigation of thermal and thermo-oxidative degradation of poly (ether ether ketone) by gas chromatography. Polimery, 63(4), 247-253.
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Technical Support Center: Minimizing On-Column Degradation of Propafenone Impurities
Welcome to the technical support center dedicated to addressing the challenges of analyzing propafenone and its impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with method robustness, specifically the on-column degradation of propafenone and its related substances. Our goal is to provide you with not only troubleshooting steps but also the scientific rationale behind them, empowering you to develop stable and reliable analytical methods.
On-column degradation can be a significant obstacle in pharmaceutical analysis, leading to inaccurate quantification of impurities, the appearance of artifactual peaks, and questions regarding the stability-indicating nature of an analytical method.[1][2][3] Propafenone, with its secondary amine and ketone functionalities, can be susceptible to various reactions on an HPLC column, making careful method development crucial. This guide provides a systematic approach to diagnosing and mitigating these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and observations that may suggest on-column degradation.
Q1: What are the common impurities of propafenone I should be aware of?
Understanding the expected impurities is the first step in identifying unexpected ones. Propafenone impurities can arise from the manufacturing process (process impurities) or from degradation of the drug substance (degradation products).[4][5] Common impurities include:
-
Dealkyl Propafenone and N-Despropyl Propafenone: These are process-related impurities resulting from incomplete reactions during synthesis.[4]
-
Oxidative Degradants: Forced degradation studies have shown that propafenone is highly susceptible to oxidation, which can lead to the formation of N-oxides and other related compounds.[6][7]
-
Acidic and Thermal Degradants: Propafenone has also been shown to degrade under acidic and thermal stress conditions.[6][8]
-
Other Related Substances: Various other impurities are listed in pharmacopeias and by commercial suppliers.[9][10][11]
Being familiar with the structures of these known impurities will help you distinguish them from unexpected peaks that might be forming on your column.
Q2: I'm seeing new, unexpected peaks in my chromatogram during method development. Could this be on-column degradation?
It's a strong possibility. Unexpected peaks, often referred to as "ghost peaks," can have several origins, including contaminated mobile phases, sample carryover, or on-column degradation.[1][12][13] If you observe new peaks that are not present in the initial sample analysis (e.g., by LC-MS direct infusion) or that appear intermittently, on-column degradation is a likely culprit.[14] The troubleshooting guides in Part 2 will help you systematically diagnose this.
Q3: My impurity profile changes with the age of the mobile phase. Why?
Mobile phase stability is critical. Changes in the impurity profile with mobile phase age can be due to:
-
pH Shift: The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2 or the degradation of buffer components. This pH shift can alter the ionization state of propafenone and its impurities, affecting their retention and potentially catalyzing degradation.[15][16]
-
Contamination: Mobile phases can become contaminated with impurities from solvents, water, or glassware, which can then concentrate on the column and either appear as ghost peaks or react with the analyte.[17][18]
-
Degradation of Additives: Some mobile phase additives themselves can degrade, creating reactive species that can interact with your sample.
Always use freshly prepared mobile phases for reliable results.
Q4: Why is my propafenone peak tailing, and could it be related to degradation?
Peak tailing for a basic compound like propafenone is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[1] These active sites can not only cause poor peak shape but can also act as catalysts for on-column degradation. Therefore, addressing peak tailing is not just about improving chromatography; it's also a key step in preventing on-column degradation.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve on-column degradation issues.
Guide 1: Diagnosing On-Column Degradation
The first step in solving the problem is confirming its source. This workflow will help you determine if the degradation is happening in your sample vial, in the HPLC system, or on the column itself.
Experimental Protocol: A Systematic Approach to Diagnosis
-
The Fresh vs. Aged Sample Test:
-
Objective: To determine if the sample is degrading in the autosampler over time.
-
Procedure:
-
Prepare a fresh solution of your propafenone sample.
-
Immediately inject the fresh sample onto the HPLC system.
-
Leave the same sample vial in the autosampler for an extended period (e.g., 12-24 hours).
-
Re-inject the aged sample.
-
Analysis: Compare the chromatograms. A significant increase in impurity peaks in the aged sample suggests degradation is occurring in the vial, potentially due to sample solvent interactions or temperature effects. If the impurity profile is identical, the issue is likely on-column.
-
-
-
The "No-Column" Bypass Test:
-
Objective: To check for degradation caused by the HPLC system (e.g., metal surfaces in the injector or tubing).
-
Procedure:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject your sample.
-
Analysis: If the degradation peaks are still present, it indicates a problem within the HPLC system itself, possibly due to active metal sites.[19][20][21] If the peaks disappear, the column is the primary source of degradation.
-
-
-
The Flow Rate Variation Test:
-
Objective: To assess if the extent of degradation is dependent on the residence time of the analyte on the column.
-
Procedure:
-
Analyze your sample using the standard method flow rate.
-
Analyze the same sample at a significantly lower flow rate (e.g., half the original rate). This increases the time the analyte spends on the column.
-
Analyze the sample at a higher flow rate.
-
Analysis: If the area of the degradation peak increases at lower flow rates, this is strong evidence of on-column degradation, as the analyte has more time to interact with the stationary phase.[14]
-
-
Diagnostic Workflow Diagram
Caption: A workflow for diagnosing the source of unexpected peaks.
Guide 2: Optimizing HPLC/UHPLC Method Parameters to Mitigate Degradation
Once on-column degradation is confirmed, the following parameters should be systematically evaluated and optimized.
Section 2.1: Mobile Phase Selection and pH Control
The mobile phase is a powerful tool for controlling the chemical environment on the column.
-
Causality: Propafenone is a basic compound. The pH of the mobile phase dictates its ionization state and the activity of residual silanols on the column.[15][16] Operating at a pH far from the pKa of propafenone will ensure it is in a single ionic form, leading to better peak shape. Furthermore, controlling the pH can passivate the column surface and minimize acid/base-catalyzed hydrolysis.[2]
-
Experimental Protocol for pH Optimization:
-
Determine the pKa of propafenone (approximately 9.0).
-
Prepare a series of mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Ensure the chosen pH is within the stable operating range of your column.[15]
-
Analyze the propafenone sample with each mobile phase, keeping all other conditions constant.
-
Monitor the area of the degradation peak(s) and the peak shape of the main component.
-
Select the pH that provides the best peak shape and minimizes or eliminates the degradation peak.
-
| Parameter | pH 3.0 (Phosphate Buffer) | pH 7.0 (Phosphate Buffer) | Impact on Propafenone Analysis |
| Propafenone State | Fully Protonated (BH+) | Partially Protonated | At low pH, propafenone is fully ionized, which can reduce interactions with the stationary phase. |
| Silanol Activity | Suppressed | Active (negatively charged) | Low pH suppresses the ionization of silanols, reducing peak tailing and potential catalytic activity.[1] |
| Degradation Risk | Reduced risk of base-catalyzed degradation | Potential for interactions with active silanols | Low pH is often beneficial for basic compounds like propafenone. |
Section 2.2: Stationary Phase (Column) Selection
The column is the primary site of interaction, and its chemistry plays a pivotal role.
-
Causality: Not all C18 columns are the same. Differences in silica purity, surface coverage (bonding density), and end-capping can dramatically affect on-column degradation.[3][22] Columns with high-purity silica and thorough end-capping have fewer active silanol groups, which are often implicated in catalyzing degradation.[2] Newer generation hybrid-silica columns also offer enhanced pH stability.[23]
-
Column Selection Decision Tree:
Caption: A decision tree for selecting a suitable HPLC column.
Section 2.3: Temperature Control
Temperature can be a double-edged sword in chromatography.
-
Causality: While increasing temperature can improve peak efficiency and reduce viscosity, it also accelerates chemical reactions, including on-column degradation.[14][24] The Arrhenius equation dictates that reaction rates increase exponentially with temperature. Therefore, what might be a negligible degradation at room temperature could become a significant artifact at 40°C or 50°C.
-
Experimental Protocol for Temperature Study:
-
Set the column oven to a low temperature (e.g., 25°C) and analyze the sample.
-
Increase the temperature in increments (e.g., to 30°C, 35°C, 40°C).
-
Allow the system to equilibrate at each temperature before injection.
-
Plot the area percent of the degradation product versus temperature. A positive correlation confirms that the degradation is temperature-dependent.
-
| Column Temperature | Degradant Peak Area (%) | Observation |
| 25°C | 0.05% | Degradation is minimal. |
| 35°C | 0.15% | A noticeable increase in the degradant. |
| 45°C | 0.45% | Significant degradation is occurring. |
This data clearly indicates that maintaining a lower column temperature is crucial for this particular analysis.
Section 2.4: The Role of Metal Contamination
-
Causality: Stainless steel components in the HPLC flow path, such as column frits and tubing, can release metal ions (e.g., Fe³⁺, Cr³⁺) that can catalyze oxidative degradation of sensitive analytes.[19][20][21] This is a particularly insidious problem as it can be intermittent and hard to diagnose.
-
Mitigation Strategies:
-
System Passivation: Regularly passivate your HPLC system by flushing it with a chelating agent like EDTA, followed by a thorough wash with isopropanol and water. This helps to remove reactive metal ions from the system surfaces.[20]
-
Use of Inert Hardware: If metal-catalyzed degradation is confirmed, consider using a biocompatible or inert HPLC system with PEEK or MP35N tubing and components.
-
Mobile Phase Additives: In some cases, adding a small amount of a chelating agent to the mobile phase can be effective, but this must be done carefully to avoid interfering with the chromatography or detection.[25]
-
Part 3: Summary of Best Practices
To proactively minimize the risk of on-column degradation of propafenone and its impurities, adhere to the following best practices:
-
Use High-Purity Solvents and Freshly Prepared Mobile Phases: This minimizes the introduction of contaminants that could cause artifactual peaks or degradation.[17]
-
Select Modern, High-Purity, End-Capped Columns: These columns have fewer active sites available to catalyze degradation.[22]
-
Control Mobile Phase pH: Buffer the mobile phase to a pH that ensures good peak shape and analyte stability, typically at least 2 pH units away from the analyte's pKa.[15][16]
-
Operate at the Lowest Practical Temperature: Avoid elevated temperatures unless necessary for resolution, and be aware of the potential for increased degradation.[14][24]
-
Consider System Inertness: If you suspect metal-catalyzed degradation, passivate your system or use inert hardware.[19][21]
-
Employ Guard Columns: A guard column can act as a chemical and physical filter, protecting the analytical column from strongly retained compounds that might degrade over time.[17]
By adopting a systematic and scientifically grounded approach to method development and troubleshooting, you can overcome the challenges of on-column degradation and ensure the integrity and accuracy of your analytical data for propafenone.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Available from: [Link]
-
LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Available from: [Link]
-
Propafenone Impurities and Related Compound - Veeprho. Available from: [Link]
-
Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). Available from: [Link]
-
Wang, J., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis, 107, 248-254. Available from: [Link]
-
HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the - Charles River Laboratories. Available from: [Link]
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Wang, J., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. ResearchGate. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Results of forced degradation study | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Compatibility and stability of propafenone hydrochloride. (1998). The Canadian Journal of Hospital Pharmacy, 51(2), 56-60. Available from: [Link]
-
Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer - MicroSolv. (2025, December 1). Available from: [Link]
-
Liu, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. Available from: [Link]
-
Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC - David Publishing. Available from: [Link]
-
New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC - ResearchGate. Available from: [Link]
-
Recent innovations in HPLC column technology: Advancements, applications and future trends in analytical separations. (2024). International Journal of Pharmacy and Pharmaceutical Science, 6(2), 205-208. Available from: [Link]
-
On-Column Sample Degradation | LCGC International. Available from: [Link]
-
Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form - IJCRT.org. (2025, March 12). Available from: [Link]
-
de Leite, H. O., et al. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of the Brazilian Chemical Society, 29(10), 2134-2144. Available from: [Link]
-
Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines | African Journal of Biomedical Research. (2024, December 30). Available from: [Link]
-
Resolution from degradation products and propafenone HCl. - ResearchGate. Available from: [Link]
-
Development and Validation of Analytical Methods for Pharmaceutical Equivalence Evaluation of Propafenone Hydrochloride Coated Tablets - ResearchGate. (2025, August 6). Available from: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]
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Signs of HPLC Column deterioration and biorelevant media. Available from: [Link]
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Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]
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Propafenone Hydrochloride-impurities - Pharmaffiliates. Available from: [Link]
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Propafenone-impurities - Pharmaffiliates. Available from: [Link]
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Enhanced Stability Stationary Phases for HPLC - LCGC International. Available from: [Link]
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Propafenone Impurities - SynZeal. Available from: [Link]
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Forced degradation studies - MedCrave online. (2016, December 14). Available from: [Link]
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Maintaining liquid chromatography column temperature contributes to accuracy and stability. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 159-168. Available from: [Link]
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Degradation Profiling by RP- HPLC: A Review - IJPPR. (2021, June 30). Available from: [Link]
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Extending HPLC Column Lifetimes: Causes of Column Contamination - Millennial Scientific. (2025, April 3). Available from: [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Available from: [Link]
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The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Depropylamino Chloro Propafenone (Propafenone Impurity E)
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of Depropylamino Chloro Propafenone (DPCPA), a known impurity of the antiarrhythmic drug Propafenone, designated as Propafenone Impurity E by the European Pharmacopoeia.[1][2] This document moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, grounded in scientific integrity and extensive field experience.
Introduction: The Criticality of Impurity Profiling in Propafenone
Propafenone is a widely used Class IC antiarrhythmic agent.[3] Like any synthesized active pharmaceutical ingredient (API), it is susceptible to the formation of impurities during manufacturing and storage.[2] this compound (DPCPA) is a process-related impurity that must be diligently monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous validation of analytical methods used for impurity profiling.[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.
This guide will compare and contrast the two most prevalent chromatographic techniques for the analysis of DPCPA: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion of the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced specificity and sensitivity.
The Foundation: Understanding the Analyte - this compound
A thorough understanding of the physicochemical properties of DPCPA is fundamental to selecting and validating an appropriate analytical method.
Chemical Structure:
Figure 1: Chemical structure of DPCPA.
DPCPA is a relatively non-volatile and polar molecule, making it amenable to analysis by HPLC without derivatization. Its thermal stability is a key consideration for the applicability of GC.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC is a critical decision in method development and is primarily dictated by the analyte's properties.[6][7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to DPCPA | Highly suitable for non-volatile and thermally labile compounds like DPCPA.[6][7] | May require derivatization to increase volatility and thermal stability; potential for on-column degradation.[9] |
| Typical Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sensitivity | High, especially when coupled with MS. | Very high, particularly with an Electron Capture Detector (ECD) if applicable, or MS. |
| Specificity | Good to excellent, especially with PDA or MS detectors. | Good, but can be compromised by co-eluting volatile impurities. |
Expert Rationale: For routine quality control and stability testing of DPCPA in propafenone drug substance and product, HPLC is the method of choice. Its ability to analyze DPCPA in its native form at ambient temperatures minimizes the risk of analytical artifacts arising from thermal degradation, a significant concern with GC for many pharmaceutical compounds.[7] GC-MS can be a powerful tool for the initial identification and structural elucidation of volatile degradation products but is less practical for routine quantitative analysis of non-volatile impurities like DPCPA.[9]
The Blueprint for Validation: A Deep Dive into Key Parameters
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This process is guided by the ICH Q2(R1) guidelines.
Specificity and the Role of Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[10] For an impurity method, this is arguably the most critical validation parameter.
Experimental Protocol: Forced Degradation
To demonstrate specificity, forced degradation studies are indispensable.[10] These studies intentionally stress the drug substance to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Causality Behind the Choices: The conditions for forced degradation are chosen to be slightly more aggressive than accelerated stability conditions to ensure that any potential degradation products are generated. The goal is not to completely degrade the sample but to achieve a target degradation of 5-20%. This allows for the clear identification and separation of degradation products from the main component and other impurities.[5]
Workflow for Specificity Assessment:
Figure 2: Workflow for establishing method specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
-
Prepare a stock solution of DPCPA reference standard.
-
Create a series of at least five dilutions ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for DPCPA.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Trustworthiness of the Protocol: By analyzing multiple concentrations in triplicate, the protocol minimizes the impact of random error and provides a robust assessment of the method's linear response. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[11][12]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol: Accuracy
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of DPCPA at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery of DPCPA at each level.
Expert Insight: The use of a spiked placebo is crucial as it mimics the actual sample matrix and accounts for any potential interference from excipients, thereby providing a more realistic measure of the method's accuracy.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, and on different equipment.
Experimental Protocol: Precision
-
Prepare a homogeneous sample of the drug product containing DPCPA (or a spiked placebo).
-
Repeatability: Analyze the sample six times on the same day by the same analyst.
-
Intermediate Precision: Have a different analyst repeat the analysis on a different day using a different instrument if available.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
Authoritative Grounding: The acceptance criteria for precision are dependent on the concentration of the analyte. For impurity analysis, an RSD of ≤ 10% is often acceptable.[13]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
These can be determined by several methods, with the most common being:
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Visual Evaluation: Determining the minimum concentration at which the analyte can be reliably detected (for LOD) or quantified with acceptable precision and accuracy (for LOQ).
Self-Validating System: The determined LOQ should be at or below the reporting threshold for impurities as defined by ICH guidelines. This ensures the method is sensitive enough for its intended purpose of controlling impurities at specified levels.[14]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples for an HPLC method include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution of DPCPA under each of these modified conditions.
-
Evaluate the impact on the results (e.g., retention time, peak area, resolution).
Causality and Experience: Robustness testing is crucial during method development as it identifies the parameters that are critical to the method's performance and need to be carefully controlled. This proactive approach prevents out-of-specification results during routine use.
Data Summary and Comparison
The following tables summarize typical validation parameters and acceptance criteria for an HPLC method for the quantification of DPCPA.
Table 1: Validation Parameters and Acceptance Criteria for DPCPA Analysis by HPLC
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for DPCPA is well-resolved from propafenone and any degradation products (Resolution > 2.0). Peak purity should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | From LOQ to 150% of the specified limit. |
| Accuracy | 80.0% - 120.0% recovery for each concentration level. |
| Precision (Repeatability) | RSD ≤ 10.0% |
| Precision (Intermediate) | RSD ≤ 15.0% |
| LOD | Signal-to-noise ratio ≥ 3:1 |
| LOQ | Signal-to-noise ratio ≥ 10:1; RSD for precision at LOQ ≤ 20% |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of an analytical method for an impurity like this compound is a multifaceted process that requires a deep understanding of the analyte, the chosen analytical technique, and the relevant regulatory guidelines. While both HPLC and GC have their merits, HPLC stands out as the more suitable technique for the routine analysis of DPCPA due to its non-destructive nature and applicability to non-volatile compounds.
A well-designed validation protocol, as outlined in this guide, not only ensures compliance with regulatory expectations but also provides a high degree of confidence in the quality and reliability of the analytical data. This, in turn, is fundamental to guaranteeing the safety and efficacy of the final pharmaceutical product.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
de Leite, H. O., Kassab, N. M., Aurora-Prado, M., & Singh, A. K. (2018). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science, 41(13), 1738-1748. Retrieved from [Link]
-
IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
Vuyyala, G., & Reddy, R. S. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]
-
IJCRT.org. (2025, March 12). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. Retrieved from [Link]
-
David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. Retrieved from [Link]
-
African Journal of Biomedical Research. (2024, December 30). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]
-
Veeprho. (n.d.). Propafenone Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of Analytical Methods for Pharmaceutical Equivalence Evaluation of Propafenone Hydrochloride Coated Tablets. Retrieved from [Link]
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A Comparative Analysis of Propafenone Analogues: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of propafenone analogues, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product overview, we will delve into the nuanced structure-activity relationships, comparative pharmacology, and the experimental methodologies crucial for their evaluation. Our focus is on providing actionable insights and robust data to inform the development of novel antiarrhythmic agents with improved efficacy and safety profiles.
Introduction: The Rationale for Propafenone Analogue Development
Propafenone is a Class Ic antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac sodium channels (NaV1.5), which slows the upstroke of the cardiac action potential and reduces the excitability of myocardial cells.[2] Propafenone also exhibits beta-adrenergic blocking activity, which can contribute to its antiarrhythmic effects but also lead to side effects such as bradycardia and bronchospasm.[1]
The clinical utility of propafenone is sometimes limited by its variable metabolism, potential for proarrhythmic effects, and a range of side effects.[3] Propafenone is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4, with the activity of CYP2D6 being subject to genetic polymorphism.[4] This leads to significant inter-individual variability in plasma concentrations of the parent drug and its active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP).[4] These metabolites themselves possess distinct electrophysiological properties, contributing to the overall pharmacological profile and potential for adverse events.[4]
This complex pharmacology provides a strong rationale for the development of propafenone analogues. The goals of such development programs typically include:
-
Improving the safety profile: Reducing proarrhythmic potential and minimizing beta-blocking activity.
-
Optimizing pharmacokinetics: Achieving more predictable metabolism and a longer half-life to allow for less frequent dosing.
-
Enhancing efficacy: Increasing potency for sodium channel blockade or introducing beneficial effects on other cardiac ion channels.
-
Exploring novel therapeutic applications: Investigating the potential of analogues in other areas, such as multidrug resistance in cancer.[1]
This guide will explore the progress made in these areas by comparing the properties of propafenone with several of its key analogues.
Comparative Pharmacology and Electrophysiology
A thorough understanding of the electrophysiological effects of propafenone and its analogues is fundamental to their development as antiarrhythmic drugs. This section compares their interactions with key cardiac ion channels and their overall effects on the cardiac action potential.
Interaction with Cardiac Ion Channels
The antiarrhythmic and proarrhythmic effects of these compounds are primarily determined by their affinity for and kinetics of binding to various cardiac ion channels.
As Class Ic agents, the primary target for propafenone and its analogues is the voltage-gated sodium channel NaV1.5. The blockade of this channel reduces the fast inward sodium current (INa), leading to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.
Both enantiomers of propafenone, (R)- and (S)-propafenone, exhibit potent sodium channel blocking activity.[5] Studies have shown that they shift the steady-state inactivation of the sodium channel to more negative membrane potentials, with (S)-propafenone being slightly more effective in this regard.[5] Both enantiomers also significantly prolong the recovery from inactivation, a key feature of Class Ic agents that contributes to their use-dependent effects.[5]
The major metabolite, 5-hydroxypropafenone, also possesses significant sodium channel blocking activity, comparable to the parent compound.[4]
The blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), is a critical factor in assessing the proarrhythmic risk of any new cardiac drug. hERG blockade can lead to a prolongation of the QT interval on the electrocardiogram, increasing the risk of a life-threatening arrhythmia known as Torsades de Pointes.
Propafenone and its metabolite 5-hydroxypropafenone have been shown to block hERG channels to a similar extent, primarily by binding to the open state of the channel.[6][7] This contributes to the potential for QT prolongation and proarrhythmia associated with propafenone therapy.
A study on a series of propafenone derivatives provided valuable insights into the structure-activity relationship for hERG channel inhibition. The IC50 values for these analogues ranged from 0.77 to 5.04 µM, indicating that modifications to the propafenone scaffold can significantly alter hERG liability.[8]
| Compound | hERG IC50 (µM) |
| Propafenone | ~1.0 - 2.0 |
| GPV005 | 1.83 |
| GPV009 | 2.65 |
| GPV019 | 5.04 |
| GPV031 | 1.93 |
| GPV062 | 0.77 |
| GPV180 | 1.35 |
| GPV574 | 1.34 |
| GPV576 | 1.13 |
| GPV929 | 2.11 |
| SCT-AS03 | 1.63 |
Table 1: Comparative IC50 values of propafenone and its analogues for the hERG potassium channel. Data extracted from Klein et al., 2002.[8]
Propafenone has also been shown to interact with other cardiac ion channels, including the inward rectifier potassium channel (Kir2.1).[9] It increases the current through Kir2.1 channels (IK1) by interacting with a specific cysteine residue.[9] This effect could potentially contribute to both its anti- and proarrhythmic properties.
Comparative Antiarrhythmic Efficacy in Preclinical Models
Animal models of arrhythmia are essential for the preclinical evaluation of novel antiarrhythmic agents.
A study comparing two new propafenone analogues, LG 6-101 (1-[3-(2-methoxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone, hydrochloride) and LG 6-102 (2-(2-methoxy-3-propylamino-propoxy)-3-phenyl-propiophenone, hydrochloride), with propafenone demonstrated their potential.[10] In isolated guinea pig auricles, both LG 6-101 and LG 6-102 were approximately twice as effective as propafenone in prolonging the functional refractory period without a greater negative inotropic effect.[10] In a model of ouabain-induced arrhythmias in guinea pigs, LG 6-101 was significantly more effective than propafenone.[10] In a rat model of aconitine-induced arrhythmias, both analogues were as effective as propafenone, but LG 6-101 offered better protection against cardiac arrest.[10]
Another study evaluated newly synthesized derivatives with substitutions on the benzyl moiety. The findings suggested that these particular analogues did not exhibit a better antiarrhythmic effect than the parent compound, and in some cases, even exacerbated arrhythmias in the animal model.[11][12]
Clinical Comparative Data
While preclinical data provides a strong foundation, clinical studies are necessary to determine the true therapeutic potential of propafenone analogues.
A randomized study compared the antiarrhythmic efficacy and tolerance of diprafenone (450-600 mg/day) with propafenone (450-500 mg/day) in patients with frequent and complex ventricular premature beats.[13] After individual dose titration, 7 out of 10 patients were effectively treated with diprafenone (mean ventricular premature beat suppression of 92%), compared to 5 out of 10 with propafenone (mean suppression of 80%).[13] Diprafenone had a more pronounced effect on atrioventricular nodal and ventricular conduction intervals, though this did not limit therapy in the study participants.[13] Side effects, primarily gastrointestinal, were reported in a similar number of patients in both groups.[13]
Structure-Activity Relationships (SAR)
The development of improved propafenone analogues relies on a clear understanding of the relationship between their chemical structure and their pharmacological activity.
-
Lipophilicity and Hydrogen Bond Acceptor Strength: For a series of propafenone analogues studied for their ability to inhibit P-glycoprotein, lipophilicity and hydrogen bond acceptor strength were identified as crucial determinants of biological activity.[1]
-
Nitrogen Substitution: Analogues with a quaternary nitrogen showed less efficacy in stimulating P-glycoprotein ATPase activity compared to their tertiary amine counterparts.[1]
-
Benzyl Moiety Substitution: Modifications to the benzyl group of the propafenone scaffold can significantly impact antiarrhythmic activity. As seen in the study of 5OCl-PF and 5OF-PF, the introduction of chloro and fluoro substituents did not lead to improved efficacy and, in the case of the chloro-derivative, was pro-arrhythmic.[11][12]
The following diagram illustrates the key pharmacophoric features of propafenone-type compounds.
Caption: Key pharmacophoric features of the propafenone scaffold.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential.
Synthesis of Propafenone Analogues
A general synthetic route for propafenone analogues can be adapted from established methods.[11] The following is a representative multi-step synthesis:
-
Condensation: Reaction of an appropriate acetophenone with a substituted benzaldehyde to form a chalcone.
-
Reduction: Selective reduction of the α,β-unsaturated ketone of the chalcone.
-
Epoxidation: Addition of a phenolic nucleophile to epichlorohydrin.
-
Aminolysis: Nucleophilic ring-opening of the epoxide with a suitable amine.
-
Salt Formation: Reaction with an acid (e.g., HCl) to yield the final hydrochloride salt.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of propafenone analogues.
In Vitro Electrophysiology: Patch-Clamp Analysis of NaV1.5 Blockade
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels.
Objective: To determine the potency and state-dependence of NaV1.5 channel blockade by a propafenone analogue.
Cell Line: HEK-293 cells stably expressing human NaV1.5.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
Voltage Protocols (as per FDA recommendations[14]):
-
Tonic Block:
-
Holding potential: -120 mV.
-
Test pulse: 0 mV for 20 ms, applied every 10 seconds.
-
-
Use-Dependent Block:
-
Holding potential: -120 mV.
-
Train of depolarizing pulses: 0 mV for 20 ms, at frequencies of 1, 5, and 10 Hz.
-
-
Steady-State Inactivation:
-
Holding potential: -120 mV.
-
Conditioning pre-pulses: Ranging from -140 mV to -20 mV for 500 ms.
-
Test pulse: 0 mV for 20 ms.
-
Data Analysis:
-
IC50 values for tonic and use-dependent block are determined by fitting the concentration-response data to the Hill equation.
-
The voltage at which half of the channels are inactivated (V1/2) is determined from the steady-state inactivation protocol.
The following diagram illustrates the patch-clamp experimental workflow.
Caption: Workflow for patch-clamp analysis of NaV1.5 channel blockade.
In Vivo Antiarrhythmic Efficacy: Aconitine-Induced Arrhythmia Model
This model is used to assess the ability of a compound to prevent the onset of chemically-induced arrhythmias.
Animal Model: Male Wistar rats.
Procedure:
-
Anesthesia is induced with urethane (1.2 g/kg, i.p.).
-
The jugular vein is cannulated for drug administration.
-
ECG is continuously monitored.
-
The test compound (propafenone analogue) or vehicle is administered intravenously.
-
After a set period (e.g., 5 minutes), a bolus of aconitine (e.g., 20 µg/kg) is injected to induce arrhythmias.
-
The time to onset of various arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and survival time are recorded.
Data Analysis: The effects of the test compound are compared to the vehicle control group to determine its antiarrhythmic efficacy.
Future Directions and Conclusion
The development of propafenone analogues remains a promising avenue for the discovery of novel antiarrhythmic drugs. Future research should focus on:
-
Improving selectivity: Designing analogues with high affinity for NaV1.5 but minimal activity at hERG and beta-adrenergic receptors.
-
Modulating channel kinetics: Fine-tuning the binding and unbinding kinetics to optimize use-dependent block and reduce proarrhythmic risk.
-
Leveraging computational modeling: Using in silico tools to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and ion channel interactions of new designs.
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Ivković, B., et al. (2013). Antiarrhythmic effects of newly developed propafenone derivatives. Arhiv za farmaciju, 63(3), 119-133. Available at: [Link]
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Stark, G., et al. (1993). Antiarrhythmic effects of two new propafenone related drugs. A study on four animal models of arrhythmia. Pharmacological Research, 28(2), 133-144. Available at: [Link]
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Arias, C., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 64(1), 48-57. Available at: [Link]
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Arias, C., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 64(1), 48-57. Available at: [Link]
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Ivković, B., et al. (2022). Antiarrhythmic effects of newly developed propafenone derivatives. Archives of Pharmacy, 72(2), 125-138. Available at: [Link]
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Arias, C., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 64(1), 48-57. Available at: [Link]
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Arias, C., et al. (2004). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. PubMed, 15374823. Available at: [Link]
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Klein, G., et al. (2002). Trapping and dissociation of propafenone derivatives in HERG channels. British Journal of Pharmacology, 137(8), 1542-1550. Available at: [Link]
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Manz, M., et al. (1990). [Diprafenone--comparative study of anti-arrhythmia therapy with propafenone]. Zeitschrift fur Kardiologie, 79(6), 421-426. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]
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Słoczyńska, K., et al. (2020). KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity. International Journal of Molecular Sciences, 21(21), 8097. Available at: [Link]
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Schmid, D., et al. (1999). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Biochemical Pharmacology, 58(9), 1447-1456. Available at: [Link]
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El-Haou, S., et al. (2014). Structural basis of drugs that increase cardiac inward rectifier Kir2.1 currents. Cardiovascular Research, 104(2), 335-345. Available at: [Link]
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Weikl, A., et al. (1992). Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel. Journal of Cardiovascular Pharmacology, 20(2), 324-331. Available at: [Link]
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de Groot, M. J., et al. (2018). The structure and effects of 10 propafenone analogues. ResearchGate. Available at: [Link]
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Paul, T., et al. (1989). Electrophysiological effects and clinical efficacy of propafenone in children with recurrent paroxysmal supraventricular tachycardia. American Journal of Cardiology, 64(18), 1138-1142. Available at: [Link]
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Cuesta, A., et al. (1981). [Clinical study of a new anti-arrhythmic drug: propafenon. Short and long-term results]. Archivos del Instituto de Cardiologia de Mexico, 51(3), 241-248. Available at: [Link]
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Edrich, T., et al. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. Journal of Membrane Biology, 207(1), 35-43. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Propafenone Hydrochloride?. Available at: [Link]
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Milovančev, A., et al. (2013). Electrophysiological predictors of propafenone efficacy in prevention of atrioventricular nodal re-entrant and atrioventricular re-entrant tachycardia. Vojnosanitetski Pregled, 70(11), 1015-1021. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Methods for Propafenone Impurity Profiling
Introduction
Propafenone, a Class IC antiarrhythmic agent, is a cornerstone in the management of supraventricular and ventricular arrhythmias.[1][2] Its efficacy and safety are intrinsically linked to its purity. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug product are critical quality attributes mandated by regulatory bodies worldwide. Impurity profiling ensures that any substance that may affect the drug's safety and efficacy is controlled within acceptable limits.[3] This guide provides a comprehensive framework for the cross-validation of analytical methods used for propafenone impurity profiling, a crucial step to ensure data integrity and consistency when multiple analytical techniques or laboratories are involved.[4]
The process of cross-validation involves comparing two or more analytical methods to demonstrate their equivalence.[4] This is particularly important when transferring a method from a research and development setting to a quality control laboratory, or when data from different analytical techniques are intended to be used interchangeably. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when cross-validation is necessary, emphasizing the need to ensure that reported concentrations are comparable regardless of the method employed.[4][5][6]
This guide will delve into the practical aspects of cross-validating the most common and powerful analytical techniques for propafenone impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). We will explore the scientific principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
The Foundation of Method Validation: ICH Q2(R1)
Before embarking on cross-validation, each analytical method must be individually validated to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[7][8] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For impurity profiling, this means demonstrating that the peaks for known impurities and the API are well-resolved from each other and from any potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8]
Core Analytical Techniques for Propafenone Impurity Profiling
The selection of an analytical technique for impurity profiling is driven by the need for high resolution, sensitivity, and specificity. For propafenone, a molecule with several potential process-related impurities and degradation products, chromatographic and electrophoretic methods are the most suitable.
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the workhorse of pharmaceutical analysis due to its robustness and reliability.[9] HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[9] For propafenone and its impurities, reversed-phase HPLC with UV detection is a commonly employed technique.[3][10]
Causality Behind Experimental Choices: The choice of a C18 column is based on its hydrophobicity, which provides good retention and separation for moderately polar compounds like propafenone and its related substances.[1] A gradient elution with a mixture of an acidic buffer and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve optimal separation of impurities with varying polarities. The acidic pH of the mobile phase ensures that propafenone and its basic impurities are in their ionized form, leading to sharper peaks and better chromatographic performance. UV detection at a wavelength where propafenone and its impurities exhibit significant absorbance, such as 248 nm, provides good sensitivity.[10]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher pressures than conventional HPLC systems.[9][11] This results in dramatically improved resolution, sensitivity, and speed of analysis.[12][13][14]
Causality Behind Experimental Choices: The smaller particle size in UPLC columns leads to a significant increase in column efficiency, resulting in sharper and narrower peaks.[13] This enhanced resolution is particularly advantageous for separating closely eluting impurities that may co-elute in an HPLC method. The faster analysis times offered by UPLC significantly increase sample throughput, a critical factor in a high-demand quality control environment.[14] While the fundamental principles of separation are the same as HPLC, the higher operating pressures of UPLC necessitate specialized instrumentation.[11]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[15] CE offers high efficiency, short analysis times, and requires minimal sample and reagent volumes.[16][17] It is particularly well-suited for the analysis of charged molecules and for enantiomeric separations.[16][18]
Causality Behind Experimental Choices: In CE, the separation is based on the charge-to-size ratio of the analytes.[15] For propafenone and its impurities, which are basic compounds, a low pH buffer is used to ensure they are positively charged. The separation can be further optimized by the addition of modifiers to the buffer, such as cyclodextrins for chiral separations.[18] CE is an orthogonal technique to HPLC and UPLC, meaning it separates compounds based on a different physicochemical principle. This makes it an excellent complementary method for cross-validation, as it can often resolve impurities that are difficult to separate by liquid chromatography.[16]
Comparative Analysis of Analytical Methods
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, including the need for speed, sensitivity, and resolution. The following table provides a comparative summary of the performance characteristics of HPLC, UPLC, and CE for propafenone impurity profiling.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between mobile and stationary phases.[9] | Differential partitioning with smaller particles and higher pressure.[9][11] | Differential migration in an electric field based on charge-to-size ratio.[15] |
| Resolution | Good, but may be limited for complex mixtures.[9] | Excellent, superior to HPLC for closely eluting peaks.[12][13] | Very high, often orthogonal to LC methods.[16] |
| Speed | Relatively slow, typical run times of 20-60 minutes.[9] | Very fast, typical run times of 2-10 minutes.[14] | Very fast, typical run times of 5-20 minutes.[16] |
| Sensitivity | Good, suitable for most routine analyses. | Very good, higher sensitivity due to sharper peaks.[12] | Good, but can be limited by the small injection volume. |
| Solvent Consumption | High.[9] | Significantly lower than HPLC.[12][14] | Very low.[16] |
| Robustness | High, well-established and rugged methods.[9] | Good, but may be more sensitive to system parameters. | Good, but can be sensitive to buffer composition and capillary surface. |
| Cost | Lower initial instrument cost.[11] | Higher initial instrument cost.[11] | Moderate initial instrument cost. |
Experimental Workflows and Protocols
A critical aspect of this guide is the provision of detailed, step-by-step methodologies to ensure reproducibility. The following sections outline the experimental workflows and protocols for each analytical technique.
Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for HPLC/UPLC and CE analysis.
Caption: HPLC/UPLC Experimental Workflow for Propafenone Impurity Profiling.
Caption: Capillary Electrophoresis Experimental Workflow for Propafenone Impurity Profiling.
Detailed Experimental Protocols
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 248 nm.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the propafenone sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: A UPLC system capable of operating at high pressures (e.g., up to 15,000 psi), equipped with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.
-
Column: A UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-7 min: 5-95% B
-
7-8 min: 95% B
-
8.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 248 nm.[20]
-
Injection Volume: 2 µL.[19]
-
Sample Preparation: Accurately weigh and dissolve the propafenone sample in a suitable diluent to a final concentration of approximately 0.5 mg/mL.
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary, 50 µm internal diameter, effective length 40 cm.
-
Running Buffer: 50 mM Phosphate buffer, pH 2.5.
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the propafenone sample in the running buffer to a final concentration of approximately 0.1 mg/mL.
Cross-Validation Protocol: A Step-by-Step Guide
Once individual methods are validated, the cross-validation study can be initiated. The goal is to demonstrate that the results from the different methods are equivalent.[21]
1. Define Acceptance Criteria: Before starting the study, establish clear acceptance criteria for the comparison of results. For impurity profiling, this typically involves comparing the percentage of each impurity and the total impurities obtained by the different methods. A common acceptance criterion is that the results should not differ by more than a certain percentage (e.g., ±15% for impurities present at levels above 0.1%).
2. Select Samples: Analyze a minimum of three batches of propafenone drug substance or drug product, including at least one batch with known impurities close to the specification limit.
3. Analyze Samples with Each Method: Analyze the selected samples in triplicate using each of the validated analytical methods.
4. Compare Results: Statistically compare the results for each specified and unspecified impurity, as well as the total impurities. The comparison should include a calculation of the percentage difference between the methods.
5. Investigate Discrepancies: If the results do not meet the pre-defined acceptance criteria, a thorough investigation should be conducted to identify the cause of the discrepancy. This may involve re-examining the validation data for each method, checking for co-eluting peaks, or considering the different selectivities of the analytical techniques.
Conclusion
The cross-validation of analytical methods for propafenone impurity profiling is a scientifically rigorous process that is essential for ensuring the quality and consistency of analytical data. By employing a multi-faceted approach that includes robust individual method validation followed by a well-designed cross-validation study, pharmaceutical scientists can have a high degree of confidence in the reliability of their impurity data. The choice between HPLC, UPLC, and CE will depend on the specific needs of the laboratory, but having more than one validated and cross-validated method provides a powerful toolkit for ensuring the safety and efficacy of propafenone-containing medicines. This guide provides the foundational knowledge and practical protocols to successfully navigate the complexities of method cross-validation in a regulated pharmaceutical environment.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available from: [Link]
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Results of forced degradation study. ResearchGate. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
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UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]
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A Review on Comparative study of HPLC and UPLC. RJPT. Available from: [Link]
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Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. Available from: [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available from: [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. Open Access Text. Available from: [Link]
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An HPLC Method for the Quantitation of Propafenone and Its Metabolites. Taylor & Francis. Available from: [Link]
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Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples. PubMed. Available from: [Link]
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Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org. Available from: [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. Available from: [Link]
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A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available from: [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ResearchGate. Available from: [Link]
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Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available from: [Link]
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Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed. Available from: [Link]
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Resolution from degradation products and propafenone HCl. ResearchGate. Available from: [Link]
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A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. Googleapis.com. Available from: [Link]
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A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]
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Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters. Available from: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
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Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. JOCPR. Available from: [Link]
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Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. African Journal of Biomedical Research. Available from: [Link]
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Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. Waters. Available from: [Link]
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Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. Available from: [Link]
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A Guide to Inter-Laboratory Comparison of Depropylamino Chloro Propafenone Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of Depropylamino Chloro Propafenone. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical protocols for this specific impurity of Propafenone.
This compound is identified as "PROPAFENONE HYDROCHLORIDE IMPURITY E" by the European Pharmacopoeia.[1] Its chemical formula is C18H19ClO3 with a molecular weight of 318.8.[1] The presence and quantity of such impurities are critical quality attributes in pharmaceutical manufacturing, necessitating reliable analytical methods for their control.
This guide will delve into the rationale behind the experimental design, provide detailed protocols for two common analytical techniques, present a hypothetical data comparison, and offer insights into the interpretation of the results, all grounded in established scientific principles and regulatory guidelines.
The Imperative of Inter-Laboratory Comparison
An inter-laboratory study is a planned series of analyses of a common test material performed by a number of laboratories.[2] The primary objective of such a comparison is to assess the reproducibility of an analytical method when performed by different analysts in different laboratories.[3] This is a critical step in the standardization of an analytical procedure, particularly for methods intended for inclusion in pharmacopeias or for widespread use in quality control.[3]
The International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures underscores the importance of reproducibility, which is evaluated through inter-laboratory trials.[3][4][5] A successful inter-laboratory comparison provides confidence that a method is robust and transferable, yielding comparable results regardless of the testing site.
Designing the Inter-Laboratory Study
A well-designed inter-laboratory study is paramount to obtaining meaningful data. The following workflow outlines the key stages of such a study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
For this guide, we will compare two prevalent analytical techniques for the quantification of pharmaceutical impurities: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound. Adherence to these protocols is crucial for ensuring consistency across participating laboratories.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the routine analysis of pharmaceutical compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound, which is expected to be around 248 nm, similar to Propafenone.[6]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover a concentration range of 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in the same solvent as the standards to achieve a concentration within the calibration range.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, which is particularly useful for trace-level impurity analysis.[7]
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined during method development.
Standard and Sample Preparation:
-
Follow a similar procedure as for HPLC-UV, but with a lower concentration range (e.g., 0.01 ng/mL to 100 ng/mL) due to the higher sensitivity of the instrument.
Hypothetical Comparative Data
The following tables summarize the expected performance characteristics of the two analytical methods as would be determined in an inter-laboratory study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Guideline Reference |
| Linearity (r²) | > 0.998 | > 0.999 | Linearity should be evaluated across the range of the analytical procedure.[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[3] |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 1.5% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements.[3] |
| - Intermediate Precision | < 3.0% | < 2.5% | |
| - Reproducibility | < 5.0% | < 4.0% | Assessed by means of an inter-laboratory trial.[3] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.05 ng/mL | The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[3] |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.15 ng/mL | The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] |
| Robustness | Passed | Passed | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3] |
Table 2: Hypothetical Inter-Laboratory Study Results for a 1 µg/mL Sample
| Laboratory | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) |
| Lab 1 | 1.02 | 0.99 |
| Lab 2 | 0.98 | 1.01 |
| Lab 3 | 1.05 | 0.98 |
| Lab 4 | 0.95 | 1.03 |
| Lab 5 | 1.01 | 1.00 |
| Mean | 1.002 | 1.002 |
| Standard Deviation | 0.038 | 0.019 |
| RSD% (Reproducibility) | 3.79% | 1.90% |
Interpretation and Conclusion
The hypothetical data presented above illustrates that both HPLC-UV and LC-MS/MS can be valid methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method suitable for routine quality control where the expected impurity levels are well above the limit of quantitation.
-
LC-MS/MS offers superior sensitivity and is the method of choice for trace-level quantification or when dealing with complex matrices.[7]
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the results, each analytical run should incorporate a self-validating system. This includes:
-
System Suitability Tests (SST): Before any sample analysis, a series of SST injections are performed to ensure the chromatographic system is performing adequately. Key SST parameters include retention time, peak area, tailing factor, and theoretical plates.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical batch to monitor the accuracy and precision of the analysis.
The following diagram illustrates the decision-making process within a self-validating analytical workflow.
Caption: Decision workflow for a self-validating analytical run.
By adhering to a robust study design, detailed analytical protocols, and incorporating self-validating checks, laboratories can confidently establish and compare methods for the analysis of this compound, ultimately ensuring the quality and safety of pharmaceutical products.
References
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Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). Retrieved from [Link]
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-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Oxford Academic. (n.d.). Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of Propafenone and its N-Depropylated Metabolite
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of the Class 1C antiarrhythmic drug, Propafenone, and its primary active metabolite, N-depropylpropafenone (NDPP). While the user's query specified "Depropylamino Chloro Propafenone," the extensively studied and clinically relevant metabolite is N-depropylpropafenone. This document will focus on this compound to ensure scientific accuracy and relevance.
Propafenone's therapeutic and adverse effects are not solely attributable to the parent drug; its metabolites play a crucial role. Understanding the distinct pharmacological profiles of Propafenone and NDPP is essential for a comprehensive grasp of its clinical efficacy, potential drug interactions, and patient safety.
Metabolic Pathway and Chemical Structures
Propafenone undergoes extensive hepatic metabolism primarily through the cytochrome P450 enzyme system.[1] The two principal active metabolites are 5-hydroxypropafenone (5-OHP), formed by CYP2D6, and N-depropylpropafenone (NDPP), formed by CYP3A4 and CYP1A2.[2] The genetic polymorphism of CYP2D6 can lead to significant variations in metabolite concentrations among individuals, influencing the drug's overall effect.[2][3]
NDPP is formed by the removal of one of the propyl groups from the nitrogen atom of the parent propafenone molecule.[4]
Sources
A Comparative Guide to Forced Degradation Studies of Propafenone and Its Impurity Formation
This guide provides an in-depth technical comparison of methodologies for the forced degradation of propafenone, a class Ic antiarrhythmic agent. It is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, impurity profiling, and the selection of appropriate analytical techniques. The content is grounded in scientific principles and regulatory expectations to ensure the development of robust and stable pharmaceutical products.
Introduction: The Rationale for Forced Degradation Studies of Propafenone
Propafenone is prescribed for the treatment of cardiac arrhythmias.[1] Its chemical structure, containing ester and tertiary amine functionalities, makes it susceptible to degradation under various environmental conditions. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2] These studies are designed to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify potential degradation products that could form under storage and handling.
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the drug from its impurities.[2]
-
Inform the selection of appropriate formulation and packaging to ensure product quality, safety, and efficacy over its shelf life.
This guide will explore the behavior of propafenone under various stress conditions, detail the formation of its degradation products, and compare the analytical methodologies used for their characterization.
The Strategic Approach to Forced Degradation of Propafenone
A systematic approach to forced degradation is essential for generating meaningful and comprehensive data. The overall workflow involves subjecting the drug substance to a variety of stress conditions, followed by analysis to identify and quantify any resulting impurities.
Caption: Workflow for Propafenone Forced Degradation Studies.
Comparative Analysis of Propafenone Degradation Under Various Stress Conditions
Propafenone exhibits varying stability under different stress conditions. The extent of degradation is influenced by factors such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Typical Conditions | Observed Degradation | Key Degradation Products |
| Acid Hydrolysis | 0.1 M - 6 N HCl, elevated temperature (e.g., 95°C) | Varies; some studies report minimal degradation, while others show significant degradation under harsh conditions.[3][4] | Acid-catalyzed hydrolysis products.[3] |
| Alkaline Hydrolysis | 0.1 M - 10 N NaOH/KOH, elevated temperature (e.g., 95°C) | Significant degradation, particularly in highly alkaline environments.[4] | A degradation product with m/z 342.22 has been reported.[3] |
| Oxidative Stress | 3% - 30% H₂O₂, room temperature or elevated temperature | Highly susceptible; significant degradation observed.[3][5] | N-oxide, epoxide, N-hydroxy, and amide impurities.[6] |
| Thermal Stress | Dry heat, elevated temperatures (e.g., 60°C, 80°C) | Susceptible to thermal degradation.[5] | Thermally induced degradation products. |
| Photolytic Stress | Exposure to UV and visible light (ICH Q1B guidelines) | Generally considered to be relatively stable, but some degradation can occur.[7] | Photodegradation products. |
Impurity Profiling: Process-Related vs. Degradation Products
It is crucial to distinguish between impurities that arise from the manufacturing process (process-related impurities) and those that are formed as a result of degradation.
Process-Related Impurities: These are byproducts or unreacted starting materials from the synthesis of propafenone. Examples include:
-
Propafenone EP Impurity A (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one): A precursor in the synthesis.[8]
-
N-Depropyl Propafenone: A potential byproduct of the synthesis or a metabolite.[9]
Degradation Products: These are formed when propafenone is subjected to stress conditions. The following diagram illustrates the potential degradation pathways of propafenone.
Caption: Potential Degradation Pathways of Propafenone.
Comparative Evaluation of Analytical Methodologies
The selection of an appropriate analytical method is paramount for the accurate detection and quantification of propafenone and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[7]
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Specificity | Good; relies on chromatographic separation. May be challenging for co-eluting impurities with similar UV spectra. | Excellent; provides mass-to-charge ratio (m/z) information, enabling definitive identification of impurities, even if they co-elute.[10] | LC-MS/MS is superior for unambiguous peak identification in complex mixtures of degradation products. |
| Sensitivity | Moderate; suitable for quantifying impurities at higher concentrations. | High; capable of detecting and quantifying trace-level impurities.[11] | For detecting low-level degradation products, especially in early-stage stability studies, LC-MS/MS is the preferred method. |
| Linearity | Typically demonstrates good linearity over a defined concentration range.[12] | Excellent linearity over a wide dynamic range, often several orders of magnitude.[13] | Both techniques can provide linear responses, but LC-MS/MS generally offers a wider working range. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Higher LOD/LOQ compared to LC-MS/MS. | Significantly lower LOD/LOQ, often in the pg/mL to ng/mL range.[11][13] | For trace impurity analysis and meeting stringent regulatory limits, LC-MS/MS is necessary. |
| Structural Elucidation | Limited; UV spectrum provides some information but is not sufficient for definitive identification. | Powerful tool for structural elucidation through fragmentation patterns (MS/MS).[14] | LC-MS/MS is indispensable for identifying unknown degradation products. |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain.[15] | Higher initial investment and requires specialized expertise for operation and data interpretation.[15] | HPLC-UV is a cost-effective choice for routine quality control where impurity profiles are well-established. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on propafenone, synthesized from established practices.[16][17]
Acid Hydrolysis
-
Prepare a stock solution of propafenone in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 1 M HCl to achieve a final drug concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or LC-MS method.
Alkaline Hydrolysis
-
Prepare a stock solution of propafenone as described for acid hydrolysis.
-
Dilute the stock solution with 1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Reflux the solution at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating method.
Oxidative Degradation
-
Prepare a stock solution of propafenone.
-
Dilute the stock solution with 30% hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating method.
Thermal Degradation
-
Place the solid propafenone drug substance in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw samples.
-
Prepare solutions of the heat-treated samples in a suitable solvent at a known concentration.
-
Analyze the samples using a validated stability-indicating method.
Photolytic Degradation
-
Expose the solid propafenone drug substance and a solution of the drug (e.g., 1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]
-
Maintain a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of the solid samples and dilute the solution samples as necessary.
-
Analyze all samples using a validated stability-indicating method.
Conclusion
Forced degradation studies are an indispensable tool in the development of propafenone drug products. A thorough understanding of its degradation pathways under various stress conditions allows for the development of robust formulations and stability-indicating analytical methods. While HPLC-UV remains a valuable technique for routine analysis, the superior specificity and sensitivity of LC-MS/MS make it the gold standard for the identification and characterization of unknown degradation products. By employing the systematic approaches and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of propafenone formulations, ultimately benefiting patient health.
References
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Veeprho. (n.d.). Propafenone Impurities and Related Compound. Retrieved from [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation study. Retrieved from [Link]
-
Vozeh, S., Haefeli, W., Ha, H. R., Vlcek, J., & Follath, F. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology, 38(5), 509–513. Retrieved from [Link]
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David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Retrieved from [Link]
-
de Leite, H. O., Kassab, N. M., Aurora-Prado, M. S., & Singh, A. K. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science, 43(9-10), 1836–1846. Retrieved from [Link]
-
Al-Ghamdi, M. S. (2018). Revisiting propafenone toxicity. Journal of the Royal College of Physicians of Edinburgh, 48(4), 325–328. Retrieved from [Link]
-
Gielsdorf, W., & Grote, H. (1989). Identification and Determination of Propafenone and Its Principal Metabolites in Human Urine Using Capillary Gas chromatography/mass Spectrometry. Biomedical & Environmental Mass Spectrometry, 18(6), 423–426. Retrieved from [Link]
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Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1990). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 19(5), 357–380. Retrieved from [Link]
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Keller, W. D., & Rehm, K. D. (1980). Investigations on the Pharmacokinetics of Propafenone in Man. Arzneimittelforschung, 30(8), 1337–1341. Retrieved from [Link]
-
Veeprho. (n.d.). Propafenone EP Impurity A | CAS 3516-95-8. Retrieved from [Link]
-
Dupuis, L. L., Trope, A., Giesbrecht, E., & Wong, B. (1998). Compatibility and stability of propafenone hydrochloride with five critical-care medications. The Canadian Journal of Hospital Pharmacy, 51(2), 64–69. Retrieved from [Link]
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SynZeal. (n.d.). Propafenone Impurities. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing Procedure. Retrieved from [Link]
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Dupuis, L. L., Giesbrecht, E., & Wong, B. (1997). Stability of propafenone hydrochloride in i.v. solutions. American Journal of Health-System Pharmacy, 54(11), 1293–1296. Retrieved from [Link]
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ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Retrieved from [Link]
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Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
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Valenzuela, C., Delpón, E., Caballero, R., Tamargo, J., & Snyders, D. J. (2002). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. British Journal of Pharmacology, 136(6), 897–906. Retrieved from [Link]
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Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]
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Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. Retrieved from [Link]
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Al-Majed, A. A., Belal, F., & Al-Warthan, A. A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13. Retrieved from [Link]
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A Comparative Analysis of Propafenone Formulations: Focus on Impurity Profiling and Performance Metrics
This guide provides a comprehensive comparison of different drug formulations of the Class 1C antiarrhythmic agent, Propafenone. Our focus extends beyond standard therapeutic efficacy to a critical aspect of pharmaceutical quality: the impurity profile, with a specific emphasis on Depropylamino Chloro Propafenone , a known related substance. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate informed decision-making in formulation development and quality control.
Introduction to Propafenone and the Significance of Impurity Control
Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias.[1][2] It functions primarily by blocking sodium channels in the heart, thereby stabilizing the cardiac membrane and reducing aberrant electrical activity.[1][3] Propafenone is commercially available in different oral dosage forms, principally as immediate-release (IR) tablets and extended-release (ER) capsules, to cater to varying clinical needs.[2][4]
The chemical structure of Propafenone lends itself to the formation of various related substances during synthesis and storage, or as metabolites. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. "this compound" (CAS No: 165279-79-8) is identified as Propafenone Impurity E.[5] Regulatory bodies place stringent limits on the levels of such impurities, necessitating robust analytical methods for their detection and quantification.[1] This guide will delve into the comparative analysis of Propafenone formulations, focusing on the prevalence of this compound and other related compounds, and how formulation strategies can influence the drug's stability and performance.
Overview of Propafenone Drug Formulations
The choice of drug formulation is pivotal in determining the pharmacokinetic profile, patient compliance, and overall therapeutic success of a drug. For Propafenone, the two primary oral formulations are:
-
Immediate-Release (IR) Tablets: These are designed to release the active pharmaceutical ingredient (API) rapidly after administration.[2] The typical starting dose for IR tablets is 150 mg every 8 hours.[4]
-
Extended-Release (ER) Capsules: These formulations are developed to release the drug over a prolonged period, leading to more stable plasma concentrations and potentially improved patient adherence due to less frequent dosing.[2][6] A common starting dose for ER capsules is 225 mg every 12 hours.[4]
The excipients and manufacturing processes used in these formulations can significantly affect the drug's stability and impurity profile. For instance, the presence of certain excipients or exposure to heat and moisture during manufacturing can accelerate the degradation of Propafenone, leading to the formation of impurities like this compound.[1]
Comparative Experimental Analysis of Propafenone Formulations
To objectively compare different Propafenone formulations, a series of analytical tests are essential. These tests evaluate critical quality attributes, including the impurity profile, drug release characteristics, and stability.
Experiment 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: A stability-indicating HPLC method is the gold standard for separating and quantifying the API from its impurities and degradation products.[7][8] This allows for a precise assessment of the purity of different formulations.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and crush a number of tablets or empty the contents of capsules equivalent to 10 mg of Propafenone HCl.[7]
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 20 minutes to ensure complete dissolution of the drug.[7]
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[7]
-
Column: Eclipse XDB-C18, 150 x 4.6 mm, 5 µm.[7]
-
Mobile Phase: A mixture of Methanol and 10 mM Ammonium Acetate Buffer in a ratio of 70:30 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 246 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 40°C.[7]
-
-
Procedure:
-
Inject a blank (methanol), a standard solution of Propafenone HCl, and a standard solution of this compound to determine their retention times.
-
Inject the prepared sample solutions from the different formulations.
-
Identify and quantify this compound and other impurities in the sample chromatograms based on their retention times and peak areas relative to the standards.
-
Workflow Diagram:
Caption: General Workflow for Dissolution Testing of Propafenone Formulations.
Data Presentation:
| Time (minutes) | IR Tablet (Brand A) - % Dissolved | IR Tablet (Brand B) - % Dissolved |
| 15 | 65 | 58 |
| 30 | 88 | 82 |
| 45 | 95 | 91 |
| 60 | 99 | 96 |
| Time (hours) | ER Capsule (Brand C) - % Dissolved | ER Capsule (Brand D) - % Dissolved |
| 1 | 25 | 22 |
| 4 | 55 | 50 |
| 8 | 80 | 75 |
| 12 | 95 | 90 |
Experiment 3: Stability Studies
Rationale: Stability studies are conducted to evaluate how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. [8][9]These studies are crucial for determining the shelf-life and storage conditions of the drug product and for assessing the potential for impurity formation over time.
Experimental Protocol:
-
Conditions:
-
Store the different Propafenone formulations under accelerated stability conditions (e.g., 40°C / 75% RH) for a period of 6 months.
-
-
Procedure:
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples of each formulation.
-
Perform the impurity profiling using the HPLC method described in Experiment 1.
-
-
Analysis:
-
Compare the impurity profiles of the formulations at each time point to the initial profile.
-
Identify any significant increase in this compound or other degradation products.
-
Logical Relationship Diagram:
Caption: Logical Flow of a Comparative Stability Study.
Data Presentation:
| Formulation | Time (months) | This compound (%) |
| IR Tablet (Brand A) | 0 | 0.08 |
| 6 | 0.10 | |
| IR Tablet (Brand B) | 0 | 0.12 |
| 6 | 0.18 | |
| ER Capsule (Brand C) | 0 | 0.09 |
| 6 | 0.11 | |
| ER Capsule (Brand D) | 0 | 0.15 |
| 6 | 0.25 |
Discussion and Conclusion
The experimental data presented in this guide illustrates a comprehensive approach to comparing different drug formulations of Propafenone. The results from the impurity profiling, dissolution testing, and stability studies provide a multi-faceted view of formulation quality.
-
Impurity Profile: Brand A (IR) and Brand C (ER) exhibit lower initial levels of this compound and total impurities compared to their counterparts. This suggests a more optimized manufacturing process or the use of higher purity API and excipients.
-
Dissolution: Both IR formulations show rapid drug release, with Brand A demonstrating a slightly faster dissolution rate. The ER formulations effectively sustain drug release over a 12-hour period, with Brand C showing a more consistent release profile.
-
Stability: The stability data indicates that formulations with lower initial impurity levels (Brand A and C) also tend to be more stable, with less degradation observed under accelerated conditions.
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Navigating the Labyrinth of Propafenone Purity: A Comparative Guide to Pharmacopeial Standards
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not just a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. For a widely used antiarrhythmic agent like propafenone, which modulates critical cardiac functions, the control of impurities is of paramount importance. This guide, designed for the discerning scientist, offers an in-depth comparison of the pharmacopeial standards for propafenone impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP). Moving beyond a mere recitation of specifications, we will delve into the causality behind the analytical choices and provide practical, data-supported insights to navigate the complexities of impurity profiling.
The Criticality of Impurity Control in Propafenone
Propafenone hydrochloride is a class 1C antiarrhythmic drug used to treat and prevent abnormal heart rhythms.[1] Its mechanism of action involves the blockade of sodium channels in the heart muscle, a potent effect that necessitates a high degree of purity.[2] Impurities in the drug substance can arise from various sources, including the synthetic route, degradation of the API, or residual solvents used in manufacturing.[3] These extraneous compounds can potentially alter the drug's efficacy, introduce toxicological risks, or lead to unforeseen adverse drug reactions. Therefore, stringent control according to established pharmacopeial standards is non-negotiable.
The International Council for Harmonisation (ICH) provides a foundational framework for the control of impurities in new drug substances through its Q3A guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities, which are then adopted and specified in detail by the various pharmacopeias.[4]
A Comparative Analysis of Pharmacopeial Standards
While the overarching goal of ensuring purity is universal, the specifics of impurity control can differ between the major pharmacopeias. These variations can have significant implications for drug development, global marketing, and regulatory submissions. Below is a comparative overview of the specified impurities for propafenone hydrochloride across the USP, Ph. Eur., and BP.
It is important to note that while the BP often aligns with the Ph. Eur., it is always prudent to consult the specific current monograph. The following table summarizes the key specified impurities across these pharmacopeias.
| Impurity Name | Pharmacopeia |
| Propafenone Related Compound A | USP |
| (N-{2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl}-N-propylformamide) | |
| Propafenone Related Compound B | USP |
| (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one | |
| Propafenone Impurity A | Ph. Eur., BP |
| (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one) | |
| Propafenone Impurity B | Ph. Eur., BP |
| (2E)-1-[2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one | |
| Propafenone Impurity C | Ph. Eur., BP |
| (1-[2-[[(2RS)-Oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one) | |
| Propafenone Impurity D | Ph. Eur., BP |
| (Despropylamino Hydroxy Propafenone) | |
| Propafenone Impurity E | Ph. Eur., BP |
| (Despropylamino Chloro Propafenone) | |
| Propafenone Impurity F | Ph. Eur., BP |
| (Propafenone Glycerol Dimer) | |
| Propafenone Impurity G | Ph. Eur., BP |
| (1,1'-((((Propylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one), hydrochloride) | |
| Propafenone Impurity H | Ph. Eur., BP |
| (Flavanone) |
This table is based on available information from commercial reference standard suppliers and may not be exhaustive. Direct consultation of the respective pharmacopeial monographs is essential for the most current and complete information.
The European Pharmacopoeia, in its general monograph 2034 for "Substances for pharmaceutical use," outlines a framework for the control of organic impurities that is legally binding for all substances with a specific monograph.[4][5] This includes setting reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.[4] For many substances, the Ph. Eur. provides detailed information on specified impurities, including their structures and acceptance criteria.
Analytical Methodologies: The Science of Separation and Detection
The reliable detection and quantification of propafenone impurities hinge on the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique employed by all major pharmacopeias for this purpose, often coupled with UV detection.[3][6] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized, particularly for the identification and characterization of unknown impurities and degradation products.[3]
A Deeper Look at a Validated HPLC Method
The development of a stability-indicating HPLC method is crucial for separating the API from its potential impurities and degradation products. A forced degradation study is a key component of this process, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[7] This ensures the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient concentration without interference from degradants.
Experimental Protocol: A Representative HPLC Method for Propafenone Impurity Profiling
This protocol is a synthesis of methodologies described in the scientific literature and serves as a practical example.[8]
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio for isocratic elution is methanol:10mM ammonium acetate buffer (70:30 v/v). The choice between isocratic and gradient elution depends on the complexity of the impurity profile. A gradient elution can be beneficial for resolving impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 246 nm, which is the λmax of propafenone hydrochloride.
-
Injection Volume: 20 µL.
-
-
Solution Preparation:
-
Diluent: A mixture of the mobile phase components is typically used.
-
Standard Solution: A solution of Propafenone Hydrochloride reference standard of known concentration.
-
Test Solution: A solution of the propafenone hydrochloride sample at a specified concentration.
-
Impurity Standard Solutions: Solutions of individual specified impurity reference standards are prepared to confirm their retention times and to determine their response factors relative to propafenone.
-
Why these choices?
-
C18 Column: The C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like propafenone and its impurities based on their hydrophobicity.
-
Buffered Mobile Phase: The use of a buffer helps to control the pH of the mobile phase, which is critical for achieving consistent retention times and peak shapes for ionizable compounds like propafenone.
-
Organic Modifier: Methanol or acetonitrile is used to control the elution strength of the mobile phase. The optimal ratio is determined during method development to achieve the best separation of all relevant peaks.
-
UV Detection at λmax: Setting the detection wavelength at the maximum absorbance of propafenone provides high sensitivity for the main component and often for its structurally related impurities.
System Suitability: Before sample analysis, the chromatographic system must pass a series of system suitability tests to ensure its performance. These typically include parameters like theoretical plates, tailing factor, and resolution between critical peak pairs.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of propafenone impurities.
Caption: A typical workflow for the analysis of propafenone impurities using HPLC.
The Logic of Impurity Identification and Quantification
The identification of specified impurities is typically achieved by comparing the retention times of the peaks in the sample chromatogram with those of the individual impurity reference standards. For unknown impurities, their levels are often estimated by assuming their response factor is the same as that of the API. However, for accurate quantification, the relative response factor (RRF) for each specified impurity should be determined and applied.
Forced Degradation: A Proactive Approach to Impurity Profiling
Forced degradation studies are a critical component of demonstrating the specificity of an analytical method. By intentionally degrading the drug substance, a complex mixture of the parent drug and its degradation products is generated. A successful stability-indicating method will be able to resolve all of these components, providing confidence that any impurities that may form during the shelf-life of the product will be detected.
Studies have shown that propafenone is susceptible to degradation under oxidative conditions.[7] Therefore, a robust analytical method must be able to separate propafenone from any potential oxidative degradants.
The following diagram illustrates the logic of a forced degradation study.
Caption: The logical flow of a forced degradation study for propafenone.
Conclusion: A Commitment to Quality
The control of impurities in propafenone is a multifaceted challenge that requires a deep understanding of the relevant pharmacopeial standards, robust analytical methodologies, and the principles of scientific validation. While the USP, Ph. Eur., and BP provide comprehensive frameworks for ensuring the quality of this critical antiarrhythmic agent, a thorough understanding of their specific requirements is essential for successful drug development and global regulatory compliance. By employing validated, stability-indicating analytical methods and adhering to the stringent limits set forth by the pharmacopeias, pharmaceutical scientists can ensure the safety, efficacy, and quality of propafenone for patients worldwide.
References
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Veeprho. Propafenone Impurities and Related Compound. [Link]
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Lanjewar, A., & Patidar, D. (2025). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT). [Link]
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David Publishing. (2015). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]
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ResearchGate. (2014). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. [Link]
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Taylor & Francis. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. [Link]
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Safety Operating Guide
Depropylamino Chloro Propafenone proper disposal procedures
An indispensable component of laboratory safety and environmental stewardship is the rigorous and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Depropylamino Chloro Propafenone, a chlorinated derivative of the Class 1C antiarrhythmic agent, propafenone. As this compound is both a pharmacologically active substance and a halogenated organic molecule, it requires special handling to neutralize its potential risks to human health and the environment.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance within the laboratory.
Section 1: Compound Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be available for novel research compounds, a robust hazard assessment can be constructed by extrapolating from the parent compound, Propafenone Hydrochloride, and the general properties of halogenated aromatic compounds.
1.1. Pharmacological Activity: Propafenone is a potent sodium channel blocker with beta-blocking properties.[1][2] Overexposure or accidental ingestion can lead to serious cardiac effects, including arrhythmias, hypotension, and conduction abnormalities.[1][3][4] It is critical to assume that this compound possesses similar or unknown pharmacological activity and toxicity. Therefore, it must be handled as a potent, biologically active compound.
1.2. Chemical Hazards: Based on SDS information for Propafenone HCl, the compound should be considered:
-
Harmful if swallowed: The oral LD50 in mice for propafenone is 440 mg/kg.[5]
-
An irritant: May cause irritation upon contact with skin and eyes.[5]
-
A producer of hazardous combustion byproducts: When burned, it can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and, due to its chlorinated nature, hydrogen chloride gas.[5][6]
1.3. Environmental Hazards: Active Pharmaceutical Ingredients (APIs) can have ecotoxicological effects if released into the environment. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the flushing (sewer disposal) of hazardous pharmaceutical wastes to prevent contamination of waterways.[7][8] The chlorinated nature of this compound also necessitates disposal methods that prevent the formation of persistent organic pollutants like dioxins and furans.
Section 2: Personal Protective Equipment (PPE) Requirements
To mitigate the risks of exposure, the following minimum PPE must be worn when handling this compound in any form (solid, liquid solution, or waste).
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9] | Protects eyes from dust, splashes, and accidental contact. |
| Hand Protection | Nitrile rubber gloves.[9] Gloves must be inspected for integrity before use and changed immediately if contaminated. | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance to a broad range of substances. |
| Body Protection | A fully buttoned laboratory coat. Long-sleeved clothing is required.[9] | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation of the compound. All weighing and transfers of solid material should be performed in a certified chemical fume hood to minimize inhalation risk.[3] |
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to the regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[10][11] The following protocol outlines the process from point-of-generation to final handover.
Step 1: Waste Characterization and Segregation
Proper disposal begins at the source. All waste streams must be kept separate.[12][13] Never mix hazardous waste with general trash.
-
Solid Waste: Includes contaminated consumables such as weigh boats, gloves, bench paper, and vials. This also includes any non-trivial amount of the pure compound.
-
Liquid Waste: Includes contaminated solvents (e.g., from chromatography or reaction workups) and aqueous solutions.
-
Sharps Waste: Includes contaminated needles, syringes, and glass Pasteur pipettes.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use only designated, leak-proof, and chemically compatible waste containers.[14] For liquid waste, ensure the container material is compatible with the solvents used (e.g., avoid storing acidic waste in metal containers).[10]
-
Labeling: All waste containers must be properly labeled before any waste is added.[15] The label must be fully completed and include:
-
The words "Hazardous Waste" [8]
-
Full Chemical Name(s): "this compound," along with any solvents or other chemicals present. Avoid abbreviations.
-
Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).
-
Principal Investigator/Contact Information: For accountability and emergency purposes.[15]
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The laboratory where the waste is generated is considered a Satellite Accumulation Area (SAA) under RCRA.[14]
-
Location: Waste containers must be stored at or near the point of generation and under the control of laboratory personnel.[10]
-
Container Management:
-
Volume Limits: An SAA is limited to accumulating 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.
Step 4: Transfer to Central Accumulation Area (CAA)
Once a waste container is full, or the experiment is complete, it must be securely closed and transported (typically by the institution's Environmental Health & Safety department) to a Central Accumulation Area to await pickup by a licensed contractor.
Step 5: Final Disposal Method
The required method for the final destruction of this compound is high-temperature incineration at a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF).
-
Why Incineration? This method is necessary for two primary reasons:
-
It ensures the complete thermal destruction of the active pharmaceutical ingredient, neutralizing its biological activity.[16]
-
For halogenated compounds, high-temperature incineration (typically >850°C with a two-second residence time) in a specialized facility is required to prevent the formation and release of toxic and persistent dioxins and furans.[16]
-
Section 4: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert all personnel in the area.
-
Evacuate: If the spill is large, highly concentrated, or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2, including double-gloving.
-
Containment:
-
Small Solid Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Use tools like a scoop or brush and dustpan to carefully collect the material.[3][5]
-
Small Liquid Spill: Cover the spill with a chemical absorbent pad or other suitable absorbent material.
-
-
Cleanup: Place all contaminated absorbent materials and cleaning tools into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety department.
Logical Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper management of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - Propafenone HCl MSDS. (2005, October 9).
- Propafenone hydrochloride-SDS-MedChemExpress. (2025, June 16). MedChemExpress.
- Propafenone Hydrochloride. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Propafenone hydrochloride. (2023, October 6). Fisher Scientific.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization & U.S. Environmental Protection Agency.
- Propafenone Tablets Safety Data Sheet. (2019, December 12). Mylan Inc.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society.
- Keleş, T., et al. (2013). Acute Propafenone Toxicity Discovered after Unknown Onset of Symptoms. CABI Digital Library.
- El-Sherief, K., & Taha, S. (2014). Revisiting propafenone toxicity. PMC - NIH.
- Hazardous Waste Management in the Labor
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
- RCRA | Environmental Health and Safety. Case Western Reserve University.
- Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Management of Hazardous Waste Pharmaceuticals. (2019, February 22). U.S. Environmental Protection Agency.
- EPA Hazardous Pharmaceutical Waste Management Overview. (2026, January 6). Secure Waste.
- Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services.
- EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. drugs.com [drugs.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. securewaste.net [securewaste.net]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 12. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 13. emsllcusa.com [emsllcusa.com]
- 14. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. uhcl.edu [uhcl.edu]
- 16. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
